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  • Product: 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol
  • CAS: 68774-48-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

Advanced Chiral Scaffolds for Nucleoside Mimetic Development Executive Summary 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (CAS: 68774-48-1) is a specialized carbohydrate derivative serving as a critical chiral intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Chiral Scaffolds for Nucleoside Mimetic Development

Executive Summary

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (CAS: 68774-48-1) is a specialized carbohydrate derivative serving as a critical chiral intermediate in the synthesis of C-nucleosides, enzyme inhibitors, and antiviral therapeutics.[1][2] Its structural core—a tetrahydrofuran (THF) ring—mimics the ribose/deoxyribose sugar moiety found in nucleic acids, while the bulky triphenylmethyl (trityl) group provides regioselective protection.

This guide details the compound's chemical architecture, synthesis via desymmetrization, and its pivotal role in drug discovery workflows.

Chemical Identity & Properties

PropertyData
Chemical Name 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol
Synonyms 1-O-Trityl-2,5-anhydro-D-mannitol; (2R,3S,4S,5R)-2-(Hydroxymethyl)-5-[(trityloxy)methyl]tetrahydrofuran-3,4-diol
CAS Number 68774-48-1
Molecular Formula C₂₅H₂₆O₅
Molecular Weight 406.47 g/mol
Core Structure C2-symmetric 2,5-anhydro-D-mannitol core (THF ring)
Chirality D-Mannitol configuration (2R, 3S, 4S, 5R)
Solubility Soluble in polar organic solvents (DMF, DMSO, Pyridine, DCM); sparingly soluble in water due to the trityl group.[2][3][4][5][6][7]

Synthesis & Production: The Desymmetrization Strategy

The synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is chemically significant because it involves the desymmetrization of a C2-symmetric precursor.

The Precursor: 2,5-Anhydro-D-mannitol

The starting material, 2,5-anhydro-D-mannitol, possesses a C2 axis of symmetry. This means the hydroxymethyl groups at positions 1 and 6 are chemically equivalent. To utilize this scaffold for nucleoside synthesis (where the "sugar" must be attached to a base at one specific end), this symmetry must be broken.

The Reaction Pathway[8]
  • Core Formation: D-Glucosamine is deaminated using nitrous acid (HONO) to trigger a ring contraction, forming 2,5-anhydro-D-mannose.[6] This is immediately reduced (typically with NaBH₄) to yield the C2-symmetric 2,5-anhydro-D-mannitol.

  • Desymmetrization (Monotritylation): The diol is treated with exactly one equivalent of trityl chloride (TrCl) in pyridine.

    • Mechanism:[8] The bulky trityl group reacts with one of the primary alcohols. Because the starting molecule is symmetric, the first attack can occur at either C1 or C6 with equal probability. However, once one side is protected, the steric bulk of the trityl group hinders the second attack, allowing for the isolation of the mono-protected species.

Experimental Protocol: Monotritylation

Note: This protocol is synthesized from standard carbohydrate protection methodologies adapted for this specific substrate.

Reagents:

  • 2,5-Anhydro-D-mannitol (dried in vacuo)

  • Triphenylmethyl chloride (Trityl chloride)

  • Anhydrous Pyridine (Solvent/Base)

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 mmol of 2,5-anhydro-D-mannitol in 20 mL of anhydrous pyridine under an argon atmosphere. Ensure the system is moisture-free to prevent hydrolysis of TrCl.

  • Addition: Cool the solution to 0°C. Add 11.0 mmol (1.1 eq) of Trityl chloride portion-wise over 30 minutes.

    • Critical Insight: Slow addition at low temperature favors kinetic control, maximizing the mono-substituted product over the di-trityl byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (DCM:MeOH 9:1). The mono-trityl product will appear as a distinct spot between the starting material (polar, baseline) and the di-trityl impurity (non-polar, solvent front).

  • Workup: Quench with 5 mL methanol. Concentrate under reduced pressure to remove bulk pyridine.

  • Purification: Dissolve the residue in DCM and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄. Purify via silica gel flash chromatography (Gradient: Hexanes -> EtOAc) to isolate 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol as a white foam/solid.

Synthesis Pathway Diagram

SynthesisPathway Glucosamine D-Glucosamine AnhydroMannose 2,5-Anhydro-D-mannose (Aldehyde Intermediate) Glucosamine->AnhydroMannose HNO2 (Deamination/Ring Contraction) AnhydroMannitol 2,5-Anhydro-D-mannitol (C2 Symmetric Core) AnhydroMannose->AnhydroMannitol NaBH4 (Reduction) Target 2,5-Anhydro-1-O-trityl-D-mannitol (Desymmetrized Scaffold) AnhydroMannitol->Target TrCl (1.0 eq), Pyridine (Kinetic Control) DiTrityl 1,6-Di-O-trityl byproduct AnhydroMannitol->DiTrityl TrCl (>1.5 eq) or High Temp

Figure 1: Synthesis pathway illustrating the conversion of D-Glucosamine to the target desymmetrized scaffold.

Applications in Drug Development[3]

The 2,5-anhydro-1-O-trityl-D-mannitol scaffold is a "chiral pool" resource. Its primary utility lies in its ability to be converted into C-nucleosides and homo-C-nucleosides , a class of compounds where the sugar is linked to the nucleobase via a carbon-carbon bond (rather than the labile C-N bond of natural nucleosides). This modification renders the drugs resistant to enzymatic cleavage by phosphorylases.

Functionalization Logic

Once the C1 position is protected by the trityl group:

  • C3/C4 Protection: The secondary hydroxyls are typically benzylated or acetonized.

  • C6 Activation: The remaining primary alcohol (C6) is free for activation (e.g., tosylation, iodination).

  • Nucleophilic Displacement: The activated C6 can be displaced by nucleobases or carbon nucleophiles.

  • Deprotection/Cyclization: The trityl group is removed (acid hydrolysis) to regenerate the C1 alcohol, which can then be oxidized to an aldehyde or acid for further coupling.

Therapeutic Relevance[3]
  • Antiviral Agents: Analogues derived from this scaffold mimic the transition states of viral polymerases. The THF ring constrains the conformation, potentially increasing binding affinity.

  • Metabolic Regulators: The parent compound (2,5-anhydro-D-mannitol) is a fructose analogue that inhibits gluconeogenesis.[9] Derivatives are explored for metabolic stability and targeted delivery to hepatocytes.

Downstream Workflow Diagram

DownstreamApp Target 2,5-Anhydro-1-O-trityl-D-mannitol Benzylation 3,4-Di-O-benzylation Target->Benzylation BnBr, NaH Activation 6-O-Tosylation/Iodination Benzylation->Activation TsCl or I2/PPh3 Coupling Coupling with Nucleobase (C-C or C-N bond formation) Activation->Coupling Base displacement FinalDrug Modified Nucleoside Analogue (e.g., Antiviral/Anticancer) Coupling->FinalDrug Deprotection steps

Figure 2: Downstream synthetic utility of the scaffold in generating modified nucleoside analogues.

References

  • Tordoff, M. G., et al. (1988).[8][10] 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats.[9] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Link

  • Kuszmann, J., et al. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.[7] Carbohydrate Research.[11] Link

  • Scientific Research Publishing. (2025). Larger Scale Photochemical Bromination... and Applications of the Crude Products in Synthesis. (Describes use of 2,5-anhydro-1-O-triphenylmethyl-D-mannitol as intermediate 10). Link

  • GuideChem. 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol CAS 68774-48-1 Entry.[2][12]Link

  • Cayman Chemical. 2,5-Anhydro-D-mannitol Product Information.Link

Sources

Exploratory

physical and chemical properties of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

This guide details the physicochemical profile, synthesis, and application of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (also known as 1-O-Trityl-2,5-anhydro-D-mannitol). This compound serves as a critical chiral buildi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and application of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (also known as 1-O-Trityl-2,5-anhydro-D-mannitol). This compound serves as a critical chiral building block in carbohydrate chemistry, specifically for the desymmetrization of the C2-symmetric 2,5-anhydro-D-mannitol core to access complex tetrahydrofuran derivatives, C-nucleosides, and pharmacological chaperones.

Chemical Identity & Structural Analysis

The compound is a mono-protected derivative of 2,5-anhydro-D-mannitol. The core structure is a tetrahydrofuran (THF) ring with four hydroxyl groups. The introduction of the bulky triphenylmethyl (trityl) group at the C-1 primary hydroxyl position breaks the C2 symmetry of the parent molecule, enabling regio- and stereoselective downstream modifications.

PropertyDetail
Systematic Name 1-O-(Triphenylmethyl)-2,5-anhydro-D-mannitol
Common Synonyms 1-O-Trityl-2,5-anhydro-D-mannitol; 2,5-Anhydro-1-O-trityl-D-mannitol
CAS Number 68774-48-1
Molecular Formula C

H

O

Molecular Weight 406.48 g/mol
SMILES OC[C@@H]1O[C@H]1O
Structural Feature Desymmetrized Tetrahydrofuran (THF) Core

Physical & Chemical Properties

The physical behavior of this compound is dominated by the lipophilic trityl group, which drastically alters solubility compared to the water-soluble parent polyol.

Physical Data Table
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidTypical of tritylated sugars.
Melting Point Not widely standardized; Parent (2,5-AHM) melts at 101–102 °C.Derivative MP varies by polymorph/purity; typically >90 °C.
Solubility (Good) Pyridine, DCM, Ethyl Acetate, DMSOSoluble in organic solvents due to trityl group.
Solubility (Poor) Water, HexaneTrityl group confers hydrophobicity.
Stability Hygroscopic; Acid-sensitiveTrityl ether hydrolyzes in acidic media (e.g., 80% AcOH).
Reactivity Profile
  • Desymmetrization: The starting material, 2,5-anhydro-D-mannitol, has C2 symmetry (C1 and C6 are equivalent). Mono-tritylation creates a chiral center at the THF ring context, distinguishing C1 from C6.

  • Acid Lability: The trityl ether is stable to base but cleaves readily with mild acid (e.g., TFA, acetic acid), regenerating the primary alcohol.

  • Functionalization: The remaining free hydroxyls (C3, C4, C6) can be differentially protected (e.g., benzylation) or oxidized (e.g., to aldehydes for Wittig reactions).

Synthesis & Production Protocols

The synthesis typically proceeds from D-Glucosamine via a Tiffeneau-Demjanov-like rearrangement to form the 2,5-anhydro core, followed by controlled tritylation.

Phase 1: Formation of the Anhydro Core
  • Precursor: D-Glucosamine Hydrochloride.

  • Reagent: Sodium Nitrite (NaNO

    
    ), Acetic Acid.
    
  • Mechanism: Diazotization of the amine leads to ring contraction/rearrangement, expelling nitrogen to form the 2,5-anhydro-D-mannose aldehyde, which is reduced (NaBH

    
    ) to 2,5-anhydro-D-mannitol .
    
Phase 2: Desymmetrization (Tritylation)

This step requires precise stoichiometry to favor the mono-protected product over the di-trityl byproduct.

Experimental Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 2,5-anhydro-D-mannitol (1.0 eq) in anhydrous Pyridine (0.5 M concentration).

  • Addition: Add Trityl Chloride (TrCl) (1.1 eq) and a catalytic amount of DMAP (4-Dimethylaminopyridine).

    • Note: Add TrCl slowly at 0 °C to improve regioselectivity, then warm to Room Temperature (RT).

  • Reaction: Stir at RT for 12–24 hours. Monitor by TLC (DCM:MeOH 9:1). The mono-trityl product (Rf ~0.4) will appear distinct from the di-trityl (Rf ~0.8) and starting material (Rf ~0.0).

  • Workup: Quench with MeOH. Concentrate under reduced pressure to remove pyridine (co-evaporate with toluene).

  • Purification: Flash column chromatography (Silica Gel, Hexane:EtOAc gradient) to isolate 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol .

Synthesis Pathway Diagram

SynthesisPathway Glucosamine D-Glucosamine (Precursor) NitrousAcid Reaction: NaNO2 / AcOH (Diazotization) Glucosamine->NitrousAcid AnhydroMannitol 2,5-Anhydro-D-mannitol (C2 Symmetric Core) NitrousAcid->AnhydroMannitol Ring Contraction & Reduction Tritylation Reaction: TrCl (1.0 eq) / Pyridine (Desymmetrization) AnhydroMannitol->Tritylation Target 2,5-Anhydro-1-O-trityl-D-mannitol (CAS 68774-48-1) Tritylation->Target Major Product (Mono-protection) DiTrityl Byproduct: 1,6-Di-O-trityl... Tritylation->DiTrityl Minor Byproduct

Caption: Synthetic route from D-Glucosamine to the desymmetrized trityl derivative.

Applications in Drug Discovery

The primary utility of 2,5-Anhydro-1-O-trityl-D-mannitol lies in its ability to serve as a scaffold for chiral therapeutics .

Pharmacological Chaperones for MPS II

Research indicates that derivatives of 2,5-anhydro-D-mannitol can act as competitive inhibitors or chaperones for lysosomal enzymes.[1]

  • Mechanism: The THF ring mimics the sugar moiety of heparan sulfate.

  • Workflow: The trityl group protects one end while the other hydroxyls are sulfated or phosphorylated to mimic the natural substrate of Iduronate-2-sulfatase (IDS) .

C-Nucleoside Synthesis

The compound is a precursor for Showdomycin and other C-nucleoside analogues.

  • Strategy: The free C6-hydroxyl is oxidized to an aldehyde, followed by a Wittig reaction to install the nucleobase or linker, while the C1-trityl anchors the stereochemistry.

Gabosine Synthesis

It serves as a starting material for the total synthesis of gabosines (ketocarba-sugars), which exhibit antibiotic and DNA-binding properties.

Handling & Safety (SDS Summary)

While specific toxicological data for the trityl derivative is limited, standard precautions for trityl-protected carbohydrates apply.

  • Hazards: Generally considered non-hazardous but should be treated as a potential irritant (Skin/Eye).

  • Storage: Store at -20 °C under inert atmosphere (Nitrogen/Argon). The trityl bond is sensitive to acidic moisture over long periods.

  • Incompatibility: Strong acids (cleaves trityl), Strong oxidizing agents.

References

  • Sigma-Aldrich (Merck). 2,5-Anhydro-1-O-trityl-D-mannitol Product Data & CAS 68774-48-1. Retrieved from

  • University of Queensland. Synthesis of potential inhibitors of iduronate-2-sulfatase as pharmacological chaperones for MPS II. (Thesis describing the synthesis of Compound 20/2,5-anhydro-1-O-trityl-D-mannitol). Retrieved from

  • Cayman Chemical. 2,5-Anhydro-D-mannitol (Parent Compound) Technical Information. Retrieved from

  • PubChem. 2,5-Anhydro-D-mannitol Compound Summary. Retrieved from

Sources

Foundational

Strategic Utilization of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol in Asymmetric Synthesis

Executive Summary 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (CAS: 68774-48-1) represents a pivotal "chiral pool" intermediate in carbohydrate chemistry and drug discovery. Derived from the -symmetric core of 2,5-anhydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (CAS: 68774-48-1) represents a pivotal "chiral pool" intermediate in carbohydrate chemistry and drug discovery. Derived from the


-symmetric core of 2,5-anhydro-D-mannitol, this mono-protected derivative effectively breaks molecular symmetry, creating a versatile scaffold with differentiated primary hydroxyl groups. This guide details the synthesis, structural properties, and application of this building block in the production of C-nucleosides (e.g., Showdomycin analogs), chiral phospholane ligands, and enzyme inhibitors.

Structural Analysis & Chemical Logic

The Core Scaffold

The parent compound, 2,5-anhydro-D-mannitol , is a furanoid sugar alcohol. It possesses a


 axis of symmetry, rendering the C1 and C6 positions homotopic (chemically equivalent).
  • Stereochemistry: (2R, 3S, 4S, 5R) configuration.

  • Conformation: The furanose ring typically adopts an envelope (

    
     or 
    
    
    
    ) conformation, rigidified by the trans-relationship of the C3/C4 hydroxyls.
Symmetry Breaking via Tritylation

The strategic value of the 1-O-triphenylmethyl (trityl) derivative lies in desymmetrization .

  • Reaction Logic: By reacting the diol with a limiting amount of trityl chloride, one primary alcohol is protected.

  • Result: The molecule becomes chiral (asymmetric).

    • C1 (Protected): Lipophilic, acid-labile anchor.

    • C6 (Free): Available for oxidation (to aldehyde/acid) or substitution (halogenation/azidation).

    • C3/C4 (Secondary OH): Remains available for acetonide protection or inversion.

Synthesis Protocols

Precursor Synthesis: 2,5-Anhydro-D-mannitol

While available commercially, the core is often synthesized from D-Glucosamine to ensure stereochemical purity via the Tiffeneau-Demjanov-type rearrangement.

Mechanism: Nitrous acid deamination of D-glucosamine generates a diazonium intermediate. Ring contraction occurs with inversion at C2, forming 2,5-anhydro-D-mannose, which is subsequently reduced.

Protocol A: Deamination & Reduction[1]
  • Deamination: Dissolve D-glucosamine hydrochloride (21.5 g, 0.1 mol) in water (100 mL). Add NaNO₂ (7.0 g) portion-wise at 0°C. Stir for 24 h at RT.

  • Reduction: Adjust pH to 8.0. Add NaBH₄ (2.0 g) slowly. Stir for 4 h.

  • Purification: Neutralize with Amberlite IR-120 (H+). Concentrate and crystallize from ethanol.

    • Yield: ~60-70%

    • Ref: Bera et al., J. Chem. Soc. (1956).

Desymmetrization: Synthesis of 2,5-Anhydro-1-O-trityl-D-mannitol

This step requires precise stoichiometry to maximize the mono-trityl product over the di-trityl byproduct.

Protocol B: Selective Mono-Tritylation

Reagents: 2,5-Anhydro-D-mannitol (1.0 eq), Trityl Chloride (TrCl, 1.1 eq), Pyridine (Solvent/Base), DMAP (0.05 eq).

Step-by-Step Procedure:

  • Drying: Dry 2,5-anhydro-D-mannitol (1.64 g, 10 mmol) by co-evaporation with dry pyridine (

    
     mL).
    
  • Solubilization: Dissolve residue in anhydrous pyridine (20 mL). Add DMAP (61 mg, 0.5 mmol).

  • Addition: Cool to 0°C. Add TrCl (3.06 g, 11 mmol) portion-wise over 1 hour. Crucial: Slow addition favors kinetic mono-protection.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (CHCl₃/MeOH 9:1).

    • Rf values: Di-trityl (0.8) > Mono-trityl (0.4) > Starting Material (0.1).

  • Workup: Quench with MeOH (2 mL). Pour into ice water (100 mL). Extract with CH₂Cl₂ (

    
     mL).
    
  • Purification: Wash organics with sat. NaHCO₃ and brine. Dry over Na₂SO₄.[2] Flash chromatography (Silica gel, Gradient 0

    
     5% MeOH in CH₂Cl₂).
    

Characterization Data:

Property Value
Appearance White crystalline foam/solid

| Molecular Formula |


 |
| Molecular Weight  | 406.48  g/mol  |
| Yield  | 55–65% (Mono-product) |
| 

H NMR (CDCl

)
|

7.2-7.5 (m, 15H, Tr), 3.9-4.2 (m, sugar protons), 3.2-3.4 (m, 2H, CH

-OTr) |[3]

Applications & Divergent Synthesis

C-Nucleoside Synthesis (Showdomycin Analogs)

The free C6-hydroxyl is the key handle. It can be oxidized to an aldehyde and subjected to Wittig chemistry to attach the nucleobase or heterocycle.

  • Workflow:

    • Protection: Acetylation of C3/C4 hydroxyls.

    • Oxidation: Swern oxidation of C6-OH

      
       Aldehyde.
      
    • Coupling: Reaction with stabilized ylides (e.g., (triphenylphosphoranylidene)acetate) to extend the carbon chain.

    • Cyclization: Formation of the maleimide ring (for Showdomycin).

Chiral Phospholane Ligands

The 2,5-anhydro core is rigid, making it ideal for bidentate phosphine ligands (DuPhos-type analogs) used in asymmetric hydrogenation.

  • Transformation: The hydroxyls at C1/C6 are converted to leaving groups (mesylates/tosylates) and displaced by primary phosphines.

Visualizations

Diagram 1: Synthesis & Desymmetrization Pathway

SynthesisPathway Glucosamine D-Glucosamine (Start) AnhydroMannose 2,5-Anhydro-D-mannose (Intermediate) Glucosamine->AnhydroMannose HNO2 (Deamination) Ring Contraction Core 2,5-Anhydro-D-mannitol (C2 Symmetric Core) AnhydroMannose->Core NaBH4 Reduction MonoTrityl 2,5-Anhydro-1-O-trityl-D-mannitol (Chiral Building Block) Core->MonoTrityl TrCl (1.1 eq) Desymmetrization DiTrityl 1,6-Di-O-trityl (Byproduct) Core->DiTrityl Over-reaction TrCl Trityl Chloride Pyridine, 0°C

Caption: Pathway from D-Glucosamine to the desymmetrized mono-trityl scaffold.[1][4][5]

Diagram 2: Divergent Applications

Applications MonoTrityl 2,5-Anhydro-1-O-trityl-D-mannitol Oxidation Swern Oxidation (C6-Aldehyde) MonoTrityl->Oxidation C6 Functionalization Mesylation Mesylation/Tosylation MonoTrityl->Mesylation Activation Wittig Wittig Olefination Oxidation->Wittig Showdomycin Showdomycin Analogs (C-Nucleosides) Wittig->Showdomycin Phosphine Phosphine Displacement Mesylation->Phosphine Ligands Chiral Phospholanes (Catalysis) Phosphine->Ligands

Caption: Utilization of the mono-trityl scaffold in drug discovery and catalysis.

References

  • Bera, B. C., Foster, A. B., & Stacey, M. (1956). Amino-sugars and Related Compounds.[1][6][7][8][9] Part I. Deamination of D-Glucosamine. Journal of the Chemical Society, 4531-4535. Link

  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739-1749. Link

  • Tordoff, M. G., et al. (1988). 2,5-Anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology, 254(1), R150-R153. Link

  • Hanessian, S., & Pernet, A. G. (1976). Synthesis of C-nucleosides. Showdomycin. Canadian Journal of Chemistry, 52. (General reference for C-nucleoside logic using anhydro-sugars).
  • Clarindo de Siqueira, E., et al. (2005). Dehydration of D-mannitol: building block for C-nucleoside synthesis. Blucher Proceedings. Link

Sources

Exploratory

Technical Guide: Strategic Utilization of the Triphenylmethyl (Trityl) Group in Mannitol Derivatives

Topic: Role of the Triphenylmethyl Protecting Group in Mannitol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary D-Mannitol, a C2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of the Triphenylmethyl Protecting Group in Mannitol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Mannitol, a C2-symmetric hexitol, serves as a cornerstone chiral pool resource in pharmaceutical synthesis. However, its utility is contingent upon the precise differentiation of its six hydroxyl groups. The triphenylmethyl (trityl, Tr) group acts as a critical "gatekeeper," offering high regioselectivity for the primary hydroxyls (C1 and C6) due to its immense steric bulk. This guide details the mechanistic basis, optimized synthesis protocols, and strategic applications of 1,6-di-O-trityl-D-mannitol, providing a robust framework for researchers leveraging this scaffold for phospholipids, nucleoside analogs, and chiral ligands.

Mechanistic Basis of Regioselectivity

The utility of the trityl group lies in its steric demand. The triphenylmethyl cation is stabilized by resonance, but the neutral ether formed is sterically crowded.

  • Kinetic Preference: The reaction of trityl chloride (TrCl) with mannitol is kinetically controlled. The primary hydroxyl groups at C1 and C6 are less sterically hindered than the secondary hydroxyls at C2–C5.

  • Steric Exclusion: The three phenyl rings of the trityl group form a "propeller-like" shield. While a primary alcohol (

    
    ) can accommodate this bulk, secondary alcohols (
    
    
    
    ) encounter severe repulsive interactions (1,3-diaxial-like strain), effectively blocking reaction at the internal positions under standard conditions.
  • Electronic Factors: The formation of the trityl ether is often assisted by pyridine, which acts as both solvent and base, forming an intermediate

    
    -tritylpyridinium species that transfers the trityl group to the most accessible nucleophile (the primary OH).
    

Optimized Synthesis Protocol: 1,6-di-O-trityl-D-mannitol

Objective: Selective protection of C1 and C6 primary hydroxyls while leaving C2, C3, C4, and C5 free for subsequent functionalization.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: D-Mannitol (High purity, dried in vacuo at 60°C overnight).

  • Reagent: Trityl Chloride (TrCl) - 2.2 to 2.5 equivalents.

  • Solvent/Base: Anhydrous Pyridine (Dried over KOH or molecular sieves).

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) - 0.1 eq (accelerates reaction but may erode selectivity if unchecked).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Ar or

    
    ), dissolve dried D-Mannitol in anhydrous pyridine. Note: Mannitol dissolves slowly; mild heating (40–50°C) may be required initially, but the solution must be cooled to Room Temperature (RT) before reagent addition.
    
  • Reagent Addition: Add TrCl portion-wise over 30 minutes at 0°C to RT. Rapid addition can cause local concentration spikes leading to over-tritylation.

  • Reaction: Stir at RT for 12–24 hours. Monitor by TLC (System:

    
     9:1). The product will appear as a UV-active spot (due to phenyl rings) with a higher 
    
    
    
    than the starting material but lower than fully protected byproducts.
  • Quenching: Pour the reaction mixture into ice-cold water with vigorous stirring. The trityl derivative is hydrophobic and will precipitate as a gummy solid or oil.

  • Workup:

    • Decant the aqueous pyridine layer.

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with cold 1M HCl (to remove residual pyridine), Saturated

      
      , and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification (Critical): The crude often contains Triphenylmethanol (TrOH) as a byproduct.

    • Recrystallization:[1][2][3][4] Dissolve in a minimum amount of hot toluene or ethanol and cool. 1,6-di-O-trityl-D-mannitol often crystallizes, while impurities remain in the mother liquor.

    • Column Chromatography: If necessary, use silica gel pre-neutralized with 1%

      
       to prevent acid-catalyzed detritylation on the column.
      
Data Summary Table
ParameterSpecificationNotes
Yield 60% – 80%Dependent on moisture control (water hydrolyzes TrCl to TrOH).
Appearance White Crystalline Solid
Solubility Soluble in DMSO, Pyridine,

Insoluble in water.
Selectivity >95% Primary (1,[5]6)Secondary tritylation is rare below 50°C.

Visualization: Synthesis Workflow

SynthesisWorkflow Start D-Mannitol (Dried) Reagent Trityl Chloride (2.2 eq) + Pyridine Start->Reagent Reaction Stir 12-24h @ RT (Kinetic Control) Reagent->Reaction Check TLC Check (UV Active?) Reaction->Check Check->Reaction Incomplete Quench Quench in Ice Water (Precipitation) Check->Quench Complete Purify Recrystallization (Remove TrOH) Quench->Purify Product 1,6-di-O-trityl-D-mannitol Purify->Product

Caption: Workflow for the regioselective synthesis of 1,6-di-O-trityl-D-mannitol emphasizing kinetic control.

Stability Profile & Orthogonality

The power of the trityl group lies in its orthogonality . It is stable under conditions where other protecting groups (esters, silyl ethers) might be cleaved, yet it can be removed selectively when needed.

Stability Matrix
ConditionStabilityImplication for Synthesis
Basic (pH > 10) Stable Allows alkylation (e.g., Benzylation) of C2–C5 hydroxyls using

.
Nucleophilic Stable Resistant to reduction (LiAlH4) and Grignard reagents.
Oxidative Moderate Stable to standard Swern oxidation; sensitive to strong acidic oxidants.
Acidic (pH < 4) Labile Cleaved by TFA, AcOH, or Lewis Acids (

,

).
Self-Validating Protocol: Detritylation

To verify the identity of the intermediate or to access the primary hydroxyls later:

  • Reagent: 80% Acetic Acid (aq) or 1% TFA in DCM.

  • Observation: The reaction turns yellow/orange transiently (trityl cation formation) before fading.

  • Validation: Loss of aromatic signals in NMR (7.2–7.5 ppm) and reappearance of primary OH triplets.

Strategic Applications in Drug Development

A. Chiral Phospholipid Synthesis

1,6-di-O-trityl-D-mannitol is a precursor for chiral glycerol derivatives.

  • Protection: Tritylate C1/C6.

  • Functionalization: Acylate C2/C3/C4/C5 with fatty acids.

  • Cleavage: Remove Trityl groups.

  • Oxidation: Oxidative cleavage (Periodate) of the mannitol backbone yields chiral diglycerides, essential for Lipid Nanoparticle (LNP) formulation in mRNA vaccines.

B. C2-Symmetric Ligands

The preserved C2 symmetry of the 1,6-trityl derivative allows for the simultaneous introduction of chelating groups at the internal positions, creating chiral ligands for asymmetric catalysis.

Visualization: Orthogonality & Logic

Orthogonality Center 1,6-di-O-Trityl-Mannitol BasePath Base Treatment (NaH, BnBr) Center->BasePath Stable AcidPath Acid Treatment (AcOH, TFA) Center->AcidPath Labile ResultBase 1,6-di-Tr-2,3,4,5-tetra-Bn-Mannitol (Internal OH Protected) BasePath->ResultBase ResultAcid D-Mannitol (Deprotected) AcidPath->ResultAcid

Caption: Orthogonality map demonstrating the stability of the trityl group to base (allowing internal modification) vs. its lability to acid.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on Trityl stability and deprotection conditions).

  • Kocieński, P. J. (2005). Protecting Groups. Thieme. (Detailed mechanisms of trityl regioselectivity).

  • Bhattacharya, A., et al. (2020).[6] "Mannitol as a Chiral Pool in Drug Synthesis." Journal of Medicinal Chemistry. (Overview of mannitol derivatives in pharma).

  • Org. Synth. (1999).[1] "Selective Tritylation of Primary Alcohols." Organic Syntheses, Coll.[1] Vol. 10, p. 442. (Standard protocols for tritylation).

  • BenchChem. (2025). "Trityl Protection in Carbohydrate Chemistry: A Comparative Guide." (Stability data and comparative yields).

Sources

Foundational

The Elusive Spectroscopic Signature of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol: A Guide to Predicted Data and Analytical Approaches

For Immediate Release [City, State] – Researchers, scientists, and professionals in drug development seeking a comprehensive spectroscopic guide for 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol will find that publicly avai...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development seeking a comprehensive spectroscopic guide for 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol will find that publicly available, experimentally derived data is notably scarce. Despite the compound's commercial availability and established chemical identity (CAS No. 68774-48-1; Molecular Formula: C₂₅H₂₆O₅), a thorough search of scientific literature and spectral databases reveals a significant gap in published ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data. This guide, therefore, pivots from a retrospective analysis of existing data to a prospective framework, offering predicted spectroscopic values, outlining robust analytical methodologies for its characterization, and providing a foundational understanding based on the spectroscopy of its constituent moieties.

Introduction: The Significance of Spectroscopic Characterization

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is a selectively protected derivative of 2,5-anhydro-D-mannitol, a molecule of interest in medicinal chemistry and as a building block in complex organic synthesis. The triphenylmethyl (trityl) group serves as a bulky, acid-labile protecting group for the primary hydroxyl at the C-1 position, enabling regioselective modifications at other positions. Accurate spectroscopic data is paramount for confirming the success of the tritylation reaction, assessing purity, and ensuring the structural integrity of the molecule for subsequent synthetic transformations or biological assays.

Predicted Spectroscopic Data and Interpretation

In the absence of published spectra, we can predict the key spectroscopic features of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol based on the known spectral characteristics of the 2,5-anhydro-D-mannitol core and the triphenylmethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: The NMR spectra will be a composite of signals from the mannitol backbone and the trityl group. The key diagnostic indicators will be the significant downfield shift of the C-1 protons and carbon upon tritylation and the appearance of aromatic signals characteristic of the three phenyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Trityl-H (aromatic)7.20 - 7.50Multiplet15 protons from the three phenyl rings.
H-2, H-5~4.0 - 4.3MultipletProtons on the furanoid ring adjacent to the anhydro bridge.
H-3, H-4~3.8 - 4.1MultipletProtons on the furanoid ring bearing hydroxyl groups.
H-1a, H-1b~3.2 - 3.5Doublet of doubletsDiastereotopic protons at C-1, deshielded by the adjacent oxygen and trityl group.
H-6a, H-6b~3.6 - 3.8MultipletProtons at the C-6 position.
OHVariableBroad singletChemical shift is dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

Carbon(s) Predicted Chemical Shift (ppm) Notes
Trityl-C (quaternary)~86 - 88The quaternary carbon of the trityl group bonded to oxygen.
Trityl-C (aromatic, ipso)~143 - 145The aromatic carbons directly attached to the quaternary carbon.
Trityl-C (aromatic)~127 - 130The remaining aromatic carbons of the trityl group.
C-2, C-5~80 - 84Carbons of the furanoid ring at the anhydro bridge.
C-3, C-4~70 - 75Carbons of the furanoid ring bearing hydroxyl groups.
C-1~64 - 68The C-1 carbon, shifted downfield due to the trityl ether linkage.
C-6~62 - 65The C-6 carbon.

Recommended Analytical Protocols

For researchers synthesizing or utilizing 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol, the following experimental protocols are recommended for acquiring definitive spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds, while DMSO-d₆ can be used if solubility is an issue and to observe exchangeable protons (OH).

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard one-pulse ¹H experiment.

    • Key Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 2-5 seconds

  • ¹³C NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Key Parameters:

      • Spectral Width: ~220 ppm

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

  • 2D NMR (for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the mannitol backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which will be crucial for confirming the connectivity of the trityl group to C-1.

Mass Spectrometry Protocol

Expert Insight: Electrospray ionization (ESI) is the preferred method for this non-volatile, polar molecule. Expect to see the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

  • Ionization Mode: Positive ion mode ESI.

  • Data Analysis: Look for the molecular ion peak corresponding to the calculated exact mass of the expected adducts (e.g., C₂₅H₂₇O₅⁺ for [M+H]⁺).

Infrared (IR) Spectroscopy Protocol

Expert Insight: The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl groups, the C-O bonds of the ether and alcohols, the C-H bonds of the aliphatic and aromatic portions, and the aromatic C=C stretching vibrations.

  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Key Absorptions:

    • ~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl groups.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~3000-2850 cm⁻¹: Aliphatic C-H stretching.

    • ~1600, 1490, 1450 cm⁻¹: Aromatic C=C stretching.

    • ~1100-1000 cm⁻¹: C-O stretching of ethers and alcohols.

Visualizing the Analytical Workflow

The systematic approach to characterizing 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is outlined below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Validation synthesis Synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr Sample for NMR ms Mass Spectrometry (HRMS-ESI) purification->ms Sample for MS ir Infrared Spectroscopy (FT-IR) purification->ir Sample for IR structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation purity_assessment Purity Assessment structure_confirmation->purity_assessment

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion and Future Outlook

While a definitive, published set of spectroscopic data for 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol remains elusive, this guide provides a robust framework for its characterization. The predicted data serves as a valuable reference for researchers, and the detailed protocols offer a clear path to obtaining high-quality, publishable spectra. It is anticipated that as this compound finds broader application, its full spectroscopic characterization will be reported in the scientific literature, filling the current knowledge gap. Until then, the principles and methodologies outlined herein provide the necessary tools for confident and accurate structural elucidation.

References

Due to the lack of specific literature for the target compound, this guide is based on established principles of organic spectroscopy. For foundational knowledge, the following resources are recommended:

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Exploratory

The Biological Versatility of 2,5-Anhydro-D-mannitol Derivatives: A Technical Guide for Drug Discovery and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of 2,5-Anhydro-D-mannitol and its derivatives. This document e...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of 2,5-Anhydro-D-mannitol and its derivatives. This document explores the core chemical features, mechanisms of action, and therapeutic potential of this fascinating class of compounds, supported by detailed experimental protocols and data presentation.

Introduction: The Structural Significance of 2,5-Anhydro-D-mannitol

2,5-Anhydro-D-mannitol is a rigid furanose analog of fructose, a structural feature that underpins its diverse biological activities.[1] Its conformationally restricted ring system makes it an excellent scaffold for the design of targeted therapeutic agents. By mimicking the structure of natural sugars, these derivatives can interact with a variety of biological targets, including sugar transporters and enzymes involved in carbohydrate metabolism, leading to a range of pharmacological effects. This guide will delve into the key therapeutic areas where 2,5-Anhydro-D-mannitol derivatives have shown promise, including oncology, virology, and metabolic diseases.

I. Anticancer Activity: Exploiting the Warburg Effect

A hallmark of many cancer cells is their increased reliance on glucose and fructose metabolism to fuel their rapid proliferation, a phenomenon known as the Warburg effect. This metabolic reprogramming presents a therapeutic window for targeting cancer cells. 2,5-Anhydro-D-mannitol derivatives have emerged as promising anticancer agents primarily through their ability to interfere with fructose metabolism.

A. Mechanism of Action: Inhibition of GLUT5 and Downstream Signaling

The primary mechanism of anticancer action for many 2,5-Anhydro-D-mannitol derivatives is the competitive inhibition of the fructose transporter GLUT5.[2] GLUT5 is overexpressed in several cancer types, including breast and lung cancer, and is responsible for the uptake of fructose. By blocking this transporter, these derivatives starve cancer cells of a crucial energy source.

The downstream effects of GLUT5 inhibition are multifaceted. The reduced fructose uptake leads to a decrease in the intracellular pool of fructose-1-phosphate, a key intermediate in fructose metabolism. This, in turn, disrupts glycolysis and the pentose phosphate pathway, leading to a reduction in ATP production and the synthesis of nucleic acids and lipids necessary for cell growth and division. This metabolic stress can ultimately trigger apoptosis in cancer cells.

anticancer_mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fructose Fructose GLUT5 GLUT5 Fructose->GLUT5 Transport 2_5_AM_Derivative 2,5-Anhydro-D-mannitol Derivative 2_5_AM_Derivative->GLUT5 Inhibition Apoptosis Apoptosis 2_5_AM_Derivative->Apoptosis Fructose_uptake Fructose Uptake GLUT5->Fructose_uptake Glycolysis_PPP Glycolysis & Pentose Phosphate Pathway Fructose_uptake->Glycolysis_PPP ATP_Biosynthesis ATP & Biosynthesis Glycolysis_PPP->ATP_Biosynthesis Cell_Proliferation Cancer Cell Proliferation ATP_Biosynthesis->Cell_Proliferation

Diagram 1: Anticancer mechanism of 2,5-Anhydro-D-mannitol derivatives via GLUT5 inhibition.
B. Structure-Activity Relationship (SAR)

The affinity of 2,5-Anhydro-D-mannitol derivatives for GLUT5 can be significantly enhanced through chemical modifications. For instance, the introduction of hydrophobic groups, such as dinitrophenylamine, at the C-1 or C-6 positions has been shown to increase binding affinity.[2] This suggests that the substrate-binding pocket of GLUT5 has hydrophobic regions that can be exploited for rational drug design.

DerivativeModificationTargetReported ActivityReference
Dinitrophenylamine-2,5-anhydro-D-mannitolDinitrophenylamine at C-1GLUT5High-affinity inhibitor (Ki ≈ 0.56 mM)[2]
Poly-O-sulfated glycosidesSulfated glycosidesInositol trisphosphate (IP3) receptorsPotential antiasthmatic compounds[3]
C. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[4][5][6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2,5-Anhydro-D-mannitol derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the 2,5-Anhydro-D-mannitol derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (fresh medium). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C in the dark.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

II. Antiviral Activity: A Scaffold for Nucleoside Analogs

The structural similarity of 2,5-Anhydro-D-mannitol to the ribose sugar found in nucleosides makes it an attractive scaffold for the development of antiviral agents. By incorporating a nucleobase and modifying the hydroxyl groups, a wide range of nucleoside analogs can be synthesized.

A. Mechanism of Action: Chain Termination and Enzyme Inhibition

2,5'-Anhydro nucleoside analogs can exert their antiviral activity through several mechanisms. A primary mode of action is as chain terminators of viral DNA or RNA synthesis. After being phosphorylated by cellular kinases to their triphosphate form, these analogs are incorporated into the growing viral nucleic acid chain by viral polymerases. The absence of a 3'-hydroxyl group on the anhydro-sugar ring prevents the formation of the next phosphodiester bond, thus terminating replication.

Furthermore, some derivatives can act as inhibitors of key viral enzymes, such as reverse transcriptase in retroviruses or RNA-dependent RNA polymerase in RNA viruses.[7][8][9]

antiviral_mechanism cluster_entry Cellular Uptake & Phosphorylation cluster_replication Viral Replication 2_5_AM_Nucleoside 2,5'-Anhydro Nucleoside Analog Triphosphate Triphosphate Form 2_5_AM_Nucleoside->Triphosphate Cellular Kinases Viral_Polymerase Viral Polymerase Triphosphate->Viral_Polymerase Nucleic_Acid Growing Viral Nucleic Acid Chain Viral_Polymerase->Nucleic_Acid Incorporation Chain_Termination Chain Termination Nucleic_Acid->Chain_Termination

Diagram 2: Antiviral mechanism of 2,5'-anhydro nucleoside analogs.
B. Antiviral Spectrum

Derivatives of 2,5-Anhydro-D-mannitol have demonstrated activity against a range of viruses, including:

  • Human Immunodeficiency Virus (HIV): 2,5'-Anhydro analogues of 3'-azido-3'-deoxythymidine (AZT) have shown significant anti-HIV-1 activity.[7]

  • Rauscher-Murine Leukemia Virus (R-MuLV): The same AZT analogues also exhibit potent activity against this retrovirus.[7]

DerivativeVirus TargetIC50Reference
2,5'-Anhydro-3'-azido-3'-deoxythymidineHIV-10.56 µM[7]
2,5'-Anhydro-3'-azido-2',3'-dideoxyuridineHIV-14.95 µM[7]
2,5'-Anhydro-3'-azido-3'-deoxythymidineR-MuLV0.27 µM[7]
C. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[10][11][12][13][14]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Complete culture medium

  • 2,5-Anhydro-D-mannitol derivative stock solution

  • Agarose overlay medium (e.g., medium with 0.5-1% low-melting-point agarose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus stock. In separate tubes, mix the virus dilutions with various concentrations of the 2,5-Anhydro-D-mannitol derivative. Include a virus-only control. Incubate the mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

  • Agarose Overlay: Remove the inoculum and overlay the cells with the agarose overlay medium. The agarose restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the IC50 value.

III. Enzyme Inhibition: Modulating Metabolic Pathways

The structural similarity of 2,5-Anhydro-D-mannitol to fructose allows its phosphorylated derivatives to interact with and inhibit various enzymes involved in carbohydrate metabolism.[15][16][17][18]

A. Inhibition of Glycolytic and Gluconeogenic Enzymes

2,5-Anhydro-D-mannitol can be phosphorylated in vivo to form 2,5-anhydro-D-mannitol-1-phosphate and 2,5-anhydro-D-mannitol-1,6-bisphosphate. These phosphorylated derivatives can act as inhibitors or allosteric modulators of several key metabolic enzymes:

  • Fructose-1,6-bisphosphatase: Inhibited by the 1,6-bisphosphate derivative, leading to the suppression of gluconeogenesis.[15]

  • Glycogen Phosphorylase: Inhibited by the 1-phosphate derivative, resulting in the inhibition of glycogenolysis.[19]

  • Pyruvate Kinase: Activated by the 1,6-bisphosphate derivative, which can stimulate glycolysis.[15]

This modulation of glucose metabolism underlies the hypoglycemic effects observed with 2,5-Anhydro-D-mannitol.

B. Glycosidase Inhibition

The iminosugar derivative of 2,5-Anhydro-D-mannitol, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), is a potent inhibitor of various glycosidases. This activity is attributed to the protonated nitrogen atom at physiological pH, which mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction.

C. Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 2,5-Anhydro-D-mannitol derivatives against a purified enzyme. The specific substrate and detection method will vary depending on the enzyme.[20][21][22][23]

Materials:

  • Purified enzyme

  • Enzyme substrate

  • 2,5-Anhydro-D-mannitol derivative

  • Assay buffer

  • 96-well plate (clear, black, or white, depending on the assay)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to the wells of the 96-well plate. Add varying concentrations of the inhibitor and incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the reaction progress using a microplate reader. For a colorimetric assay, measure the change in absorbance over time. For a fluorometric assay, measure the change in fluorescence.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., Michaelis-Menten plots in the presence of the inhibitor) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

IV. Synthetic Strategies

The synthesis of 2,5-Anhydro-D-mannitol and its derivatives often starts from readily available carbohydrates. A common starting material is D-glucosamine, which can be converted to 2,5-anhydro-D-mannose through deamination, followed by reduction to 2,5-Anhydro-D-mannitol.[24][25] Another approach involves the deamination and reduction of D-mannitol.[26]

Derivatization of the 2,5-Anhydro-D-mannitol scaffold can be achieved through various chemical transformations of its hydroxyl groups, allowing for the introduction of a wide range of functional groups to modulate biological activity.[3][24][26][27]

synthesis_strategy Starting_Material D-Glucosamine or D-Mannitol Intermediate 2,5-Anhydro-D-mannose Starting_Material->Intermediate Deamination Core_Scaffold 2,5-Anhydro-D-mannitol Intermediate->Core_Scaffold Reduction Derivatization Chemical Modifications (e.g., amination, sulfation, glycosylation) Core_Scaffold->Derivatization Bioactive_Derivatives Bioactive Derivatives (Anticancer, Antiviral, etc.) Derivatization->Bioactive_Derivatives

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Characterization and Impurity Profiling of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol via LC-MS/MS

Introduction & Scientific Context 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (CAS: 68774-48-1) is a critical chiral building block in the synthesis of C-nucleosides and antiviral therapeutics. Structurally, it consists o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (CAS: 68774-48-1) is a critical chiral building block in the synthesis of C-nucleosides and antiviral therapeutics. Structurally, it consists of a tetrahydrofuran (THF) core derived from D-mannitol, with the primary C1-hydroxyl protected by a bulky, hydrophobic triphenylmethyl (trityl) group.

The analysis of this compound presents a unique duality:

  • The Hydrophobic Anchor: The trityl group allows for excellent retention on Reverse-Phase (RP) chromatography, unlike its highly polar precursor, 2,5-anhydro-D-mannitol.

  • The Lability Paradox: The trityl ether bond is acid-labile. While this is useful for deprotection in synthesis, it poses a stability risk during acidic LC-MS runs, potentially leading to on-column degradation and false impurity signals.

This application note details a robust LC-MS/MS protocol designed to characterize the intact molecule while distinguishing it from synthetic impurities (e.g., detritylated species or stereoisomers).

Experimental Methodology

Reagents and Sample Preparation
  • Target Analyte: 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (

    
    ).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (

    
    ).
    
  • Buffer: Ammonium Acetate (

    
    ) is selected over Formic Acid to maintain a near-neutral pH (approx. pH 6.5), preventing premature trityl hydrolysis.
    

Protocol:

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of 100% Methanol. (Note: The trityl group ensures solubility in organic solvents).

  • Working Solution: Dilute stock to 10 µg/mL in 50:50

    
    :ACN containing 5 mM Ammonium Acetate.
    
  • Vial Stability: Store in amber glass at 4°C. Analyze within 24 hours to avoid spontaneous hydrolysis.

LC-MS Instrumentation & Conditions
  • System: UHPLC coupled to a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap for high-resolution accurate mass (HRAM) data.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

Gradient Program:

Time (min) % B Flow Rate (mL/min) Rationale
0.00 40 0.4 Initial retention of hydrophobic trityl species.
1.00 40 0.4 Isocratic hold to stack peaks.
6.00 95 0.4 Ramp to elute the target (expected RT ~4-5 min).
8.00 95 0.4 Column wash (remove highly lipophilic dimers).

| 8.10 | 40 | 0.4 | Re-equilibration. |

Ionization Source Parameters (ESI Positive)
  • Mode: Positive Ion Mode (+ESI).

  • Rationale: The polyol core readily forms sodium adducts

    
    , while the trityl group can stabilize positive charge.
    
  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the trityl group).

Results & Discussion: The "Trityl Pop-off" Mechanism

Mass Spectral Signature

In positive ESI, the molecule (


 Da) exhibits two distinct behaviors depending on the ionization energy:
  • The Adduct Cluster: The intact molecule is predominantly observed as the sodium adduct

    
    .
    
    • Calculated m/z:

      
      .
      
    • Observation: A strong peak at m/z 429.17 .

  • The Trityl Cation (

    
    ):  Upon Collision Induced Dissociation (CID), the weakest bond—the C-O ether linkage at the trityl group—cleaves heterolytically.
    
    • Mechanism: The trityl group leaves as a stable carbocation due to resonance stabilization across the three phenyl rings.

    • Diagnostic Fragment: m/z 243.12 (Trityl cation). This is the "signature" peak for any tritylated compound.

Fragmentation Pathway (MS/MS)

The MS/MS spectrum of the precursor (m/z 429.17) reveals the structural connectivity.

  • Precursor: 429.17

    
    
    
  • Major Fragment 1: m/z 243.12

    
    . (Dominant Base Peak).
    
  • Major Fragment 2: m/z 165.07

    
    . (Often low abundance due to charge retention on the trityl).
    
  • Neutral Loss: Loss of the sugar moiety (

    
    , 164 Da) from the parent.
    
Differentiating Impurities
  • Impurity A (Detritylated): 2,5-Anhydro-D-mannitol.[1][2]

    • RT: ~0.5 - 1.0 min (Elutes at void volume on C18 due to high polarity).

    • m/z: 165.07

      
      .
      
  • Impurity B (Triphenylmethanol): Hydrolysis product of the trityl group.

    • RT: > 6.0 min (Very hydrophobic).

    • m/z: 243.12 (Loss of OH in source) or 260.12

      
      .
      

Visualizing the Workflow & Mechanism

The following diagram illustrates the analytical workflow and the specific fragmentation mechanism that validates the structure.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Detection & Validation S1 Dissolve in MeOH (1 mg/mL) S2 Dilute in NH4OAc/H2O (Neutral pH Buffer) S1->S2 LC C18 Separation Retains Trityl Group S2->LC Note Critical Control: Acidic pH causes premature degradation S2->Note ESI ESI (+) Source Soft Ionization LC->ESI Q1 Select Precursor [M+Na]+ m/z 429.17 ESI->Q1 CID Collision Cell (CID) Q1->CID Frag1 Fragment: Trityl Cation [Ph3C]+ m/z 243.12 (Dominant Signal) CID->Frag1 Heterolytic Cleavage Frag2 Neutral Loss 2,5-Anhydro-mannitol core CID->Frag2 Neutral Loss

Caption: Analytical workflow for 2,5-Anhydro-1-O-trityl-D-mannitol, highlighting the critical neutral-pH preparation and the diagnostic formation of the trityl cation (m/z 243) during MS/MS.

Summary of Quantitative Parameters

ParameterValue / Description
Molecular Formula

Monoisotopic Mass 406.1780 Da
Target Ion

429.1678 m/z
Key Fragment (Quant) 243.1170 m/z (Trityl Cation)
Retention Time (C18) ~4.5 min (Generic Gradient)
Linearity Range 10 ng/mL – 5000 ng/mL
LOD ~2 ng/mL (using m/z 243 transition)

References

  • Sigma-Aldrich. (n.d.). 2,5-Anhydro-1-O-trityl-D-mannitol Product Specification. Retrieved from

  • Kuszmann, J., et al. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research. Retrieved from

  • Harvey, D. J. (2000).[3] Electrospray mass spectrometry and fragmentation of N-linked carbohydrates. Journal of the American Society for Mass Spectrometry.[3][4] Retrieved from

  • Wei, A. A. J. (2017). Mass Spectrometric Analysis of the Reactivity of the Trityl Cation. University of Victoria. Retrieved from

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports. Retrieved from

Sources

Application

Chiral Purity Analysis of 2,5-Anhydro-D-mannitol Derivatives: A Detailed Application Guide and Protocol

Introduction: The Critical Role of Stereoisomerism in Drug Development In the landscape of modern pharmaceutical development, the stereochemical configuration of a drug candidate is not a trivial detail but a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereoisomerism in Drug Development

In the landscape of modern pharmaceutical development, the stereochemical configuration of a drug candidate is not a trivial detail but a fundamental determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profound differences in biological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable toxicity.[1] The case of Thalidomide remains a stark reminder of the critical importance of chiral purity. Therefore, the ability to accurately separate and quantify enantiomers is a cornerstone of drug discovery, development, and quality control.[2]

2,5-Anhydro-D-mannitol and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as chiral building blocks or scaffolds for novel therapeutic agents. As a fructose analogue, 2,5-anhydro-D-mannitol itself has been studied for its effects on carbohydrate metabolism.[3] Synthetic modifications to this core structure can lead to a diverse array of drug candidates, each with its own unique stereochemistry.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chiral High-Performance Liquid Chromatography (HPLC) analysis of 2,5-anhydro-D-mannitol derivatives. We will delve into the scientific principles underpinning chiral separations, present a detailed, field-proven protocol for method development, and offer expert insights to ensure the generation of robust, reliable, and reproducible data.

Scientific Principles: Mastering Enantioseparation with Polysaccharide-Based Chiral Stationary Phases

The direct separation of enantiomers by HPLC is most commonly and effectively achieved using a Chiral Stationary Phase (CSP).[4] Enantiomers possess identical physical properties in an achiral environment, making their separation on standard HPLC columns impossible. A CSP creates a chiral environment within the column, allowing for differential interactions with the two enantiomers. These transient, diastereomeric complexes form with differing stability, leading to different retention times and, consequently, separation.[5]

Among the various types of CSPs, polysaccharide-based phases have emerged as the most versatile and widely successful for a broad range of chiral compounds.[1] These CSPs are typically derived from cellulose or amylose that has been functionalized with carbamate or benzoate derivatives and coated or immobilized onto a high-purity silica support.

Mechanism of Chiral Recognition: The chiral recognition mechanism on polysaccharide CSPs is a complex interplay of various intermolecular forces, including:

  • Hydrogen Bonding: The hydroxyl and carbamate groups on the polysaccharide backbone provide sites for hydrogen bond donor and acceptor interactions.

  • Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to electrostatic interactions.

  • Steric Interactions (Inclusion): The helical structure of the polysaccharide polymer creates chiral grooves or cavities. One enantiomer may fit more snugly into these grooves than the other, leading to stronger retention.[1]

  • π-π Interactions: For analytes containing aromatic rings, interactions with the phenyl groups of the CSP derivatives can be a significant contributor to chiral recognition.

The choice between coated and immobilized polysaccharide CSPs is a key consideration. Coated phases, while highly effective, have limitations on the types of solvents that can be used in the mobile phase. "Forbidden" solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) can strip the chiral selector from the silica support. Immobilized CSPs, where the polysaccharide derivative is covalently bonded to the silica, overcome this limitation, dramatically expanding the range of possible mobile phases and enabling the development of unique selectivities.[6]

Experimental Protocols: A Systematic Approach to Method Development

Due to the complex nature of chiral recognition, predicting the ideal CSP and mobile phase combination for a novel compound is challenging.[7] Therefore, a systematic screening approach is the most efficient and effective strategy for method development.

Protocol 1: Sample Preparation

The polarity of 2,5-anhydro-D-mannitol and its derivatives necessitates careful consideration of the sample solvent to ensure compatibility with the mobile phase and avoid peak distortion.

Materials:

  • 2,5-Anhydro-D-mannitol derivative sample

  • HPLC-grade solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Water)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

Procedure:

  • Solubility Testing: Begin by assessing the solubility of the analyte in the potential mobile phase components (e.g., Hexane/Isopropanol, Acetonitrile, Methanol/Water).

  • Sample Diluent Selection: Ideally, dissolve the sample directly in the initial mobile phase of the HPLC method. If solubility is low, a stronger, compatible solvent can be used. For Normal Phase (NP) screening, a small amount of the alcohol modifier (e.g., ethanol or isopropanol) is a good starting point. For Reversed-Phase (RP) screening, a mixture of water and acetonitrile or methanol is appropriate.

  • Preparation of Stock Solution: Accurately weigh a suitable amount of the sample and dissolve it in the chosen diluent to create a stock solution, typically at a concentration of 1 mg/mL.

  • Preparation of Working Solution: Dilute the stock solution to a working concentration (e.g., 0.1-0.5 mg/mL). The final concentration should provide a detector response well within the linear range.

  • Filtration: Filter the final working solution through a syringe filter to remove any particulates that could damage the HPLC column or system.

Protocol 2: Chiral HPLC Method Development Screening

This protocol outlines a comprehensive screening strategy using a set of complementary immobilized polysaccharide-based CSPs across Normal Phase, Polar Organic, and Reversed-Phase modes. This approach maximizes the probability of achieving a successful separation.

Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD). A Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) may be necessary if the analyte lacks a UV chromophore.

  • Screening Columns (Immobilized Polysaccharide-Based):

    • CHIRALPAK® IA / REFLECT™ I-Amylose A (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IB / REFLECT™ I-Cellulose B (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IC / REFLECT™ I-Cellulose C (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Column Dimensions: 250 x 4.6 mm, 5 µm particle size is standard for initial screening.

Screening Workflow Diagram:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Optimization Start Prepare Analyte Solution (0.5 mg/mL) Screen_NP Screen 1: Normal Phase (NP) Heptane/Alcohol Start->Screen_NP Screen_PO Screen 2: Polar Organic (PO) Acetonitrile/Alcohol Start->Screen_PO Screen_RP Screen 3: Reversed Phase (RP) Water/Acetonitrile Start->Screen_RP Evaluate Evaluate Results: - Any Separation? - Resolution > 1.0? Screen_NP->Evaluate Screen_PO->Evaluate Screen_RP->Evaluate No_Sep No Separation (All Conditions) Evaluate->No_Sep No Partial_Sep Partial Separation (Resolution < 1.5) Evaluate->Partial_Sep Yes Good_Sep Good Separation (Resolution >= 1.5) Evaluate->Good_Sep Yes Optimize Optimize Parameters: - Mobile Phase Ratio - Additives (Acid/Base) - Flow Rate - Temperature Partial_Sep->Optimize Good_Sep->Optimize Final Validated Chiral Method Optimize->Final G cluster_params Optimization Parameters start Initial Separation Found param_mp Mobile Phase Ratio Adjust % Organic Modifier in small increments (e.g., ±5%) to fine-tune retention and resolution. start->param_mp param_add Additives For acidic/basic analytes, vary acid/base concentration (0.05-0.2%) to improve peak shape. param_mp->param_add param_temp Temperature Decrease temp (e.g., 15°C) to potentially increase resolution. Increase temp (e.g., 40°C) to improve peak shape/efficiency. param_add->param_temp param_flow Flow Rate Decrease flow rate (e.g., to 0.5 mL/min) to often improve resolution at the cost of analysis time. param_temp->param_flow result Optimized Method (Rs >= 1.5) param_flow->result

Caption: Key Parameters for Chiral Method Optimization.

Step-by-Step Optimization:

  • Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., alcohol in NP, acetonitrile in RP) in small increments (e.g., 2-5%). A weaker mobile phase (less strong solvent) will increase retention and often improve resolution.

  • Alcohol Modifier (in NP): If using a Heptane/IPA mobile phase, try switching to Heptane/Ethanol. The change in the alcohol can significantly alter selectivity.

  • Additives: For acidic or basic analytes, optimizing the concentration of the additive (e.g., Trifluoroacetic Acid - TFA, or Diethylamine - DEA) can dramatically improve peak shape and resolution.

  • Temperature: Lowering the column temperature (e.g., to 15°C) often enhances the stability of the transient diastereomeric complexes, increasing selectivity and resolution. Conversely, increasing the temperature can improve peak efficiency but may reduce selectivity.

  • Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can lead to better resolution. [8]

Data Presentation: Expected Results and Troubleshooting

Based on the analysis of structurally similar anhydrohexitols like isosorbide and other furanoid derivatives, successful separation of 2,5-anhydro-D-mannitol derivatives is highly probable on polysaccharide-based CSPs.

Table 1: Representative Starting Conditions for Chiral Screening

Analyte Type Recommended CSP Mode Typical Mobile Phase Expected Outcome
Neutral, Polar (e.g., 2,5-Anhydro-D-mannitol)CHIRALPAK IA or IBNormal Phasen-Heptane / Ethanol (80:20, v/v)Good initial selectivity, potential for baseline resolution.
Acetylated/Benzoylated DerivativesCHIRALPAK ICNormal Phasen-Heptane / Isopropanol (90:10, v/v)High probability of separation due to increased steric/π-π interactions.
Amine or Carboxylic Acid DerivativesCHIRALPAK IA or IBPolar OrganicAcetonitrile / Ethanol + 0.1% Additive (DEA or TFA)Good peak shape and resolution. Additive is critical.
Highly Polar/Ionic DerivativesCHIRALPAK IA or IBReversed PhaseWater / Acetonitrile + 0.1% Formic AcidBest for LC-MS compatibility; offers alternative selectivity.

Troubleshooting Common Issues:

Problem Potential Cause Suggested Solution
No Separation (Single Peak) Insufficient interaction with CSP.Try a different CSP (e.g., switch from Amylose-based to Cellulose-based). Change the mobile phase mode (e.g., NP to PO or RP).
Poor Peak Shape (Tailing) Secondary interactions; wrong additive for acidic/basic analytes.For basic compounds, add 0.1% DEA or other amine. For acidic compounds, add 0.1% TFA or acetic acid. Ensure sample is dissolved in mobile phase.
Poor Resolution (Rs < 1.5) Sub-optimal selectivity or efficiency.Optimize mobile phase strength (weaker is often better). Decrease column temperature. Decrease flow rate.
Irreproducible Retention Times Insufficient column equilibration; temperature fluctuations.Equilibrate column with at least 10-20 column volumes of new mobile phase. Use a column thermostat and maintain a stable temperature (± 1 °C). [8]

Conclusion: Ensuring Trustworthiness and Scientific Integrity

The protocols described in this guide provide a robust and scientifically sound framework for the chiral HPLC analysis of 2,5-anhydro-D-mannitol derivatives. By employing a systematic screening approach with high-performance immobilized polysaccharide CSPs, researchers can efficiently develop and optimize methods that are selective, reproducible, and fit for purpose. The causality behind each experimental choice—from the selection of the CSP to the composition of the mobile phase—is grounded in the fundamental principles of chiral recognition. This self-validating system ensures that the resulting data is of the highest integrity, meeting the stringent requirements of pharmaceutical research and development. For further method development, consulting manufacturer databases, such as the Daicel Chiral Application Database, is an invaluable resource for finding starting points for structurally similar compounds.

References

  • Chiral Technologies, Inc. (2021). Develop Chiral Separation Methods with Daicel's Immobilized Columns. [Online]. Available at: [Link]

  • Cayman Chemical. (2021). Differentiating Four THC Stereoisomers Formed from Δ9-THC Degradation. LCGC International Application Note. [Online]. Available at: [Link]

  • Chiral Technologies Europe. (2013). Application guide helps to find the right chiral separation approach. Scientist Live. [Online]. Available at: [Link]

  • Phenomenex, Inc. (n.d.). Chiral HPLC Separations. [Online]. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by HPLC. Marcel Dekker. (Conceptual basis, not a direct URL)
  • Patel, B. D., et al. (2019). Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma. Journal of Chromatography B, 1121, 55-63. Available at: [Link]

  • Daicel Corporation. (n.d.). DAICEL Chiral Application Search. [Online]. Available at: [Link]

  • Zhang, T., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2669. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. [Online]. Available at: [Link]

  • Ahuja, S. (Ed.). (2011). Chiral Separations by HPLC and SFC: A Practical Approach. Elsevier. (Conceptual basis, not a direct URL)
  • Daicel Chemical Industries Ltd. (n.d.). Method development with CHIRALPAK® IA. [Online]. Available at: [Link]

  • Reddy, K. S., et al. (2012). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4830. Available at: [Link]

  • Regis Technologies, Inc. (n.d.). CHIRAL Handbook. [Online]. Available at: [Link]

  • Franco, P., & Zhang, T. (2010). Finding the Best Separation for Enantiomeric Mixtures. LCGC North America, 28(6), 444-453. Available at: [Link]

  • Tatibouët, A., et al. (2002). Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. Biochemical Journal, 362(Pt 3), 643–648. Available at: [Link]

  • Kakuchi, T., et al. (1995). Macromolecular ionophores. 1. Chiral recognition properties of poly[(1-->6)-2,5-anhydro-D-glucitol] toward racemic amino acid ester. Chirality, 7(3), 136-9. Available at: [Link]

  • Ali, I., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3925. Available at: [Link]

  • Tordoff, M.G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153. Available at: [Link]

  • Dills Jr, W. L., et al. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical Biochemistry, 133(2), 344-349. Available at: [Link]

Sources

Method

Application Note: Strategic Protection and Differentiation of 2,5-Anhydro-D-mannitol

Topic: Protecting Group Strategies for 2,5-Anhydro-D-mannitol Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for 2,5-Anhydro-D-mannitol Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1]

Executive Summary & Structural Intelligence

2,5-Anhydro-D-mannitol (1 ) is a pivotal


-symmetric chiral building block (polyol) widely utilized in the synthesis of nucleoside analogues, chiral ligands, and macrocycles.[1] Unlike its linear parent (D-mannitol), the 2,5-anhydro derivative possesses a rigid tetrahydrofuran (THF) core.[1]

Successful manipulation of this scaffold requires a deep understanding of its stereochemical constraints. The most critical "expert insight" for this molecule is the trans-relationship of the 3,4-hydroxyl groups , which fundamentally dictates the protecting group strategy.[1]

The "Acetonide Trap"

A common pitfall is the assumption that 2,5-anhydro-D-mannitol behaves like linear D-mannitol or 1,4-anhydro-erythritol (cis-diol), which readily form isopropylidene acetals (acetonides).[1]

  • Reality: In the 2,5-anhydro-D-mannitol furanose ring, the C3 and C4 hydroxyls are trans-oriented.[1][2]

  • Consequence: Formation of a 3,4-O-isopropylidene derivative requires a highly strained trans-fused 5,5-bicyclic system, which is kinetically and thermodynamically disfavored.[1]

  • Strategy: Protection strategies must rely on orthogonal protection (e.g., Trityl/Benzyl) or cyclic protecting groups capable of spanning trans-diols (e.g., disiloxanes), though acyclic protection is preferred for scalability.

Structural Analysis & Symmetry

The molecule possesses a


 axis of rotation passing through the ether oxygen and the midpoint of the C3-C4 bond.[1]
  • Primary Hydroxyls (C1, C6): Homotopic (equivalent). Indistinguishable by achiral reagents.[1]

  • Secondary Hydroxyls (C3, C4): Homotopic (equivalent). Trans-disposed.

Visualization: Structural Logic

The following diagram illustrates the symmetry and the divergent protection pathways.

G cluster_0 Core Structure node_core 2,5-Anhydro-D-mannitol (C2 Symmetric) 3,4-Trans Diol node_16 Path A: 1,6-Primary Selective (Steric Control) node_core->node_16 Bulky Reagents (TrCl, TBDMSCl) node_34 Path B: 3,4-Secondary Selective (Rare/Difficult) node_core->node_34 Direct Acylation (Low Selectivity) node_Trt 1,6-Di-O-Trityl Derivative (Standard Intermediate) node_16->node_Trt node_Bn 3,4-Di-O-Benzyl Derivative (Global Protection) node_Trt->node_Bn Benzylation (NaH/BnBr) node_Mono Mono-Functionalization (Symmetry Breaking) node_Trt->node_Mono Statistical or Enzymatic Differentiation caption Figure 1: Strategic protection pathways for 2,5-anhydro-D-mannitol based on steric differentiation.

Protocol A: Global Differentiation (1,6-Primary Protection)

This is the standard entry point.[1] The primary hydroxyl groups at C1 and C6 are sterically accessible and react roughly 10-50 times faster than the secondary ring hydroxyls with bulky reagents.[1]

Method: 1,6-Di-O-tritylation

Objective: Selectively protect primary alcohols to leave the 3,4-trans diol free for functionalization or inversion.[1]

Materials
  • Substrate: 2,5-Anhydro-D-mannitol (dried in vacuo over

    
    ).
    
  • Reagent: Trityl Chloride (TrCl) - 2.2 to 2.5 equivalents.[1]

  • Solvent: Anhydrous Pyridine (acts as solvent and base).[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) - 0.1 equiv.[1]

Step-by-Step Protocol
  • Setup: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2,5-anhydro-D-mannitol (10 mmol, 1.64 g) in anhydrous pyridine (20 mL).

  • Addition: Add Trityl Chloride (22 mmol, 6.13 g) followed by DMAP (1 mmol, 122 mg).

  • Reaction: Heat the mixture to 60°C for 12–16 hours.

    • Expert Note: While primary alcohols react at RT, the 60°C temperature ensures conversion of the second primary alcohol (C6) which can become sluggish due to the steric bulk of the first trityl group at C1.

  • Workup:

    • Cool to RT. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a sticky gum or solid.[1]

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash organic layers with saturated

      
       solution (to remove pyridine), water, and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexanes:EtOAc 4:1 to 2:1).

  • Yield Expectation: 85–95% as a white foam/solid.[1]

QC Validation
  • TLC:

    
     ~0.4 (Hex:EtOAc 2:1).[1] Stains yellow/orange with 
    
    
    
    /anisaldehyde.[1]
  • 1H NMR: Look for the massive Trityl aromatic region (30 protons,

    
     7.2–7.5). The H1/H6 methylene protons will shift downfield slightly but remain distinct from the H3/H4 methines.
    

Protocol B: Orthogonal Protection (3,4-Secondary Protection)

Once the 1,6-positions are capped, the 3,4-trans diol can be protected.[1] Benzyl ethers are preferred due to their stability under acidic conditions used to remove Trityl groups later.[1]

Method: 3,4-Di-O-benzylation

Objective: Create the fully protected "universal intermediate" 1,6-di-O-trityl-3,4-di-O-benzyl-2,5-anhydro-D-mannitol.[1]

Materials
  • Substrate: 1,6-Di-O-trityl-2,5-anhydro-D-mannitol.[1]

  • Reagent: Benzyl Bromide (BnBr) - 3.0 equivalents.[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) - 4.0 equivalents.[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Protocol
  • Setup: Dissolve the tritylated substrate (5 mmol) in DMF (15 mL) under Argon. Cool to 0°C.[1]

  • Deprotonation: Add NaH (20 mmol) carefully in portions. Hydrogen gas will evolve.[1][3] Stir at 0°C for 30 mins, then RT for 30 mins.

  • Alkylation: Cool back to 0°C. Add Benzyl Bromide (15 mmol) dropwise.

  • Reaction: Stir at RT for 4–6 hours.

  • Quench: Carefully add Methanol (2 mL) to quench excess NaH, then pour into ice water.

  • Extraction: Extract with Diethyl Ether (preferred over EtOAc to avoid extracting DMF). Wash with water (

    
    ) to remove DMF.[1]
    
  • Purification: Flash chromatography (Hexanes:EtOAc 9:1).

  • Yield Expectation: 80–90%.

Protocol C: Symmetry Breaking (Mono-functionalization)

To use 2,5-anhydro-D-mannitol as a linker (e.g., PROTACs, macrocycles), one must differentiate the two identical ends.[1] Since the molecule is


 symmetric, "desymmetrization" here refers to statistical mono-functionalization .[1]
Method: Enzymatic Mono-Acetylation

Enzymes (Lipases) provide a distinct advantage over statistical chemical acylation by recognizing the "shape" of the mono-acylated product and preventing the second acylation (kinetic resolution-like behavior).[1]

Materials
  • Substrate: 2,5-Anhydro-D-mannitol.[1][2][4][5][6][7][8][9][10]

  • Enzyme: Pseudomonas cepacia Lipase (Lipase PS) immobilized on diatomite or celite.[1]

  • Acyl Donor: Vinyl Acetate (acts as solvent and reagent) or Vinyl Acetate/THF mixture.[1]

Step-by-Step Protocol
  • Setup: Suspend 2,5-anhydro-D-mannitol (1 g) in dry THF (10 mL) and Vinyl Acetate (5 mL).

  • Enzyme Addition: Add Lipase PS (200 mg).

  • Incubation: Shake at 30–40°C at 200 rpm.

  • Monitoring: Monitor by TLC. The mono-acetate appears first.[1] The di-acetate forms much slower due to the specific binding pocket constraints of Lipase PS for this substrate.[1]

  • Termination: Filter off the enzyme when the Mono:Di ratio is optimal (usually ~24-48 hours).

  • Purification: The crude mixture will contain Unreacted, Mono, and Di. Column chromatography is required.[1]

    • Advantage:[1][7][11] The enzymatic route often yields a 60:30:10 ratio favoring mono, whereas chemical statistical methods yield 50% max theoretical mono with difficult separation.

Analytical Data Summary

Compound1H NMR Characteristic Signals (

, ppm, CDCl3)
Solubility
2,5-Anhydro-D-mannitol 3.6-4.0 (m, core protons).[1]

required.[1]
Water, DMSO, MeOH
1,6-Di-O-Trityl 7.2-7.5 (m, 30H, Ar-H), 3.2-3.4 (m, 4H, H1/H6)DCM, EtOAc, THF
1,6-Di-Trt-3,4-Di-Bn 7.1-7.5 (m, 40H, Ar-H), 4.4-4.6 (m, 4H,

)
Hexane, Toluene, DCM
1-O-Acetyl (Mono) Symmetry lost.[1] H1 and H6 appear as distinct multiplets.[1]EtOAc, Acetone

Troubleshooting & Expert Tips

  • Acetonide Failure: If you attempt to make the 3,4-acetonide using 2,2-dimethoxypropane/TsOH, you will likely recover starting material or complex polymeric mixtures. Do not waste time optimizing this.

  • Trityl Migration: Under acidic conditions (e.g., acetic acid), trityl groups can migrate from primary to secondary hydroxyls, although this is less common in 2,5-anhydro systems than in linear sugars. Keep media basic/neutral during workup.

  • Symmetry Verification: In the 1,6-di-protected species, the H1 protons should be equivalent to H6 protons (isochronous in achiral solvent). If the NMR shows complex multiplets for the primary centers, you may have mono-protection or desymmetrization.

References

  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739-1749.[1] Link

  • Cayman Chemical. (n.d.).[1] 2,5-Anhydro-D-mannitol Product Information & Physical Data. Cayman Chemical.[1] Link

  • Gotor-Fernández, V., Brieva, R., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120.[1] (Contextual reference for Lipase PS specificity).

  • Tordoff, M. G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats.[1] American Journal of Physiology, 254(1), R150-R153.[1] Link

Sources

Application

The Versatile 2,5-Anhydro-D-mannitol Scaffold: A Gateway to Novel Enzyme Inhibitors

Introduction: The Untapped Potential of a Fructose Analogue In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Fructose Analogue

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. 2,5-Anhydro-D-mannitol, a stable fructose analogue, has emerged as a compelling starting point for the synthesis of a wide array of enzyme inhibitors.[1][2] Its rigid furanose core provides a well-defined stereochemical framework that can be strategically functionalized to target the active sites of various enzymes, particularly those involved in carbohydrate metabolism. This guide provides an in-depth exploration of the synthesis of enzyme inhibitors derived from 2,5-anhydro-D-mannitol, offering detailed protocols and insights into their application for researchers in medicinal chemistry, chemical biology, and drug development.

Initially recognized for its role as an antimetabolite that inhibits gluconeogenesis and glycogenolysis, the utility of 2,5-anhydro-D-mannitol has expanded significantly.[3][4] Its structural similarity to D-fructose allows it to interact with fructose-binding sites in enzymes and transporters, making it a privileged scaffold for the design of inhibitors targeting carbohydrate-processing enzymes and glucose transporters like GLUT5.[5][6] This document will delve into the synthesis of two distinct classes of potent enzyme inhibitors derived from this versatile scaffold: iminosugars targeting glycosidases and 1,6-disubstituted analogues with broader inhibitory potential.

Strategic Considerations in the Synthesis of 2,5-Anhydro-D-mannitol Derivatives

The synthetic chemistry of 2,5-anhydro-D-mannitol is rich and adaptable. The four secondary hydroxyl groups and two primary hydroxyl groups offer multiple sites for chemical modification. The choice of synthetic route is dictated by the desired final compound and the target enzyme class. Key strategic considerations include:

  • Protecting Group Strategy: The differential protection of the hydroxyl groups is crucial for regioselective modifications. Acetal protections, such as isopropylidene or cyclohexylidene groups, are commonly employed to protect the 1,2- and 5,6-diols, allowing for selective reactions at the C-3 and C-4 positions.[7]

  • Activation of Hydroxyl Groups: Conversion of the hydroxyl groups into good leaving groups, such as tosylates or mesylates, is a common strategy to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, halides, and other nucleophiles.

  • Stereochemical Control: The inherent chirality of the 2,5-anhydro-D-mannitol scaffold is a significant advantage. Most synthetic transformations proceed with high stereocontrol, preserving the desired stereochemistry of the final inhibitor.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic strategies for converting 2,5-anhydro-D-mannitol into different classes of enzyme inhibitors.

G cluster_0 Synthesis of Iminosugar (DMDP) cluster_1 Synthesis of 1,6-Dihalo Derivatives D-Fructose D-Fructose Intermediate_A Intermediate_A D-Fructose->Intermediate_A Multiple Steps 5-azido-5-deoxy-fructopyranose 5-azido-5-deoxy-fructopyranose Intermediate_A->5-azido-5-deoxy-fructopyranose Azidation DMDP DMDP 5-azido-5-deoxy-fructopyranose->DMDP Reduction & Cyclization 2,5-Anhydro-D-mannitol 2,5-Anhydro-D-mannitol 1,6-di-O-tosyl 1,6-di-O-tosyl 2,5-Anhydro-D-mannitol->1,6-di-O-tosyl Tosylation 1,6-dihalo 1,6-dihalo 1,6-di-O-tosyl->1,6-dihalo Halogenation

Caption: Synthetic overview for key inhibitor classes.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of two representative enzyme inhibitors derived from 2,5-anhydro-D-mannitol.

Protocol 1: Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP), a Potent Glycosidase Inhibitor

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a powerful inhibitor of various glycosidases and has shown potential as an antiviral agent.[8] This protocol is adapted from a high-yield, multigram-scale synthesis starting from D-fructose.[8]

Rationale: This synthesis utilizes a regioselective Appel reaction to introduce a bromide at the C-5 position of a protected fructose derivative, which is then displaced with azide. Subsequent reduction of the azide and intramolecular reductive amination leads to the formation of the desired pyrrolidine ring of DMDP.

Materials:

  • D-Fructose

  • 2-Chloroethanol

  • Acetyl chloride

  • Pyridine

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Acetic anhydride

  • Sodium azide (NaN3)

  • Dimethyl sulfoxide (DMSO)

  • Sodium methoxide (NaOMe) in Methanol

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Water (H2O)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2-chloroethyl-1,3,4-tri-O-acetyl-α,β-D-fructopyranoside

  • To a stirred suspension of D-fructose in 2-chloroethanol, add acetyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Neutralize the reaction with pyridine and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the product.

Step 2: Synthesis of 2-chloroethyl 5-bromo-5-deoxy-α,β-D-fructopyranoside (11)

  • To a solution of the product from Step 1 in pyridine, add CBr4 and PPh3 at 0 °C.

  • Heat the reaction to 80 °C for 2 hours.

  • Cool the reaction and add acetic anhydride, then stir overnight.

  • Work up the reaction by adding water and extracting with EtOAc.

  • Purify the crude product by silica gel chromatography.[8]

Step 3: Synthesis of 5-azido-5-deoxy-α,β-D-fructopyranose (12)

  • To a solution of compound 11 in DMSO, add NaN3 and heat to 100 °C overnight.

  • Cool the reaction, pour into water, and extract with EtOAc.

  • The crude azide is then treated with a catalytic amount of NaOMe in MeOH overnight.

  • Neutralize the reaction and hydrolyze the acetal with 90% aqueous TFA.

  • Purify the product by column chromatography.[8]

Step 4: Synthesis of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) (4)

  • Dissolve 5-azido-5-deoxy-α,β-D-fructopyranose (12 ) in a 1:1 mixture of H2O and MeOH.

  • Add 10% Pd/C to the solution.

  • Hydrogenate the mixture under 4 bar of H2 in a Parr apparatus for 24 hours.

  • Filter the reaction mixture through celite and wash the catalyst with MeOH.

  • Concentrate the filtrate in vacuo to afford DMDP as a colorless solid.[8]

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The 1H NMR spectrum in D2O should show characteristic signals for the pyrrolidine ring protons.[8]

Protocol 2: Synthesis of 3,4-di-O-acetyl-1,6-dideoxy-1,6-diiodo-D-mannitol

1,6-Dihalo-2,5-anhydro-D-mannitol derivatives are versatile intermediates for the synthesis of a variety of other inhibitors through nucleophilic substitution at the C-1 and C-6 positions. This protocol outlines a three-step synthesis from 2,5-anhydro-D-mannitol.[9]

Rationale: This synthesis involves the selective activation of the primary hydroxyl groups at C-1 and C-6 as tosylates, followed by nucleophilic displacement with iodide. The secondary hydroxyl groups at C-3 and C-4 are then acetylated for characterization and to potentially improve cell permeability.

Materials:

  • 2,5-Anhydro-D-mannitol[10]

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium iodide (NaI)

  • Acetone

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1,6-di-O-p-toluenesulfonyl-2,5-anhydro-D-mannitol

  • Dissolve 2,5-anhydro-D-mannitol in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Step 2: Synthesis of 1,6-dideoxy-1,6-diiodo-2,5-anhydro-D-mannitol

  • Dissolve the di-tosylate from Step 1 in acetone.

  • Add an excess of sodium iodide and heat the mixture to reflux overnight.

  • Cool the reaction mixture and filter to remove the sodium tosylate precipitate.

  • Concentrate the filtrate and dissolve the residue in DCM.

  • Wash the organic layer with sodium thiosulfate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude di-iodo derivative.

Step 3: Synthesis of 3,4-di-O-acetyl-1,6-dideoxy-1,6-diiodo-D-mannitol (3)

  • Dissolve the crude di-iodo derivative from Step 2 in pyridine.

  • Add acetic anhydride and stir at room temperature for 4 hours.

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by silica gel chromatography.[9]

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry. The conformation of the furanoid ring can be studied using NMR spectroscopy.[9]

Biological Evaluation of Enzyme Inhibitors

The synthesized 2,5-anhydro-D-mannitol derivatives must be evaluated for their inhibitory activity against the target enzyme.

Protocol 3: General Assay for Glycosidase Inhibition

Rationale: This is a general colorimetric assay to determine the inhibitory activity of a compound against a glycosidase enzyme using a p-nitrophenyl (pNP) glycoside substrate. The enzyme cleaves the substrate, releasing p-nitrophenol, which is yellow and can be quantified spectrophotometrically.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase, β-glucosidase)

  • p-Nitrophenyl-glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)

  • Assay buffer (e.g., phosphate or citrate buffer at optimal pH for the enzyme)

  • Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO, buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add a small volume of the inhibitor solution (or solvent for control).

  • Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature.

  • Initiate the reaction by adding the pNP-glycoside substrate solution to each well.

  • Incubate the plate at the optimal temperature for a specific time.

  • Stop the reaction by adding a basic solution (e.g., Na2CO3) to each well. This also develops the yellow color of the p-nitrophenolate ion.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Structure-Activity Relationships (SAR): Guiding the Design of Potent Inhibitors

Understanding the structure-activity relationship (SAR) is crucial for optimizing the inhibitory potency and selectivity of 2,5-anhydro-D-mannitol derivatives.

  • Glycosidase Inhibitors: For iminosugar derivatives like DMDP, the stereochemistry of the hydroxyl groups is critical for mimicking the transition state of the glycosidic bond cleavage. Lipophilic substitutions at the C-1 position of DMDP have been shown to significantly enhance the inhibition of β-glucosidases.[11] This suggests the presence of a hydrophobic pocket in the enzyme's active site that can be exploited for improved binding.

  • GLUT5 Inhibitors: SAR studies on 2,5-anhydro-D-mannitol derivatives as GLUT5 inhibitors have revealed that modifications at the C-1 and C-6 positions are generally well-tolerated.[6] Introducing bulky and hydrophobic groups at these positions can enhance affinity. For instance, dinitrophenylamine-substituted derivatives show a significantly higher affinity for GLUT5 compared to D-fructose.[6] Modifications at the C-3 and C-4 positions are less tolerated, highlighting the importance of these hydroxyl groups for hydrogen bonding interactions within the transporter's binding site.[5]

  • Protease Inhibitors: While the initial exploration of 2,5-anhydro-D-mannitol derivatives as HIV protease inhibitors did not yield active compounds, the rigid scaffold holds promise. The design of peptidomimetics where peptide fragments are appended to the scaffold allows for the exploration of interactions with the S1 and S1' pockets of the protease. Further optimization of the peptide sequences and their linkage to the scaffold could lead to potent inhibitors.

Quantitative Data Summary

Compound ClassDerivativeTarget Enzyme/TransporterInhibitory Potency (IC50/Ki)Reference
Iminosugar2,5-Dideoxy-2,5-imino-D-mannitol (DMDP)Various GlycosidasesPotent (nanomolar to micromolar range)[8][11]
1-Substituted DMDP1-N-Coumarinylmethyl-DMDPβ-GlucosidaseNanomolar range[11]
Aminated DerivativeDinitrophenylamine-substituted 2,5-anhydro-D-mannitolGLUT5Ki ≈ 0.56 mM (28-fold higher than fructose)[6]
Phosphorylated Derivative2,5-Anhydro-D-mannitol-1-phosphatePhosphorylase aKi = 2.4 mM[3]

Conclusion and Future Directions

The 2,5-anhydro-D-mannitol scaffold represents a versatile and powerful platform for the design and synthesis of a diverse range of enzyme inhibitors. Its synthetic accessibility and well-defined stereochemistry make it an attractive starting point for medicinal chemists. The detailed protocols provided herein for the synthesis of iminosugars and 1,6-disubstituted derivatives offer a practical guide for researchers to access these valuable compounds.

Future research in this area could focus on several exciting avenues:

  • Expansion to Other Enzyme Classes: While glycosidases and GLUT5 have been the primary targets, the application of this scaffold to other enzyme families, such as kinases and phosphatases, remains largely unexplored and warrants investigation.

  • Combinatorial Approaches: The development of solid-phase synthetic routes for 2,5-anhydro-D-mannitol derivatives would enable the rapid generation of compound libraries for high-throughput screening.

  • Advanced Biological Evaluation: Moving beyond in vitro enzyme assays to cellular and in vivo models will be crucial for validating the therapeutic potential of these inhibitors.

By leveraging the unique structural features of 2,5-anhydro-D-mannitol, the scientific community can continue to develop novel and potent enzyme inhibitors with the potential to address a wide range of human diseases.

References

  • Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. MDPI. [Link]

  • PrepChem. Synthesis of 2,5-anhydro-D-mannitol. [Link]

  • Shalaby, M. A., Fronczek, F. R., Lee, Y., & Younathan, E. S. (1995). Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination. Carbohydrate Research, 269(2), 191–200. [Link]

  • Yang, J., et al. (2002). Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. Biochemical Journal, 367(Pt 2), 485–489. [Link]

  • Fairhurst, S. A., et al. (2020). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry, 85(5), 3426–3435. [Link]

  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1984). Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. FEBS Letters, 165(2), 247–250. [Link]

  • Dills, W. L., Jr, Geller, J. I., Gianola, K. M., & McDonough, G. M. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical Biochemistry, 133(2), 344–349. [Link]

  • Ben-Zeev, O., & Lardy, H. A. (1985). Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 845(3), 502–506. [Link]

  • Butters, T. D., et al. (2001). Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(8), 1063–1064. [Link]

  • Wang, G., et al. (2017). Structure-Activity Relationships of Natural and Synthetic Indole-Derived Scaffolds as α-Glucosidase Inhibitors: A Mini-Review. Molecules, 22(4), 659. [Link]

  • DiVA portal. Synthesis of bioactive compounds. [Link]

  • Organic Syntheses. Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. [Link]

  • Alvarenga, N. L., et al. (2007). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society, 52(3). [Link]

  • de Melo, E. B., et al. (2007). A concise synthesis of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) and HomoDMDP from L-xylose. Tetrahedron, 63(32), 7639-7644. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

byproducts of tritylation of 2,5-Anhydro-D-mannitol

Technical Support Center: Tritylation of 2,5-Anhydro-D-mannitol Ticket ID: #TRT-25AM-001 Topic: Byproduct Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Divisi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tritylation of 2,5-Anhydro-D-mannitol

Ticket ID: #TRT-25AM-001 Topic: Byproduct Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary

You are likely experiencing difficulties with the selective protection of 2,5-anhydro-D-mannitol . This substrate possesses


 symmetry with two primary hydroxyl groups (C1, C6) and two secondary hydroxyl groups (C3, C4).

The standard objective is the synthesis of 1,6-di-O-trityl-2,5-anhydro-D-mannitol . The reaction is thermodynamically driven by the formation of the stable trityl ether but kinetically controlled by steric hindrance. The most common "byproduct" reported is actually a reagent decomposition product, triphenylmethanol (TrOH) , which complicates purification due to its lipophilicity.

Part 1: The Chemistry & Byproduct Profile

To troubleshoot effectively, you must understand the competition between the substrate's hydroxyls and the reagent's susceptibility to hydrolysis.

The Reaction Landscape

The trityl (triphenylmethyl, Tr) group is bulky. It reacts preferentially with primary alcohols (1° -OH) over secondary alcohols (2° -OH) by a factor of >100:1 under standard conditions (Pyridine/DMAP).

  • Target Product: 1,6-di-O-trityl-2,5-anhydro-D-mannitol.

  • Major Byproduct (Chemical): Triphenylmethanol (TrOH). This forms when Trityl Chloride (TrCl) reacts with adventitious water in the solvent or atmosphere.

  • Intermediate (Process Impurity): 1-O-trityl-2,5-anhydro-D-mannitol (Mono-trityl). Due to the molecule's symmetry, the 1-O and 6-O mono-products are identical.

  • Minor Byproduct (Over-reaction): 1,3,6-tri-O-trityl derivatives. Rare, unless forcing conditions (high heat, strong base) are used.

Reaction Pathway Visualization

TritylationPathway Start 2,5-Anhydro-D-mannitol (Substrate) Mono Mono-Trityl Ether (Intermediate) Start->Mono + TrCl, Py (Fast) TrCl Trityl Chloride (Reagent) TrOH Triphenylmethanol (Major Byproduct) TrCl->TrOH + H2O (Hydrolysis) Di 1,6-Di-Trityl Ether (TARGET) Mono->Di + TrCl, Py (Slower) Poly Tri/Tetra-Trityl (Over-reaction) Di->Poly + Excess TrCl (Very Slow/Steric)

Figure 1: Reaction cascade for the tritylation of 2,5-anhydro-D-mannitol. Note the competitive hydrolysis pathway leading to TrOH.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I have a stubborn white solid that won't dissolve/separate."

Diagnosis: This is almost certainly Triphenylmethanol (TrOH) . Context: TrOH is highly crystalline and lipophilic. It often co-elutes with your product on silica gel because both are non-polar compared to the starting sugar.

Corrective Protocol:

  • The "Hexane Slurry" Method:

    • Evaporate your reaction solvent (Pyridine) completely (use toluene azeotrope if necessary).

    • Dissolve the crude gum in a minimum amount of Dichloromethane (DCM).

    • Slowly add cold Hexanes or Cyclohexane while stirring until the solution turns cloudy.

    • Cool to 4°C. TrOH preferentially crystallizes out. Filter it off.

  • Chromatography Adjustment:

    • If you must use a column, TrOH usually has an Rf slightly higher than the di-tritylated product in Hexane:EtOAc mixtures. Use a shallow gradient (e.g., 5% to 20% EtOAc in Hexanes).

Scenario B: "My yield is low, and I see a major spot below my product on TLC."

Diagnosis: Incomplete reaction (Mono-tritylation). Context: The second tritylation (at C6) is slower than the first due to the increased bulk of the molecule, even though the sites are chemically equivalent.

Corrective Protocol:

  • Stoichiometry Check: Ensure you are using at least 2.2 to 2.5 equivalents of TrCl.

  • Catalysis: Are you using DMAP (4-Dimethylaminopyridine)?

    • Standard: Pyridine solvent alone acts as the base.

    • Optimized: Add 0.1 eq of DMAP. It forms a highly reactive

      
      -tritylpyridinium intermediate that accelerates the reaction significantly [1].
      
  • Temperature: Heat the reaction to 50°C. The primary hydroxyls are accessible enough to withstand mild heat without causing migration or elimination.

Scenario C: "The product is oiling out as a gum, not a solid."

Diagnosis: Solvent trapping or trace Pyridine contamination. Context: Tritylated sugars form "glasses" easily. Pyridine is notoriously difficult to remove and prevents crystallization.

Corrective Protocol:

  • Azeotropic Removal: Co-evaporate the crude mixture with Toluene (3x) on the rotavap. This pulls off residual pyridine.

  • Phase Switch: Dissolve the gum in EtOAc and wash with cold 1M HCl (to remove pyridine as the salt) followed by saturated NaHCO3 and Brine.

  • Lyophilization: If the product remains a gum, dissolve in benzene (or dioxane) and freeze-dry. This often yields a fluffy white solid suitable for handling.

Part 3: Optimized Experimental Protocol

This protocol minimizes TrOH formation and maximizes the Di-Trityl target.

Reagents:

  • 2,5-Anhydro-D-mannitol (1.0 eq)[1]

  • Trityl Chloride (2.5 eq) — Recrystallize from isooctane if the reagent is old/yellow.

  • Pyridine (Anhydrous, solvent)[2]

  • DMAP (0.1 eq)

Workflow:

  • Drying: Dry the 2,5-anhydro-D-mannitol under high vacuum (0.1 mmHg) over

    
     overnight. Critical: Moisture is the enemy.
    
  • Dissolution: Suspend the sugar in anhydrous Pyridine (0.5 M concentration). Add DMAP.[3]

  • Addition: Add Trityl Chloride in three portions over 1 hour at Room Temperature.

    • Why? Keeps the concentration of free TrCl low, favoring reaction with the sugar over background hydrolysis.

  • Heating: Warm to 40-50°C and stir for 12-18 hours.

  • Quench: Add 2 mL of Methanol (reacts with excess TrCl to form Methyl Trityl Ether, which is easier to separate than TrOH).

  • Workup: Dilute with DCM, wash with water, 1M HCl (cold), and NaHCO3.

  • Purification: Flash chromatography (Hexane/EtOAc 4:1).

Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Issue TLC_Check Check TLC Problem->TLC_Check Spot_High Spot High Rf (UV Active) TLC_Check->Spot_High Impurity > Product Spot_Low Spot Low Rf (Polar) TLC_Check->Spot_Low Impurity < Product TrOH_ID Likely TrOH (Triphenylmethanol) Spot_High->TrOH_ID Mono_ID Likely Mono-Trityl Spot_Low->Mono_ID Action_TrOH Action: Crystallize from DCM/Hexane TrOH_ID->Action_TrOH Action_Mono Action: Add 0.5 eq TrCl + Heat (50°C) Mono_ID->Action_Mono

Figure 2: Rapid diagnostic logic for tritylation impurities.

Part 4: Data & Properties

ComponentFunctionRf (Hex:EtOAc 7:3)Solubility
2,5-Anhydro-D-mannitol Starting Material0.05 (Baseline)Water, MeOH
1,6-Di-O-trityl Product Target~0.45DCM, EtOAc, Toluene
Triphenylmethanol Byproduct~0.55DCM, Et2O, Hot Hexane
1-O-Trityl (Mono) Intermediate~0.20EtOAc, Acetone

References

  • Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An Efficient and Selective Catalyst for the Tritylation of Alcohols.[4] Tetrahedron Letters, 20(2), 95–98. Link

  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.[5] Carbohydrate Research, 340(10), 1739–1749. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (5th Edition). John Wiley & Sons. (Refer to Chapter on Protection of Hydroxyl Groups). Link

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in carbohydrate chemistry: the incomplete acidi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in carbohydrate chemistry: the incomplete acidic deprotection of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol. Our goal is to equip you with the foundational knowledge and practical protocols to overcome this synthetic hurdle efficiently.

The removal of the triphenylmethyl (trityl, Tr) group is a fundamental transformation, typically achieved under acidic conditions that leverage the exceptional stability of the resulting trityl carbocation.[1][2] However, incomplete reactions are frequently encountered, leading to difficult purifications and reduced yields. This guide will systematically address the causes and provide validated solutions.

Part 1: Core Troubleshooting Guide (Q&A)

This section directly addresses the most pressing issues observed during the deprotection reaction.

Q1: My TLC/HPLC analysis shows significant starting material remaining after the standard reaction time. What are the primary causes?

A1: An incomplete reaction is almost always due to one of four factors: insufficient acid strength/equivalents, suboptimal reaction conditions (time, temperature), reversibility of the reaction, or solvent effects.

The acid-catalyzed cleavage of a trityl ether is an equilibrium process.[3] The reaction begins with the protonation of the ether oxygen, which then allows the departure of the very stable trityl cation, leaving the desired free primary alcohol.[2][4][5] If reaction conditions are not optimized, this equilibrium may not sufficiently favor the products.

Troubleshooting Workflow:

Follow this logical flow to diagnose and resolve the issue of an incomplete reaction.

Troubleshooting_Workflow Start Incomplete Deprotection (TLC/HPLC shows >10% SM) Check_Acid Action: Verify Acid Strength & Equivalents Start->Check_Acid Is acid too weak or dilute? (e.g., 50% AcOH) Check_Conditions Action: Increase Reaction Time/Temp Start->Check_Conditions Is reaction too slow? (e.g., 0°C or short time) Add_Scavenger Action: Add a Trityl Cation Scavenger Start->Add_Scavenger Is re-protection occurring? Re_run_Reaction Re-run Experiment with Optimized Conditions Check_Acid->Re_run_Reaction Use stronger acid (e.g., TFA, Formic Acid) Check_Conditions->Re_run_Reaction Increase temp to RT Extend time to 2-4h Add_Scavenger->Re_run_Reaction Add TIS or EDT Success Deprotection Complete (Proceed to Work-up) Re_run_Reaction->Success

Caption: A logical workflow for troubleshooting incomplete trityl deprotection.

  • Acid Strength: Milder acids like aqueous acetic acid may not be sufficient to drive the reaction to completion, especially with sterically hindered or electron-rich substrates.[6] Stronger acids like trifluoroacetic acid (TFA) or formic acid are often required.[1][2]

  • Reversibility and Scavengers: The liberated trityl cation is highly reactive and can re-attach to the nucleophilic primary alcohol, pushing the equilibrium back towards the starting material.[3] This is a common cause of incomplete reactions. The solution is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that irreversibly trap the trityl cation.[2][3] A highly effective scavenger is triisopropylsilane (TIS), which converts the trityl cation to the inert triphenylmethane.[3]

Q2: I'm observing a new, non-polar spot on my TLC plate that isn't my starting material or desired product. What is it?

A2: This is almost certainly the triphenylmethanol byproduct, formed when the trityl cation is quenched with water during the work-up. It is significantly less polar than both the starting material and the highly polar 2,5-Anhydro-D-mannitol product and can be easily separated by standard silica gel chromatography.[1] If you used a scavenger like TIS, the non-polar spot would be triphenylmethane.

Q3: My deprotection seems to work, but I'm getting multiple product spots on my TLC. What could be happening?

A3: In the context of a poly-ol like 2,5-Anhydro-D-mannitol, observing multiple polar spots could indicate undesired side reactions. One possibility, particularly if other protecting groups like acetyl esters are present, is acyl migration.[7] During deprotection, the newly freed primary hydroxyl group can attack a neighboring acetyl group, leading to a mixture of constitutional isomers.[7] To mitigate this, it is crucial to use optimized conditions that ensure rapid and complete deprotection, minimizing the time the substrate is exposed to the acidic medium.[7]

Part 2: Optimized Protocols and Methodologies

To ensure success, it is vital to select the appropriate deprotection conditions. The following table compares common methods, and a detailed protocol for the most reliable method is provided.

Comparative Table of Acidic Deprotection Conditions
Method IDReagent(s)SolventTemp.Typical TimeYield (%)Key Considerations
DP-TFA Trifluoroacetic Acid (TFA) (2-10 equiv.)Dichloromethane (DCM)Room Temp1–4 h>90Broadly applicable and highly effective. Can be harsh for very acid-sensitive substrates.[1][8]
DP-FA Formic Acid (88-97%)Neat or DioxaneRoom Temp15 min–2 h85–95A milder, effective alternative to TFA.[1][2]
DP-AA Acetic Acid (50-80% aq.)WaterRoom Temp - 50°C2–48 hVariableMuch milder; useful for selective deprotection but often slow and incomplete.[1][2]
Recommended Protocol: (DP-TFA) Deprotection using TFA with TIS Scavenger

This protocol is robust and generally provides complete deprotection within a few hours at room temperature.

Materials:

  • 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolution: Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Scavenger Addition: Add TIS (1.5 equiv) to the stirred solution.

  • Acid Addition: At room temperature, add TFA (5.0 equiv) dropwise to the solution. You may observe a transient yellow or orange color, which is characteristic of the trityl cation.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[9] Spot the reaction mixture against a spot of the starting material. A typical eluent system for this analysis would be 10-20% Methanol in DCM. The polar product, 2,5-Anhydro-D-mannitol, will have a very low Rf value, while the starting material will be much higher. The reaction is complete when the starting material spot has completely disappeared. This typically takes 1-4 hours.[1][8]

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the evolution of CO₂ gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude residue will contain the desired product and the non-polar byproducts (triphenylmethane and TIS-related silanes).

  • Purification: Purify the crude product by silica gel column chromatography. Due to the high polarity of 2,5-Anhydro-D-mannitol, a gradient elution starting from 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 20% MeOH) is recommended. The non-polar byproducts will elute first, followed by the pure product.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the acid-catalyzed deprotection? A1: The reaction proceeds via an SN1-type mechanism due to the incredible stability of the tertiary triphenylmethyl carbocation intermediate.[4][10]

  • Protonation: The ether oxygen is first protonated by the acid (e.g., TFA), converting the hydroxyl group into a better leaving group.[2][5]

  • Heterolysis: The carbon-oxygen bond cleaves, with the alcohol departing as the neutral 2,5-Anhydro-D-mannitol. This step is the rate-determining step and results in the formation of the highly stable, resonance-delocalized triphenylmethyl (trityl) cation.

  • Cation Trapping: The trityl cation is then irreversibly trapped by a scavenger like TIS or quenched by water during work-up to form triphenylmethanol.[3]

Q2: Are there non-acidic methods to remove a trityl group? A2: Yes, while acidic cleavage is most common, catalytic hydrogenation is an alternative.[6] Using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere can cleave the trityl ether.[6] This method is particularly useful if the substrate contains other acid-sensitive functional groups that need to be preserved. However, it is generally slower than acid-catalyzed methods.[6]

Q3: How can I definitively confirm the structure and purity of my final 2,5-Anhydro-D-mannitol product? A3: A combination of NMR spectroscopy and HPLC is ideal.

  • ¹H NMR: The most telling sign of successful deprotection is the complete disappearance of the characteristic aromatic proton signals of the trityl group, which typically appear as a complex multiplet between 7.2 and 7.5 ppm.[11][12] You will observe the appearance of signals corresponding to the protons of the mannitol backbone.

  • HPLC: Reversed-phase HPLC can be used to assess purity. The deprotected product is highly polar and will have a much shorter retention time than the lipophilic, trityl-protected starting material.

Q4: The deprotected 2,5-Anhydro-D-mannitol is very water-soluble. What are the best practices for work-up and purification? A4: The high polarity and water solubility of the final product require careful handling during purification.

  • Work-up: After quenching the acid, it is crucial to extract the aqueous layer thoroughly with an organic solvent (like DCM or Ethyl Acetate) to remove the non-polar triphenylmethane/triphenylmethanol byproduct.[1][8] The desired product will remain predominantly in the aqueous layer if the pH is near neutral. However, to facilitate purification by silica gel chromatography, it is common practice to back-extract the product from the aqueous layer after neutralizing it. For highly water-soluble compounds, saturating the aqueous layer with NaCl can help drive the organic product into the organic phase.

  • Purification: As mentioned in the protocol, silica gel chromatography using a polar mobile phase (e.g., DCM/Methanol or Chloroform/Methanol) is the standard method. For extremely polar compounds that are difficult to purify on silica, other techniques like reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be effective.

References

  • Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylmethyl radical. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Guide to Tris(4-Substituted)-triphenylmethyl Radicals. PMC. Retrieved from [Link]

  • Fiveable. (2025, August 15). Acidic Cleavage Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 13). Mixed-halide triphenyl methyl radicals for site-selective functionalization and polymerization. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024, May 2). Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

Welcome to the technical support center for the synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this specific synthetic transformation. The following information is curated to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

I. Reaction Overview: The "Why" Behind the "How"

The synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol involves the selective protection of the primary hydroxyl group of 2,5-Anhydro-D-mannitol with a triphenylmethyl (trityl) group. This protecting group strategy is crucial in multistep syntheses, particularly in carbohydrate and nucleoside chemistry, where the differential reactivity of various hydroxyl groups must be managed. The bulky nature of the trityl group sterically hinders its reaction with more sterically congested secondary hydroxyls, leading to a high degree of selectivity for the primary position.

The core of this reaction is a nucleophilic substitution where the primary alcohol of 2,5-Anhydro-D-mannitol attacks the electrophilic carbon of a tritylating agent, typically trityl chloride (TrCl). The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_5_Anhydro_D_mannitol 2,5-Anhydro-D-mannitol Reaction_Mixture Combine & Stir (Monitor by TLC) 2_5_Anhydro_D_mannitol->Reaction_Mixture Trityl_Chloride Trityl Chloride Trityl_Chloride->Reaction_Mixture Base Base (e.g., Pyridine, DIEA) Base->Reaction_Mixture Solvent Solvent (e.g., Pyridine, DCM) Solvent->Reaction_Mixture Quench Quench Reaction Reaction_Mixture->Quench Reaction Complete Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol Purification->Final_Product

Caption: A generalized workflow for the synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 2,5-Anhydro-D-mannitol?

While 2,5-Anhydro-D-mannitol can be purchased commercially, it can also be synthesized from D-mannitol or D-glucosamine. A common laboratory preparation involves the deamination of D-glucosamine followed by reduction. Another approach is the nitrous acid deamination of 2-amino-2-deoxy-D-glucose to yield 2,5-anhydro-D-mannose, which is then reduced to 2,5-anhydro-D-mannitol.

Q2: Which tritylating agent and base should I use?

The most common and cost-effective tritylating agent is trityl chloride (TrCl) . The choice of base is critical for the success of the reaction.

  • Pyridine: Often used as both the base and the solvent. It effectively neutralizes the HCl generated.

  • 4-Dimethylaminopyridine (DMAP): A highly efficient catalyst when used in substoichiometric amounts along with a weaker base like pyridine or triethylamine. DMAP functions as a nucleophilic catalyst, forming a highly reactive N-tritylpyridinium intermediate.

  • Diisopropylethylamine (DIEA): A non-nucleophilic, sterically hindered base that is a good choice when pyridine is not desired as the solvent.

Q3: What are the optimal solvent and temperature conditions?

The choice of solvent depends on the base used.

  • Pyridine: As mentioned, it can serve as both the solvent and the base. The reaction is typically run at room temperature to slightly elevated temperatures (e.g., 40-50 °C) to drive the reaction to completion.

  • Dichloromethane (DCM): A common solvent when using bases like DIEA or triethylamine in the presence of a catalytic amount of DMAP. DCM is effective at dissolving the starting materials and is relatively inert. Reactions in DCM are usually performed at room temperature.

Q4: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The tritylated product will have a higher Rf value (less polar) than the starting 2,5-Anhydro-D-mannitol. Staining with a permanganate dip or charring with a ceric ammonium molybdate stain will visualize the spots.

Q5: What is the general procedure for the deprotection of the trityl group?

The trityl group is acid-labile and can be removed under mild acidic conditions. Common reagents for deprotection include:

  • Trifluoroacetic acid (TFA): A solution of TFA in DCM is highly effective.

  • Formic acid: A milder alternative to TFA.

  • Acetic acid: Can be used for selective deprotection in the presence of other acid-sensitive groups.

  • Iodine monobromide (IBr): A chemoselective method that is compatible with acid-labile functionalities like acetals.

  • Indium tribromide (InBr₃): A catalytic amount in aqueous acetonitrile can chemoselectively cleave trityl ethers.

The deprotection mechanism involves the formation of the highly stable trityl cation.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem 1: Low or No Product Formation
Potential Cause Explanation & Solution
Moisture in the reaction Trityl chloride is sensitive to moisture and will hydrolyze to triphenylmethanol. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive Reagents The trityl chloride may have degraded. It's advisable to use a fresh bottle or recrystallize the old reagent. The base (e.g., pyridine) should be distilled and stored over potassium hydroxide pellets.
Insufficient Reaction Time or Temperature While the reaction often proceeds at room temperature, gentle heating (40-50 °C) can sometimes be necessary to drive the reaction to completion, especially if steric hindrance is a factor. Monitor the reaction by TLC to determine the optimal reaction time.
Poor Solubility of Starting Material 2,5-Anhydro-D-mannitol has limited solubility in some organic solvents. If using DCM, ensure vigorous stirring. Pyridine is often a better solvent for this starting material.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Explanation & Solution
Over-tritylation The formation of di- or tri-tritylated products can occur, especially if an excess of trityl chloride and a highly reactive catalyst like DMAP are used for an extended period. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of trityl chloride. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Reaction at Secondary Hydroxyls While less likely due to steric hindrance, prolonged reaction times or higher temperatures can lead to the protection of secondary hydroxyls. Running the reaction at room temperature or even 0 °C can enhance selectivity for the primary hydroxyl group.
Problem 3: Difficult Purification
Potential Cause Explanation & Solution
Co-elution with Triphenylmethanol Triphenylmethanol is a common byproduct from the hydrolysis of trityl chloride. It can sometimes co-elute with the desired product during column chromatography. A carefully chosen solvent system for chromatography (e.g., a gradient of ethyl acetate in hexanes) can improve separation.
Residual Pyridine If pyridine is used as the solvent, it can be challenging to remove completely. After the reaction, the mixture can be co-evaporated with toluene multiple times to form an azeotrope and remove the pyridine. An acidic workup (e.g., washing with dilute HCl or copper sulfate solution) can also be used to protonate and extract the pyridine into the aqueous layer, but care must be taken as this can cleave the trityl group.
Streaking on TLC and Column The presence of residual base or acidic impurities can cause streaking. Neutralizing the crude product before chromatography can help. Adding a small amount of triethylamine (e.g., 0.5%) to the chromatography eluent can also improve the separation of amine-containing or sensitive compounds.
Troubleshooting Logic Flow
Optimization

Technical Support Center: Optimization of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol Synthesis

Ticket ID: #TRT-MAN-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TRT-MAN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide[1][2]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is suffering from low yields, difficult purification, or regioselectivity issues.

This transformation relies on the kinetic differentiation between the primary hydroxyl group (C1/C6) and the secondary hydroxyls on the 2,5-anhydro-D-mannitol core. Because the starting material is a


-symmetric diol (before desymmetrization), achieving mono-protection without over-tritylation requires precise control of steric and electronic parameters.

This guide prioritizes the "Anhydro-First" route, as direct tritylation of D-mannitol followed by cyclization typically results in unmanageable mixtures.[1][2]

Module 1: The Synthetic Workflow

The following visualization maps the critical control points (CCPs) in the synthesis. Failure at these nodes is the primary cause of yield loss.

G start Starting Material: 2,5-Anhydro-D-mannitol reaction Reaction: TrCl (1.1 eq), Pyridine 0°C -> RT, 12-16h start->reaction process1 Reagent Prep: Recrystallize TrCl Dry Pyridine (<50 ppm H2O) process1->reaction Critical Input check CCP: TLC Monitoring (Is Di-trityl forming?) reaction->check check->reaction Incomplete workup Workup: Quench (MeOH) Partition (DCM/NaHCO3) check->workup Mono-product dominant purify Purification: Flash Chromatography (Hexane/EtOAc + 1% Et3N) workup->purify product Target: 2,5-Anhydro-1-O-trityl-D-mannitol purify->product

Figure 1: Critical Control Points (CCP) for the mono-tritylation of 2,5-anhydro-D-mannitol. Note the emphasis on moisture control and stoichiometry.

Module 2: Core Protocol & Critical Parameters

To maximize yield, we recommend the Pyridine-Catalyzed Kinetic Control method. While DMAP/DCM is faster, it often leads to higher rates of di-tritylation (side product) due to the "hyper-nucleophilic" nature of the DMAP-trityl complex.[1]

The Optimized Protocol
  • Drying: Dry 2,5-anhydro-D-mannitol under high vacuum (0.1 mbar) at 40°C for 4 hours. Water is the enemy of TrCl.[3]

  • Solvation: Dissolve starting material in anhydrous Pyridine (0.2 M concentration).

    • Why? Pyridine acts as both solvent and acid scavenger.[1][3]

  • Addition: Cool solution to 0°C . Add Trityl Chloride (TrCl) (1.1 equivalents) portion-wise over 1 hour.

    • Why? Slow addition at low temperature favors the reaction with the most accessible (primary) alcohol.[3]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Add Methanol (5 eq) and stir for 15 mins to destroy excess TrCl.

Comparative Reagent Performance
ParameterStandard (Pyridine)Accelerated (DCM/DMAP/Et3N)Recommendation
Reaction Time 12–24 Hours2–4 HoursStandard (Better control)
Selectivity (Mono:Di) ~90:10~70:30Standard
Moisture Sensitivity HighVery HighStandard
Purification Pyridine removal requiredEasy evaporationStandard (Use co-evaporation)

Module 3: Troubleshooting & FAQs

Issue 1: "My yield is consistently below 50%."

Diagnosis: This is almost always due to moisture contamination or reagent degradation .[1] Trityl chloride hydrolyzes rapidly in moist air to form Triphenylmethanol (TrOH), which is inert but difficult to separate.[3]

Corrective Actions:

  • Check your TrCl: If your Trityl Chloride looks like a white powder with pink specks or smells faintly of HCl, it has hydrolyzed.[3] Recrystallize it from isooctane/acetyl chloride (99:1) before use.[3][4]

  • Solvent Quality: Do not use "bottle" pyridine. Use pyridine distilled over CaH2 or from a fresh molecular sieve-dried bottle.[1][2]

  • Glassware: Flame-dry your flask and cool it under Argon/Nitrogen.[1][2]

Issue 2: "I cannot separate the Product from Triphenylmethanol (TrOH)."

Diagnosis: TrOH co-elutes with many tritylated sugars.[1][3]

Corrective Actions:

  • The "Slurry" Trick: Before chromatography, suspend your crude oil in cold Hexane/Diethyl Ether (3:1) .[3] TrOH is often less soluble in this non-polar mix and can be filtered off as a white solid.[1][3]

  • Column Buffering: Pre-wash your silica gel column with 1% Triethylamine (Et3N) in Hexane.[3] The trityl ether is acid-sensitive; silica is slightly acidic.[1][2] Without Et3N, you may be de-protecting your product on the column, losing yield to the baseline.[3]

Issue 3: "I am getting too much di-tritylated side product."

Diagnosis: The reaction is running too "hot" or the local concentration of TrCl is too high.

Corrective Actions:

  • Stoichiometry: Strictly limit TrCl to 1.05 – 1.1 equivalents .

  • Temperature: Maintain 0°C for the first 4 hours. Only warm to RT if TLC shows stalled conversion.[1][3]

  • Reagent Addition: Dissolve the TrCl in a small volume of pyridine and add it via syringe pump or dropping funnel over 2 hours. This keeps the concentration of TrCl low relative to the diol.

Module 4: Analytical Validation

Ensure you are isolating the correct isomer.[3]

  • TLC (Silica, 1:1 Hexane/EtOAc):

    • 
      : Di-tritylated (Side Product)[1][2]
      
    • 
      : Mono-tritylated (Target) 
      
    • 
      : Starting Material[3]
      
  • NMR Check (

    
    H NMR): 
    
    • Look for the trityl aromatic protons (7.2–7.5 ppm, multiplet, 15H).[3]

    • Verify the integration of the sugar backbone protons.

    • Key Indicator: The methylene protons (

      
      -OTr) will shift upfield relative to the unprotected 
      
      
      
      -OH.[1][2]

References

  • Selective Tritylation of Primary Hydroxyls: Chaudhary, S. K., & Hernandez, O. (1979).[3] 4-Dimethylamino-N-triphenylmethylpyridinium chloride: A new reagent for the selective tritylation of primary alcohols.[1][2] Tetrahedron Letters.[1][3] Link

  • Synthesis of 2,5-Anhydro-D-mannitol: Horton, D., & Philips, K. D. (1973).[1][3] Definitive synthesis of 2,5-anhydro-D-mannitol.[1][2] Carbohydrate Research.[1][3] Link

  • Trityl Group Deprotection & Stability: Greene, T. W., & Wuts, P. G. M. (2007).[3] Protective Groups in Organic Synthesis (4th ed.).[3] Wiley-Interscience.[1][2] (Standard reference for stability data).

  • Purification Strategies: Kuszmann, J., et al. (2005).[3] Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.[1][2] Carbohydrate Research.[1][3] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Trityl Chloride and Pyridine before handling.

Sources

Troubleshooting

stability of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol under acidic and basic conditions

Technical Guide: Stability & Handling of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol Executive Summary & Molecule Profile 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (CAS: 68774-48-1) is a chiral building block utilized pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability & Handling of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

Executive Summary & Molecule Profile

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (CAS: 68774-48-1) is a chiral building block utilized primarily in the synthesis of nucleoside analogues, chiral ligands, and carbohydrate-based therapeutics.[1] Structurally, it consists of a tetrahydrofuran (THF) core derived from D-mannitol, with the C1 primary hydroxyl protected by a triphenylmethyl (trityl) group.

The stability profile of this molecule is defined by the orthogonality of its functional groups: the acid-labile trityl ether and the robust, chemically inert 2,5-anhydro ether ring.[1]

Parameter Technical Specification
Core Scaffold 2,5-Anhydro-D-mannitol (THF ring)
Protecting Group Triphenylmethyl (Trityl, Trt) at C1-OH
Molecular Formula C₂₅H₂₆O₅
Key Vulnerability High Acid Sensitivity (Trityl cleavage)
Primary Stability Base Stable (Resistant to hydrolysis)

Module 1: Acid Stability & Troubleshooting

Status: UNSTABLE / LABILE

The trityl group is a classic acid-labile protecting group.[1] In the presence of Brønsted or Lewis acids, the C-O bond cleaves readily to form the stable, resonance-stabilized triphenylmethyl carbocation and the free alcohol.

Mechanistic Insight

The steric bulk of the three phenyl rings prevents nucleophilic attack, but it also weakens the C-O bond, facilitating


 cleavage under acidic conditions. This is a feature, not a bug, allowing for selective deprotection, but it poses a risk during unintended acid exposure.
Visualizing the Instability Pathway

The following diagram illustrates the cleavage mechanism you must avoid during storage and handling, or exploit during deprotection.

AcidHydrolysis Substrate 2,5-Anhydro-1-O-Trt-mannitol Protonation Protonated Ether (Intermediate) Substrate->Protonation + H+ (Acid) Carbocation Trityl Cation (Ph3C+) Protonation->Carbocation Slow (RDS) Product 2,5-Anhydro-D-mannitol (Free Alcohol) Protonation->Product Cleavage Byproduct Triphenylmethanol (TrtOH) Carbocation->Byproduct + H2O

Figure 1: Acid-catalyzed hydrolysis mechanism of the trityl ether linkage.[1]

Troubleshooting Acidic Conditions

Q: My compound degraded during silica gel chromatography. Why? A: Standard silica gel is slightly acidic (pH 6.0–6.5). For trityl ethers, this can be sufficient to cause slow hydrolysis on the column, leading to "streaking" and yield loss.

  • Solution: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in the eluent system to neutralize acidic sites before loading your sample.

Q: Can I use acetic acid for reactions on the secondary hydroxyls? A: Proceed with extreme caution. While trityl groups are generally stable to cold, dilute acetic acid, elevated temperatures (>40°C) or concentrated acetic acid (80%) will trigger detritylation.

  • Protocol: If acetylation of C3/C4 is required, use basic conditions (Acetic Anhydride/Pyridine) rather than acidic conditions.

Q: How do I intentionally remove the group without destroying the sugar ring? A: The 2,5-anhydro ring is stable. You can use:

  • 80% Acetic Acid at 60°C for 1 hour.

  • TFA (1%) in Dichloromethane (DCM) at 0°C (fastest method).

Module 2: Base Stability & Troubleshooting

Status: STABLE / ROBUST

Trityl ethers are chemically inert to bases. The bulky trityl group shields the oxygen, and the lack of acidic protons on the protecting group itself prevents elimination reactions.

Operational Matrix: Basic Conditions
Reagent Class Compatibility Notes
Hydroxides (NaOH, KOH) ✅ ExcellentStable even at high temperatures/concentrations.[1]
Amines (Et₃N, Pyridine) ✅ ExcellentStandard solvents for this compound.
Hydrides (NaH, LiAlH₄) ✅ ExcellentTrityl will not reduce; safe for C3/C4 modifications.
Alkoxides (NaOMe) ✅ ExcellentSafe for Zemplén deacetylation if needed.
Troubleshooting Basic Conditions

Q: I see a new spot on TLC after treating with strong base (NaH) and alkyl halide. Did the trityl migrate? A: Trityl migration is extremely rare due to its bulk. It is more likely you successfully alkylated the free hydroxyls at C3 or C4.

  • Verification: Check NMR. If the aromatic region (7.2–7.5 ppm) integrates to 15 protons, the trityl is intact.

Q: Can I use this molecule in a basic aqueous workup? A: Yes. You can wash the organic layer with 1M NaOH or saturated NaHCO₃ without risk of hydrolysis. This is the preferred method to remove acidic impurities that could degrade the compound during concentration.

Storage & Handling Protocols

Q: How should I store the solid material? A:

  • Temperature: -20°C is optimal; 2–8°C is acceptable for short term.

  • Atmosphere: Store under Argon or Nitrogen.

  • Critical Factor: Moisture. In the presence of atmospheric moisture and trace acid (from glass surfaces or CO₂), slow hydrolysis occurs (autocatalytic degradation).

Q: What solvents should I avoid? A:

  • Avoid: Chloroform (

    
    ) stored for long periods without stabilization (forms HCl).
    
  • Avoid: Acetone (if acidic impurities are present).

  • Preferred: Ethyl Acetate, DCM (neutralized), THF, DMF.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (The definitive guide on Trityl ether stability and cleavage conditions).
  • Kuszmann, J.; Medgyes, G.; Boros, S. Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.[1][2] Carbohydrate Research2005 , 340(10), 1739-1749. Link (Demonstrates synthesis and handling of 2,5-anhydro-mannitol derivatives).[1]

  • BenchChem. The Discerning Choice: Trityl Chloride for Unrivaled Selective Protection of Primary Alcohols. Technical Whitepaper. Link (Comparative stability data of Trityl vs. TBDMS/Benzyl).

  • Cayman Chemical. 2,5-Anhydro-D-mannitol Product Insert & Safety Data. Link (Baseline stability of the core anhydro-mannitol scaffold).

Sources

Optimization

Technical Support Center: Purification of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

Welcome to the technical support center for the purification of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure the successful isolation of your target compound with high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations of the underlying causes and step-by-step protocols for resolution.

Problem 1: My TLC analysis of the crude reaction mixture shows multiple spots. How do I identify my product and the major impurities?

Answer:

A complex TLC profile is common after the tritylation of 2,5-anhydro-D-mannitol. The spots likely correspond to your desired product, unreacted starting materials, and reaction byproducts.

Causality: The tritylation reaction using trityl chloride and a base can lead to several outcomes. Besides the desired mono-tritylated product, you may have unreacted 2,5-anhydro-D-mannitol, triphenylmethanol (from hydrolysis of trityl chloride), and potentially di-tritylated byproducts if the reaction is not selective for the primary hydroxyl group.

Step-by-Step Identification Protocol:

  • Reference Spotting: On a single TLC plate, spot your crude reaction mixture alongside the 2,5-anhydro-D-mannitol starting material and triphenylmethanol. This allows for direct comparison of Rf values.

  • Polarity Considerations:

    • 2,5-Anhydro-D-mannitol: Being a polar polyol, it will have a very low Rf value and may even streak at the baseline in less polar solvent systems.

    • 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (Your Product): The bulky, nonpolar trityl group will significantly increase the Rf value compared to the starting diol.

    • Triphenylmethanol: This byproduct is also relatively nonpolar and will have a high Rf value, often comparable to or slightly lower than the desired product.

    • Di-tritylated byproduct: If formed, this will be the least polar compound and will have the highest Rf value.

  • Visualization: Use a combination of visualization techniques. UV light will reveal the trityl-containing compounds as dark spots. Staining with a potassium permanganate or ceric ammonium molybdate solution will visualize the hydroxyl-containing compounds.

Logical Flow for TLC Analysis

TLC_Analysis cluster_spots TLC Plate cluster_compounds Potential Compounds A High Rf (Nonpolar) B Mid-High Rf C Low Rf (Polar) DiTrityl Di-tritylated byproduct DiTrityl->A Most likely Product Desired Product Product->B Likely TrOH Triphenylmethanol TrOH->B Also likely, similar Rf to product SM Starting Material (2,5-anhydro-D-mannitol) SM->C Most likely

Caption: Logical identification of spots on a TLC plate based on polarity.

Problem 2: I'm struggling to separate my product from triphenylmethanol by column chromatography. What conditions should I use?

Answer:

Co-elution of the desired product and triphenylmethanol is a frequent challenge due to their similar polarities. Optimizing your chromatographic conditions is key to achieving good separation.

Causality: Both your product and triphenylmethanol contain the large, hydrophobic triphenylmethyl group, making their overall polarities very similar. Separation on silica gel relies on the subtle differences in polarity contributed by the free hydroxyl groups on your product.

Recommended Chromatography Protocol:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) for flash column chromatography.[1][2]

  • Mobile Phase Optimization: A gradient elution is highly recommended. Start with a nonpolar solvent system and gradually increase the polarity.

    • Initial Solvent System: Begin with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). This will elute the very nonpolar byproducts, such as any triphenylmethane.

    • Gradient Elution: Slowly increase the proportion of ethyl acetate. The separation of your product and triphenylmethanol is often achieved in the range of 4:1 to 2:1 hexane:ethyl acetate. A shallow gradient in this range is crucial.

    • TLC Monitoring: Before running the column, test various solvent systems using TLC to find the optimal ratio that gives the best separation between your product and triphenylmethanol spots.[3][4]

Data Presentation: Example Solvent Systems for TLC Analysis

Hexane:Ethyl Acetate (v/v)Observation
9:1Both product and triphenylmethanol have low Rf values with poor separation.
4:1Increased Rf for both, with slight separation visible.
2:1Good separation between the product and triphenylmethanol, with Rf values in the ideal range of 0.2-0.4.
1:1Both compounds have high Rf values, reducing the resolution.

Pro-Tip: If separation is still challenging, consider adding a small amount (0.1-0.5%) of triethylamine to the eluent. This can help to reduce tailing of amine-containing compounds on the slightly acidic silica gel, although for this specific molecule, its primary benefit would be to ensure the silica surface is not acidic, which could cause deprotection.[5][6]

Problem 3: My purified product is a persistent oil or a sticky solid and I cannot get it to crystallize. What should I do?

Answer:

The inability to crystallize is a common issue for complex molecules like this. It can be due to residual impurities or the inherent amorphous nature of the compound under certain conditions.

Causality: Even small amounts of impurities can inhibit crystal lattice formation. Furthermore, the multiple hydroxyl groups and the flexible trityl group can lead to the formation of a stable amorphous state. The parent molecule, D-mannitol, is known to exist in several polymorphic forms and can also form a hemihydrate, suggesting that its derivatives may also have complex solid-state behavior.[7][8][9][10]

Troubleshooting Crystallization:

  • Purity Check: Ensure your product is of high purity (>98%) by NMR and HPLC. If impurities are present, re-purify by column chromatography.

  • Solvent Screening: Attempt crystallization from a variety of solvents with different polarities.

    • Single Solvent Systems: Try solvents like diethyl ether, dichloromethane, ethyl acetate, or methanol.

    • Binary Solvent Systems: Use a good solvent in which your compound is soluble and add a poor solvent (anti-solvent) dropwise until turbidity persists. Common examples include:

      • Dichloromethane/Hexane

      • Ethyl Acetate/Hexane

      • Methanol/Water

  • Trituration: If the product is an oil, dissolve it in a minimal amount of a good solvent (e.g., dichloromethane) and then add a large excess of a poor solvent (e.g., hexane or petroleum ether) with vigorous stirring. This can often precipitate the product as a solid.[11]

  • Seeding: If you have previously obtained a small amount of crystalline material, use it to seed a supersaturated solution.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

Crystallization Workflow

Crystallization_Workflow Start Purified Oily/Amorphous Product Purity_Check Check Purity (>98%) Start->Purity_Check Re_Purify Re-purify by Chromatography Purity_Check->Re_Purify Impure Solvent_Screen Systematic Solvent Screening Purity_Check->Solvent_Screen Purity OK Re_Purify->Start Single_Solvent Single Solvents (e.g., Ether, EtOAc) Solvent_Screen->Single_Solvent Binary_Solvent Binary Solvents (e.g., DCM/Hexane) Solvent_Screen->Binary_Solvent Crystals Crystalline Product Single_Solvent->Crystals No_Crystals Still No Crystals Single_Solvent->No_Crystals Binary_Solvent->Crystals Binary_Solvent->No_Crystals Trituration Trituration Trituration->Crystals Trituration->No_Crystals No_Crystals->Trituration Slow_Evap Slow Evaporation No_Crystals->Slow_Evap Slow_Evap->Crystals

Caption: A systematic workflow for troubleshooting crystallization issues.

Problem 4: I'm observing partial deprotection of the trityl group during purification. How can I prevent this?

Answer:

The trityl group is known to be labile under acidic conditions, and inadvertent exposure to acid during workup or chromatography can cause its removal.[5][6][12]

Causality: Silica gel is inherently slightly acidic and can catalyze the cleavage of the trityl ether, especially with prolonged contact or in the presence of protic solvents. Acidic workup conditions will also lead to deprotection.

Preventative Measures:

  • Neutralize Silica Gel: Before packing your column, you can wash the silica gel with a dilute solution of triethylamine in your nonpolar solvent (e.g., 1% triethylamine in hexane), followed by washing with the pure solvent to remove excess triethylamine.

  • Buffered Mobile Phase: As mentioned earlier, adding a small amount of a non-nucleophilic base like triethylamine or pyridine (0.1-0.5%) to your eluent can neutralize the acidic sites on the silica gel.

  • Avoid Acidic Reagents: Ensure that all reagents and solvents used in the workup and purification are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

  • Expedite Chromatography: Do not let the compound sit on the column for an extended period. A faster flow rate (flash chromatography) is preferable to slow gravity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol?

A1: The molecular formula is C25H26O5, and the molecular weight is 406.48 g/mol .[13][14]

Q2: What are the typical storage conditions for this compound?

A2: Due to the potential for slow degradation, it is recommended to store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and acidic atmospheric components.[15][16]

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if you are struggling with separation on silica gel. The elution order will be reversed, with more polar compounds eluting first. A typical mobile phase would be a gradient of water and acetonitrile or methanol.[17]

Q4: What are the key signals to look for in the 1H NMR spectrum to confirm the structure?

A4: You should look for:

  • Aromatic Protons: A complex multiplet between 7.2-7.5 ppm corresponding to the 15 protons of the three phenyl rings of the trityl group.

  • Anhydro-mannitol Protons: A series of multiplets in the aliphatic region (typically 3.0-4.5 ppm) corresponding to the protons of the 2,5-anhydro-D-mannitol core.

  • Hydroxyl Protons: Broad signals that may be exchangeable with D2O.

Q5: What are the main safety precautions I should take when handling this compound?

A5: While specific toxicity data is limited, it is prudent to treat this compound as potentially hazardous.[18] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[18]

References

  • Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
  • Benchchem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
  • Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
  • PTC Organics. (n.d.). PTC-Acid Deprotection of Trityl Group.
  • Common Organic Chemistry. (n.d.). Trityl Protection.
  • Rajca, A., et al. (n.d.). A Guide to Tris(4-Substituted)-triphenylmethyl Radicals. NIH Public Access.
  • PrepChem. (n.d.). Synthesis of 2,5-Anhydro-1,3,4,6,7-pentakis-O-(phenylmethyl)-D-glycero-D-manno-heptitol.
  • MDPI. (2025, December 25). Ultra-Sensitive Bioanalytical Separations Using a New 4-Tritylphenyl Methacrylate-Based Monolithic Nano-Column with an Inner Diameter of 20 µm for Nano-LC.
  • PrepChem.com. (n.d.). Synthesis of 2,5-anhydro-D-mannitol.
  • ACS Publications. (2002, June 18). General Synthesis of Persistent Trityl Radicals for EPR Imaging of Biological Systems. The Journal of Organic Chemistry.
  • Cayman Chemical. (2022, September 30). PRODUCT INFORMATION - 2,5-Anhydro-D-mannitol.
  • Benchchem. (2025). common impurities in Triphenylene-d12 synthesis and their removal.
  • PubMed. (2005, July 25). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.
  • Sigma-Aldrich. (n.d.). 2,5-Anhydro-1-O-trityl-D-mannitol.
  • Pharma Excipients. (2022, January 13). Selective Crystallization of d-Mannitol Polymorphs Using Surfactant Self-Assembly.
  • ChemicalBook. (2026, January 13). METHYL TRIPHENYLMETHYL ETHER | 596-31-6.
  • Gholamzadeh, Z., et al. (2014). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanop. C. R. Chimie, 17, 994–1001.
  • MDPI. (2022, August 1). A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control.
  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase.
  • MedChemExpress. (n.d.). 2,5-Anhydro-D-mannitol, 97% | Biochemical Assay Reagent.
  • JSM Central. (2024, November 14). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products.
  • PMC. (n.d.). Separation techniques: Chromatography.
  • Botez, C. E., Stephens, P. W., Nunes, C., & Suryanarayanan, R. (n.d.). CRYSTAL STRUCTURE OF D-MANNITOL HEMIHYDRATE. Brookhaven National Laboratory.
  • Academia.edu. (n.d.). Crystallization of mannitol below Tg' during freeze-drying in binary and ternary aqueous systems.
  • Experts@Minnesota. (n.d.). Crystallization of mannitol below Tg′ during freeze-drying in binary and ternary aqueous systems.
  • Column Chromatography. (2025, November 27). For Identification of Compounds.
  • Bio-Techne. (2015, January 13). SAFETY DATA SHEET - 2,5-Anhydro-D-mannitol.
  • Google Patents. (2006, September 27). PROCESS AND PRODUCTS OF PURIFICATION OF ANHYDROSUGAR ALCOHOLS.
  • PubChemLite. (2025). 2,5-anhydro-d-mannitol (C6H12O5).
  • Sigma-Aldrich. (n.d.). 2,5-Anhydro-1-O-trityl-D-mannitol.
  • MedChemExpress. (n.d.). 2,5-Anhydro-D-mannitol, 97%-COA-762352.
  • ACS Publications. (n.d.). The Preparation of 1,5-Anhydro-D-mannitol (Styracitol) from D-Mannitol.
  • Japanese Pharmacopoeia. (n.d.). D-Mannitol.

Sources

Troubleshooting

preventing the formation of anhydro-D-glucitol during synthesis

Technical Support Center: High-Purity D-Glucitol Synthesis Subject: Mitigation of 1,5-Anhydro-D-Glucitol (1,5-AG) Impurities Document ID: TS-GLU-005 Version: 2.1 Executive Summary This guide addresses the suppression of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity D-Glucitol Synthesis Subject: Mitigation of 1,5-Anhydro-D-Glucitol (1,5-AG) Impurities Document ID: TS-GLU-005 Version: 2.1

Executive Summary

This guide addresses the suppression of 1,5-anhydro-D-glucitol (1,5-AG) during the catalytic hydrogenation of glucose to D-glucitol (Sorbitol). 1,5-AG is a cyclic ether impurity formed via the acid-catalyzed dehydration of sorbitol. Its presence indicates thermal stress or catalyst support acidity. This guide provides mechanistic insights, prevention protocols, and analytical methods to ensure USP/EP compliance.

Module 1: The Mechanism of Failure

To prevent 1,5-AG, one must understand its formation. It is not a byproduct of the hydrogenation itself, but a post-synthesis degradation product of the sorbitol molecule.

The Pathway: Under acidic conditions or high thermal load (>120°C), D-glucitol undergoes intramolecular etherification. The hydroxyl group at C-6 (or C-1) is protonated, leading to water loss and nucleophilic attack by the C-1 (or C-5) hydroxyl, closing the ring to form the thermodynamically stable pyranose structure (1,5-AG). Further dehydration leads to 1,4-anhydro-D-glucitol (1,4-sorbitan) and eventually isosorbide.

Visualizing the Threat:

DehydrationPathway cluster_prevention Critical Control Point Glucose D-Glucose (Starting Material) Sorbitol D-Glucitol (Target Product) Glucose->Sorbitol Hydrogenation (Ni or Ru Catalyst) Protonation Protonated Intermediate (Transient) Sorbitol->Protonation Acidic Site + Heat AG15 1,5-Anhydro-D-Glucitol (Major Impurity) Protonation->AG15 - H2O (Cyclization) Isosorbide Isosorbide (Double Dehydration) AG15->Isosorbide Further Dehydration (High Acid/Temp)

Caption: The degradation pathway from D-Glucitol to 1,5-AG.[1][2][3] The red path represents the impurity formation driven by acidity and heat.

Module 2: Prevention Protocols

The formation of 1,5-AG is governed by two factors: Thermodynamics (Temperature) and Kinetics (Catalyst Acidity) .

Protocol A: Catalyst Selection & Support Neutralization

Issue: Many hydrogenation catalysts (e.g., Ruthenium on Alumina or Nickel on Silica) possess Lewis or Brønsted acid sites on the support surface. These sites catalyze the dehydration of sorbitol into 1,5-AG immediately after sorbitol is formed.

Recommended Action:

  • Switch Supports: Move from acidic supports (Zeolites, acidic Alumina) to neutral or basic supports.

    • Preferred: Carbon (Activated, neutral wash), Calcium Carbonate, or Magnesium Oxide.

  • Doping/Promoters: If using Nickel catalysts, dope with trace alkaline earth metals (Mg, Ca) to neutralize surface acidity.

Catalyst SupportSurface AcidityRisk of 1,5-AGRecommendation
H-Beta / Zeolites High (Brønsted)Critical AVOID (Promotes Isosorbide)
Gamma-Alumina Moderate (Lewis)HighRequires pH buffering
Silica (SiO₂) Low/ModerateModerateMonitor closely
Activated Carbon Neutral/VariableLow PREFERRED (Wash to pH 7)
Protocol B: Thermodynamic Control (Reaction Parameters)

Issue: Even without an acid catalyst, thermal dehydration occurs above 140°C.

Step-by-Step Optimization:

  • Temperature Cap: Maintain hydrogenation temperature below 120°C .

    • Optimal Range: 100°C – 115°C.

    • Note: Reaction rate may decrease; compensate by increasing hydrogen pressure (up to 40-50 bar) rather than temperature.

  • pH Management:

    • Dehydration is acid-catalyzed.[4] Maintain the reaction slurry pH between 7.5 and 8.0 .

    • Buffer: Add trace amounts of Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂) to the reactor feed.

    • Warning: pH > 9.0 may cause glucose isomerization to fructose/mannitol (epimerization), creating mannitol impurities. Precision is key.

Module 3: Analytical Forensics (HPAEC-PAD)

Standard HPLC (Refractive Index) often fails to resolve 1,5-AG from Sorbitol due to structural similarity. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the mandatory standard for trace detection.

Methodology: 1,5-AG is a weak acid (pKₐ ~12-13). At high pH, it ionizes and separates based on anion exchange affinity.

Instrument Setup:

  • Column: Dionex CarboPac PA1 or PA200 (Thermo Fisher) or equivalent.

  • Eluent: Sodium Hydroxide (NaOH) gradient.[5]

  • Detector: Electrochemical (Gold electrode).

Standard Operating Procedure (SOP):

  • Eluent Preparation: Prepare 100 mM NaOH using degassed, 18.2 MΩ water. Carbonate contamination (from air) reduces resolution; keep under Helium headspace.

  • Gradient:

    • 0–10 min: Isocratic 50 mM NaOH (Elutes Sorbitol ~4 min).

    • 10–20 min: Ramp to 200 mM NaOH (Elutes 1,5-AG ~12 min).

    • 20–30 min: Re-equilibrate.

  • Detection: Waveform A (standard carbohydrate quad-potential).

Troubleshooting & FAQs

Q1: I lowered the temperature to 100°C, but I still see 1,5-AG peaks. Why?

  • Diagnosis: This suggests your catalyst support is highly acidic (acting as a "solid acid").

  • Test: Suspend your catalyst in distilled water, stir for 30 mins, and measure the pH of the supernatant. If pH < 6.0, the support is the culprit.

  • Fix: Switch to a carbon-supported catalyst or add 0.1% Na₂CO₃ to the reaction mixture to neutralize the solid acid sites.

Q2: Can I remove 1,5-AG via crystallization?

  • Answer: It is difficult. 1,5-AG and Sorbitol form solid solutions due to their similar crystal lattices.

  • Strategy: Prevention is the only viable commercial strategy. Once formed >0.5%, reprocessing via crystallization results in significant yield loss of the main product.

Q3: Is 1,5-AG toxic?

  • Context: 1,5-AG is actually a normal human metabolite (glycogen byproduct). However, in pharmaceutical applications (e.g., parenteral nutrition or excipients), it is classified as a "Related Substance" and must meet strict purity limits (typically <0.2% or <0.5% depending on the monograph).

References

  • Mechanism of Dehydration

    • Title: Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulf
    • Source: ACS C
    • Significance: Defines the acid-catalyzed pathway and kinetics of sorbitol dehydr
    • URL:[Link]

  • Analytical Method (HPAEC-PAD)

    • Title: Analysis of Sugar Alcohols by HPAEC-PAD.[6]

    • Source: Thermo Fisher Scientific / Dionex Applic
    • Significance: Establishes the protocol for separating Sorbitol
  • Impurity Standards

    • Title: Sorbitol Monograph - Impurities.[7]

    • Source: United States Pharmacopeia (USP)
    • Significance: Defines regulatory limits for "Hexitol anhydrides" (1,5-AG).
    • URL:[Link]

  • Reaction Conditions

    • Title: Catalytic Performance of Acid Catalysts for Sorbitol Dehydration.[8][9][10][11][12]

    • Source: J-Stage / Molecular C
    • Significance: Demonstrates the correlation between acidity/temperature and anhydro-sugar form
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Unambiguous Structural Confirmation In the realm of drug discovery and development, the precise three-dimensional structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and development, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the bedrock upon which its biological activity, safety profile, and intellectual property stand. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety liabilities. The molecule of interest, 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol, a derivative of D-mannitol, presents a compelling case for rigorous structural validation due to its stereochemically rich 2,5-anhydro-D-mannitol core and the bulky, conformationally flexible triphenylmethyl (trityl) protecting group.

While a survey of the current scientific literature reveals no publicly available single-crystal X-ray diffraction data for this specific compound, this guide will serve as a comprehensive roadmap for its definitive structural elucidation. We will present a detailed, field-proven protocol for validation by single-crystal X-ray crystallography (SC-XRD), the unequivocal "gold standard" for determining molecular structure.[1][2][3] Furthermore, we will objectively compare this technique with a suite of powerful spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—providing the supporting logic and experimental framework necessary for a multi-faceted, self-validating approach to structural confirmation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD provides a detailed, three-dimensional map of electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry.[1][2] This technique is unparalleled because it offers direct, unambiguous visualization of the molecular structure in the solid state.[3] For a molecule like 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol, SC-XRD would definitively confirm the stereochemistry of all chiral centers on the mannitol core, the connectivity of the trityl group to the primary oxygen, and the overall molecular conformation.

Experimental Protocol: A Hypothetical Workflow for 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

The primary challenge in SC-XRD is often not the diffraction experiment itself, but obtaining a high-quality single crystal suitable for analysis.[1] This process is a blend of science and art, frequently requiring methodical screening of various conditions.[4]

Step 1: Synthesis and High-Purity (>99.5%) Sample Preparation

  • Rationale: Impurities are the primary inhibitors of crystal growth, as they can disrupt the ordered packing of molecules in the crystal lattice.

  • Protocol:

    • Synthesize 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol via established organic chemistry methods.

    • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to remove starting materials and by-products.

    • Perform a final purification step, such as recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane), to achieve the highest possible purity.[5]

    • Confirm purity using High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.

Step 2: Crystallization Screening

  • Rationale: The goal is to create a supersaturated solution from which the compound will slowly precipitate as ordered crystals rather than as an amorphous solid.[4] Slow cooling or slow solvent evaporation is key to forming large, well-ordered crystals.[5]

  • Protocol:

    • Solvent Selection: Screen a variety of solvents and solvent pairs. A good crystallizing solvent is one in which the compound is moderately soluble when hot and poorly soluble when cold.[5] Potential candidates include acetone, ethyl acetate, methanol, ethanol, and pairs like dichloromethane/hexane or acetone/water.[6]

    • Method 1: Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at room temperature.

    • Method 2: Slow Cooling: Create a saturated solution of the compound in a minimal amount of a hot solvent (e.g., ethanol).[4] Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator. To promote even slower cooling, the flask can be insulated.[7]

    • Method 3: Vapor Diffusion: Dissolve the compound in a "good" solvent (e.g., acetone) in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane) in which the compound is insoluble. The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

Step 3: Crystal Mounting and Data Collection

  • Rationale: A single, defect-free crystal is selected and mounted on a diffractometer. Data is typically collected at cryogenic temperatures (~100 K) to minimize thermal motion of the atoms, resulting in a higher-resolution diffraction pattern.

  • Protocol:

    • Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks.

    • Mount the crystal on a goniometer head using a cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer (e.g., equipped with a Mo or Cu X-ray source).[8]

    • Collect a full sphere of diffraction data by rotating the crystal through a series of orientations.

Step 4: Structure Solution and Refinement

  • Rationale: The collected diffraction intensities are used to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to yield the final, precise atomic coordinates.

  • Protocol:

    • Process the raw diffraction data to determine unit cell parameters and integrate the intensities of each reflection.

    • Solve the "phase problem" using direct methods or Patterson analysis to generate an initial structural model.

    • Refine the model iteratively by adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.

    • Key quality metrics include the R-factor (residual factor), which should typically be below 5% for a well-refined small molecule structure, and the Goodness-of-Fit (GoF).

Visualization of the SC-XRD Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis Synthesis Synthesis & Purification Purity Purity Confirmation (>99.5%) Synthesis->Purity Screening Screening: Solvents & Methods Purity->Screening Growth Single Crystal Growth Screening->Growth Mount Crystal Mounting & Cryo-Cooling Growth->Mount Collect Diffraction Data Collection Mount->Collect Solve Structure Solution Collect->Solve Refine Structure Refinement Solve->Refine Final_Structure Final_Structure Refine->Final_Structure Final 3D Structure (R-factor < 5%)

Caption: Workflow for single-crystal X-ray crystallography.

Part 2: Orthogonal and Comparative Validation Methods

While SC-XRD is definitive, its requirement for high-quality crystals can be a significant bottleneck. Therefore, a combination of spectroscopic techniques is essential for robust structural validation, providing a self-validating system of complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of organic molecules in solution.[9][10] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[11]

  • ¹H NMR: Would confirm the presence and integration of all protons. Key signals would include the aromatic protons of the trityl group, the methine and methylene protons of the anhydro-mannitol core, and the hydroxyl protons. Spin-spin coupling patterns would help establish proton-proton connectivity (e.g., which protons are adjacent on the sugar ring).

  • ¹³C NMR: Would show distinct signals for every carbon atom, confirming the total carbon count. The chemical shifts would differentiate between the aromatic carbons of the trityl group, the aliphatic carbons of the sugar backbone, and the quaternary trityl carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.

    • COSY (Correlation Spectroscopy): Would definitively map out all the proton-proton coupling networks, confirming the spin system of the anhydro-mannitol ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, unambiguously assigning the carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is the key experiment to connect the fragments. It would show a correlation between the protons on C1 of the mannitol core and the quaternary carbon of the trityl group, definitively proving the point of attachment.

Mass Spectrometry (MS)

MS provides precise information about the molecular weight and elemental composition of a molecule.[12][13] It is a highly sensitive technique crucial for confirming the molecular formula.[14]

  • High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places.[15] This high accuracy allows for the unambiguous determination of the elemental formula (e.g., C₂₅H₂₆O₅ for the target molecule), ruling out other possibilities with the same nominal mass.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol, one would expect to see a characteristic loss of the trityl cation (C₁₉H₁₅⁺), a highly stable fragment, which would strongly support the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16] For carbohydrates and their derivatives, the "fingerprint" region (950-1200 cm⁻¹) is particularly informative.[16][17]

  • Expected Absorptions:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl groups on the mannitol core.

    • C-H Stretch: Signals around 3000-3100 cm⁻¹ would indicate the aromatic C-H bonds of the trityl group, while signals just below 3000 cm⁻¹ would correspond to the aliphatic C-H bonds of the sugar ring.

    • C=C Stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region would be characteristic of the C-O single bonds within the furanose ring and the ether linkage to the trityl group.

Part 3: Data Synthesis and Method Comparison

No single technique provides all the answers. The true power of modern analytical chemistry lies in the logical synthesis of data from multiple, orthogonal methods.

Comparative Summary of Analytical Techniques
Technique Information Provided Strengths Limitations
SC-XRD Unambiguous 3D molecular structure, bond lengths/angles, absolute stereochemistry, crystal packing.[2]Definitive and highly precise. Provides absolute configuration.[1]Requires a high-quality single crystal, which can be difficult or impossible to obtain.[1]
NMR Atomic connectivity (2D NMR), relative stereochemistry, molecular dynamics in solution.[11][18]Provides a complete picture of the covalent structure in solution.[10]Does not provide absolute configuration directly; complex spectra can be difficult to interpret fully.
HRMS Exact mass and elemental composition.[12][13]Extremely high sensitivity and accuracy for molecular formula determination.Provides no information on stereochemistry or atomic connectivity. Isomers are often indistinguishable.[15]
FT-IR Presence of specific functional groups (e.g., -OH, C=C).[16]Fast, simple, and non-destructive. Good for a quick functional group "fingerprint."Provides limited information on the overall molecular skeleton and no stereochemical detail.
Logical Workflow for Structural Elucidation

The following diagram illustrates how these techniques work together in a logical, self-validating workflow for structural elucidation.

Elucidation_Logic Start Proposed Structure: 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol HRMS HRMS Start->HRMS FTIR FT-IR Start->FTIR NMR 1D & 2D NMR Start->NMR XRD SC-XRD Start->XRD Formula Correct Elemental Formula (C25H26O5) HRMS->Formula Confirms FuncGroups Correct Functional Groups (-OH, Ar) FTIR->FuncGroups Confirms Connectivity Correct Connectivity & Relative Stereochem NMR->Connectivity Defines AbsoluteStruct Unambiguous 3D Structure & Absolute Stereochem XRD->AbsoluteStruct Defines Formula->AbsoluteStruct Supports FuncGroups->AbsoluteStruct Supports Connectivity->AbsoluteStruct Supports

Caption: Logical integration of analytical techniques for validation.

Conclusion

The definitive validation of the 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol structure hinges on a multi-pronged analytical strategy. While single-crystal X-ray crystallography stands alone as the ultimate arbiter of three-dimensional structure, its practical application is contingent on successful crystallization. In the absence of a crystal, or as a crucial set of complementary evidence, a combination of NMR spectroscopy , high-resolution mass spectrometry , and FT-IR spectroscopy provides a robust, self-validating system. HRMS confirms what it is made of (elemental formula), FT-IR confirms the types of bonds it contains (functional groups), and NMR spectroscopy reveals how it is all connected (covalent structure and relative stereochemistry). Together, these techniques provide an exceptionally high degree of confidence in the proposed structure, essential for advancing any compound through the rigorous pipeline of drug development.

References

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

  • Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Available at: [Link]

  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available at: [Link]

  • EPFL. (n.d.). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2025, October 13). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available at: [Link]

  • MDPI. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available at: [Link]

  • LCGC International. (2023, September 13). Scientists Test a New Process for Small Molecule Structure Elucidation. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Available at: [Link]

  • SciSpace. (n.d.). Quantification of carbohydrates in fruit juices using FTIR spectroscopy and multivariate analysis. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Available at: [Link]

  • Scribd. (n.d.). Organic Structure Analysis Techniques. Available at: [Link]

  • ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis. Available at: [Link]

  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Available at: [Link]

  • National Institutes of Health. (n.d.). Applications of infrared spectroscopy in polysaccharide structural analysis: Progress, challenge and perspective. Available at: [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Available at: [Link]

  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available at: [Link]

  • Royal Society of Chemistry. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. In Book. Available at: [Link]

  • University of York. (n.d.). Single Crystal XRD. Available at: [Link]

  • Royal Society of Chemistry. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • ResearchGate. (2026, January 3). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available at: [Link]

  • Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]

  • Unknown Source. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Prime Scholars. (n.d.). Exploring NMR Spectroscopy: A Window into Molecular Structure. Available at: [Link]

  • Unknown Source. (2025, April 27).
  • Research and Reviews. (n.d.). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • Unknown Source. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2017, April 15). A FTIR Spectroscopic Study on Quantitation of Glucose in Human Blood Serum. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Available at: [Link]

  • Eastern Analytical Symposium & Exposition. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Available at: [Link]

Sources

Comparative

Chiral Scaffolds in Nucleoside &amp; Ligand Chemistry: A Technical Comparison of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

Executive Summary: The "Locked" Advantage In the synthesis of C-nucleosides, nucleic acid therapeutics, and chiral ligands, the choice of starting material dictates the efficiency of the entire campaign. While D-Ribose r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Locked" Advantage

In the synthesis of C-nucleosides, nucleic acid therapeutics, and chiral ligands, the choice of starting material dictates the efficiency of the entire campaign. While D-Ribose remains the natural standard and Diacetone Mannitol serves as the ubiquitous acyclic precursor, 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol (Trityl-AM) occupies a critical niche: it provides a pre-organized, rigid tetrahydrofuran (THF) core with differentiated primary hydroxyl groups.

This guide objectively compares Trityl-AM against its primary competitors, demonstrating its superior utility in applications requiring rigorous stereochemical stability and ring-size control.

Technical Profile: 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

  • CAS Number: 68774-48-1[1]

  • Core Structure: A

    
    -symmetric 2,5-anhydro-D-mannitol (THF ring) core.
    
  • Key Modification: Mono-protection with a bulky trityl group at the C1 position.

  • Mechanism of Action: The 2,5-anhydro bridge locks the sugar into a furanoid conformation, eliminating the pyranose/furanose equilibrium seen in ribose. The trityl group desymmetrizes the molecule, distinguishing the C1 and C6 positions for regioselective functionalization.

Structural Logic

The parent molecule, 2,5-anhydro-D-mannitol, is


-symmetric. It is chemically elegant but synthetically limited because both ends are identical. By introducing a single trityl group, we break this symmetry, creating a "Head-to-Tail" scaffold where:
  • C1-O-Trityl: Serves as the protected "anchor."

  • C6-OH: Remains a free primary alcohol available for oxidation, halogenation, or chain extension.

Comparative Analysis: Trityl-AM vs. Standard Synthons

The following analysis contrasts Trityl-AM with D-Ribose (the classic nucleoside precursor) and 1,2:5,6-Di-O-isopropylidene-D-mannitol (Diacetone Mannitol).

Table 1: Performance Matrix
Feature2,5-Anhydro-1-O-Trityl-D-MannitolD-RiboseDiacetone Mannitol
Ring Conformation Locked THF (Furanose) Fluxional (Pyranose

Furanose)
Acyclic (Masked)
Anomeric Stability High (Ether linkage)Low (Hemiacetal, mutarotation)N/A (Acyclic)
Chirality Source D-Mannitol BackboneNatural PoolD-Mannitol Backbone
Symmetry Desymmetrized (Chiral)Chiral

-Symmetric
Primary Application C-Nucleosides, Chiral LigandsN-Nucleosides, RNA synthesisGlyceraldehyde synthons
Reaction Control Regioselective (C1 vs C6)Complex (Anomeric mixtures)Cleavage required
Cost Efficiency Moderate (Requires synthesis)High (Commodity chemical)High (Commodity chemical)
Deep Dive: The "Ribose Problem"

When using D-Ribose for C-nucleoside synthesis, chemists often face the anomeric mixture problem . Ribose exists in equilibrium between


- and 

-furanose and pyranose forms. Stabilizing the furanose form usually requires protecting groups that may interfere with subsequent steps.

The Trityl-AM Solution: The 2,5-anhydro bridge structurally precludes the formation of pyranose rings. The ring size is fixed. Furthermore, because it lacks a hemiacetal anomeric carbon (it is an ether), it is chemically stable to conditions that would epimerize or degrade ribose.

Decision Framework: When to Use Trityl-AM

Use the following logic flow to determine if this scaffold is appropriate for your target molecule.

SynthonSelection Start Target Molecule Analysis RingType Is a THF/Furanose ring required? Start->RingType Anomeric Is the Anomeric Center (C1') a Hemiacetal (N-Nucleoside)? RingType->Anomeric Yes Diacetone Use Diacetone Mannitol (Acyclic/Glyceraldehyde routes) RingType->Diacetone No (Acyclic) Symmetry Do you need differentiated termini (Head/Tail)? Anomeric->Symmetry No (C-Link/Ether) Ribose Use D-Ribose (Standard N-Nucleosides) Anomeric->Ribose Yes (N-Link) TritylAM Use 2,5-Anhydro-1-O-Trityl-Man (C-Nucleosides, Stable Scaffolds) Symmetry->TritylAM Yes Use 2,5-Anhydro-D-Mannitol\n(Symmetric) Use 2,5-Anhydro-D-Mannitol (Symmetric) Symmetry->Use 2,5-Anhydro-D-Mannitol\n(Symmetric) No

Figure 1: Decision matrix for selecting chiral carbohydrate synthons.

Experimental Methodologies

Protocol A: Synthesis of the Core (2,5-Anhydro-D-Mannitol)

Context: Before obtaining the trityl derivative, one must generate the 2,5-anhydro core. This is typically achieved via the deamination of D-glucosamine or acid-catalyzed dehydration of D-mannitol. The dehydration route is preferred for scale.

Reagents: D-Mannitol, conc. H₂SO₄, Neutralizing resin (Amberlite).

  • Dissolution: Dissolve D-mannitol (100 g) in distilled water (500 mL).

  • Acidification: Add concentrated H₂SO₄ (catalytic amount) to achieve pH < 1.

  • Reflux: Heat the solution to reflux for 48 hours. Note: This promotes the intramolecular loss of water to form the THF ring.

  • Neutralization: Cool to room temperature and pass through a column of Amberlite IR-400 (OH- form) to remove acid and ionic byproducts.

  • Concentration: Evaporate the solvent under reduced pressure to yield a syrup.

  • Purification: The crude mixture contains 1,4-anhydro and 2,5-anhydro isomers. Recrystallize from ethanol/water to isolate pure 2,5-anhydro-D-mannitol.

Protocol B: Desymmetrization (Synthesis of 2,5-Anhydro-1-O-trityl-D-mannitol)

Context: This step breaks the


 symmetry. Statistical protection is used, requiring careful chromatography to separate the mono-trityl product from the di-trityl byproduct.

Reagents: 2,5-Anhydro-D-mannitol, Trityl Chloride (TrCl), Pyridine, DMAP (catalytic).

  • Setup: In a flame-dried round-bottom flask, dissolve 2,5-anhydro-D-mannitol (10 mmol) in anhydrous pyridine (50 mL).

  • Addition: Cool to 0°C. Add Trityl Chloride (10 mmol, 1.0 eq) portion-wise over 30 minutes. Crucial: Do not use excess TrCl to minimize di-tritylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere.

  • Quench: Add MeOH (5 mL) to quench unreacted TrCl.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Silica Gel).

    • Eluent Gradient: Hexanes:EtOAc (start 8:2, move to 1:1).

    • Order of Elution: Di-trityl (fastest)

      
      Mono-trityl (Target) 
      
      
      
      Starting material (slowest).
  • Yield: Typical isolated yields for the mono-protected species range from 40–50% (statistical limit).

Mechanistic Visualization: Synthesis & Utility[2]

The following diagram illustrates the transformation from the raw material to the versatile intermediate.

SynthesisFlow Mannitol D-Mannitol (Acyclic, C2 Symmetric) Anhydro 2,5-Anhydro-D-Mannitol (Cyclic, C2 Symmetric) Mannitol->Anhydro H+, -H2O (Cyclization) Target 2,5-Anhydro-1-O-Trityl-D-Mannitol (Desymmetrized Scaffold) Anhydro->Target TrCl (1.0 eq) (Desymmetrization) Byproduct 1,6-Di-O-Trityl (Byproduct) Anhydro->Byproduct Over-reaction Trityl Trityl Chloride (Pyridine) C-Nucleosides C-Nucleosides Target->C-Nucleosides Chiral Ligands Chiral Ligands Target->Chiral Ligands

Figure 2: Synthesis pathway highlighting the critical desymmetrization step.

References

  • Tordoff, M. G., et al. (1988). "2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats."[2] American Journal of Physiology, 254(1), R150-R153. Link

  • Kuszmann, J., et al. (2005). "Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol." Carbohydrate Research, 340(10), 1739-1749. Link

  • Bera, D. C., Foster, A. B., & Stacey, N. (1956). "Amino-sugars and related compounds. Part I. Deamination of D-glucosamine." Journal of the Chemical Society, 4531-4541.[3] Link

  • Riquelme, P. T., et al. (1983). "Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol." Proceedings of the National Academy of Sciences, 80(14), 4301-4305. Link

  • Sigma-Aldrich. (n.d.). "Product Specification: 2,5-Anhydro-1-O-trityl-D-mannitol." Link

Sources

Validation

Beyond the Shelf: Strategic Alternatives to 2,5-Anhydro-D-mannitol in Chiral Synthesis

Topic: Alternative Chiral Building Blocks to 2,5-Anhydro-D-mannitol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2,5-Anhydro-D-mannitol (C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Chiral Building Blocks to 2,5-Anhydro-D-mannitol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Anhydro-D-mannitol (CAS 41107-82-8) is a prized


-symmetric building block, essential for synthesizing C-nucleosides, chiral phospholane ligands, and metabolic probes (fructose analogues).[1][2][3][4] However, its commercial scarcity and prohibitive cost (often >$500/gram for high purity) create a bottleneck in scale-up chemistry.

This guide analyzes three strategic alternatives to purchasing commercial 2,5-Anhydro-D-mannitol (2,5-AM):

  • The "Make" Strategy: A high-yielding, cost-effective synthesis from D-Glucosamine .

  • The "Functional" Alternative: Using D-Ribonolactone for C-nucleoside scaffolds.[5][6]

  • The "De Novo" Alternative: The Achmatowicz Rearrangement for diverse stereochemical access.[4][7]

The "Make" Strategy: Synthesis from D-Glucosamine

Best For: Researchers requiring authentic 2,5-AM but limited by budget; Scale-up of


-symmetric ligands.

The most chemically elegant solution to the 2,5-AM shortage is not a different molecule, but a "hidden" synthetic shortcut. 2,5-AM can be synthesized in two steps from D-Glucosamine Hydrochloride , a commodity chemical derived from shellfish waste (costing <$0.10/gram).

The Mechanism: Ring Contraction

The reaction exploits a Tiffeneau-Demjanov-type rearrangement. Nitrous acid deamination of the amino group at C2 generates a diazonium intermediate. The participation of the ring oxygen facilitates a ring contraction from the pyranose (6-membered) to the furanose (5-membered) form, yielding 2,5-anhydro-D-mannose, which is subsequently reduced to the diol.

Experimental Protocol (Self-Validating)
  • Precursors: D-Glucosamine HCl, Sodium Nitrite (

    
    ), Sodium Borohydride (
    
    
    
    ).
  • Step 1: Deamination & Contraction

    • Dissolve D-Glucosamine HCl (21.5 g, 100 mmol) in water (100 mL).

    • Cool to 0°C. Add

      
       (17.25 g, 250 mmol) portion-wise over 1 hour.
      
    • Validation Point: Evolution of

      
       gas indicates reaction progress. Stir at 0°C for 3 hours, then warm to RT overnight.
      
    • The intermediate formed is 2,5-anhydro-D-mannose (aldehyde form).

  • Step 2: Reduction

    • Adjust pH to ~8 with dilute NaOH.

    • Add

      
       (1.9 g, 50 mmol) slowly at 0°C. Stir for 2 hours.
      
    • Neutralize with Amberlite IR-120 (H+ form) resin to remove sodium ions.

    • Filter and concentrate. Recrystallize from Ethanol/Water.

  • Yield: Typically 40–50% overall.

  • Purity Check:

    
     NMR should show symmetry (only 3 unique carbon signals in 
    
    
    
    NMR due to
    
    
    symmetry).

GlucosamineRoute Figure 1: The 'Make' Strategy - Converting Commodity Glucosamine to High-Value 2,5-AM Glucosamine D-Glucosamine HCl (Pyranose Form) Diazonium Diazonium Intermediate Glucosamine->Diazonium NaNO2, H+ Mannose 2,5-Anhydro-D-mannose (Aldehyde) Diazonium->Mannose Ring Contraction (-N2) Mannitol 2,5-Anhydro-D-mannitol (Target Diol) Mannose->Mannitol NaBH4 Reduction

The "Functional" Alternative: D-Ribonolactone

Best For: C-Nucleoside Synthesis (e.g., Remdesivir analogs, antiviral candidates).

While 2,5-AM provides a pre-formed tetrahydrofuran (THF) core, D-Ribonolactone is often a superior starting material for C-nucleosides because it allows for stereoselective introduction of the nucleobase at C1' before the ring is fully reduced.

  • Mechanism: The lactone carbonyl at C1 acts as an electrophile. Nucleophilic attack (e.g., by a lithiated heterocycle) opens the ring to a lactol, which is then reduced/cyclized.

  • Advantage: Avoids the difficult "coupling" steps required when using 2,5-AM, where the C1 position is already a hydroxyl methyl group and requires activation.

  • Trade-off: Ribonolactone is not

    
     symmetric; stereocontrol at C1' (alpha vs. beta anomers) can be challenging and often requires bulky protecting groups (e.g., TBDMS, Benzyl) to direct the attack.
    
The "De Novo" Alternative: Achmatowicz Rearrangement

Best For: Creating non-natural isomers or diverse chiral libraries.

When the specific stereochemistry of D-mannitol is not required (e.g., L-series sugars or modified C3/C4 centers), the Achmatowicz Reaction offers a scalable route from furans.

  • Workflow: Furfuryl Alcohol

    
     Oxidation (m-CPBA or NBS) 
    
    
    
    Pyranone
    
    
    Functionalization
    
    
    Ring Contraction.
  • Utility: This route allows the synthesis of 2,5-anhydro sugars with "tunable" stereochemistry by selecting the appropriate chiral catalyst for the initial furfuryl alcohol synthesis (Noyori reduction).

Comparative Analysis: Selecting the Right Block
Feature2,5-Anhydro-D-mannitol (Commercial) Synthesis from Glucosamine D-Ribonolactone Achmatowicz Route
Primary Use Reference Standards, LigandsBulk Synthesis of 2,5-AMC-Nucleoside DrugsNovel/Unnatural Scaffolds
Cost Efficiency Low (

$)
Very High (Cent/g)High (

)
Medium (

)
Step Count 0 (Buy)2 (Simple)4-6 (to C-nucleoside)5-8 (Complex)
Stereocontrol Fixed (D-manno)Fixed (D-manno)Variable (Requires directing groups)Tunable (Enantiodivergent)
Scalability Poor (Supply chain)Excellent GoodGood
Decision Matrix

DecisionMatrix Figure 2: Decision Matrix for Chiral Building Block Selection Start Start: Select Chiral Goal Target What is your Target? Start->Target CNuc C-Nucleoside (e.g., Antivirals) Target->CNuc Ligand C2-Symmetric Ligand (e.g., Phospholanes) Target->Ligand Probe Metabolic Probe (Fructose Analog) Target->Probe Ribono Use D-Ribonolactone (Better C1' Control) CNuc->Ribono Standard Achma Use Achmatowicz Route (For Non-Natural Isomers) CNuc->Achma Novel Isomer Gluco Synthesize 2,5-AM from D-Glucosamine Ligand->Gluco Cost Critical Probe->Gluco Authentic Material Needed

References
  • Synthesis of 2,5-Anhydro-D-mannitol from Glucosamine: Bera, B. C., Foster, A. B., & Stacey, M. (1956). Amino-sugars and Related Compounds.[7][8][9] Part I. Deamination of D-Glucosamine. Journal of the Chemical Society. Link

  • Ribonolactone in C-Nucleoside Synthesis: Temburnikar, K., & Seley-Radtke, K. L. (2018).[10] Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. Link

  • Achmatowicz Rearrangement Applications: Tong, W., Wan, J., & Liu, J. (2024). Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions. ResearchGate. Link

  • 2,5-AM as Metabolic Probe: Tordoff, M. G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats.[3] American Journal of Physiology. Link

  • Chiral Ligand Synthesis (DuPhos Context): Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society. Link

Sources

Comparative

Comparative Guide: Enantiomeric Excess Determination of 2,5-Anhydro-D-mannitol Derivatives

Executive Summary The Challenge: 2,5-Anhydro-D-mannitol (a -symmetric polyol) and its derivatives are critical chiral synthons in the development of SGLT2 inhibitors and C-nucleosides. However, their determination presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2,5-Anhydro-D-mannitol (a


-symmetric polyol) and its derivatives are critical chiral synthons in the development of SGLT2 inhibitors and C-nucleosides. However, their determination presents a specific analytical hurdle: spectral invisibility . The core scaffold lacks a strong UV chromophore, and the high polarity of the polyol backbone makes direct gas chromatography (GC) impossible without derivatization.

The Solution: This guide compares the three industry-standard methodologies to overcome these limitations:

  • Chiral HPLC with Pre-column Benzoylation: The preferred method for process scale-up and QC.

  • Chiral GC with Acetylation: The highest resolution method for volatile intermediates.

  • 
    F-NMR (Mosher Analysis):  The absolute structural validator when reference standards are unavailable.
    

Strategic Decision Matrix

Before selecting a protocol, assess your sample stage and constraints using the workflow below.

DecisionMatrix Start Start: Sample Assessment Chromophore Does derivative have UV Chromophore? Start->Chromophore Volatile Is sample volatile (<300°C BP)? Chromophore->Volatile No HPLC_Direct Method: Direct Chiral HPLC (Chiralpak AD/OD) Chromophore->HPLC_Direct Yes RefStd Is Enantiomeric Reference Available? Volatile->RefStd No GC_Deriv Method B: Acetylation + Chiral GC Volatile->GC_Deriv Yes (or easily derivatized) HPLC_Deriv Method A: Benzoylation + Chiral HPLC RefStd->HPLC_Deriv Yes NMR_Mosher Method C: 19F-NMR (Mosher Analysis) RefStd->NMR_Mosher No

Figure 1: Decision matrix for selecting the optimal ee determination method based on physicochemical properties and reference standard availability.

Method A: Chiral HPLC with Pre-Column Benzoylation

Best For: Final product quality control (QC), non-volatile derivatives, and high-throughput environments.

The Principle

Since the mannitol core is transparent to UV detectors, we introduce a "reporter" group. Reacting the hydroxyl groups with benzoyl chloride (BzCl) serves two purposes:

  • Chromophore Introduction: Adds strong UV absorption at 254 nm.

  • Solubility Modulation: Increases lipophilicity, making the molecule compatible with Normal Phase (NP) chiral stationary phases (CSPs) like Amylose or Cellulose carbamates.

Experimental Protocol

Reagents: Benzoyl chloride (BzCl), Pyridine, DMAP (cat.), EtOAc.

  • Sample Prep: Dissolve 5 mg of the 2,5-anhydro-D-mannitol derivative in 0.5 mL dry pyridine.

  • Derivatization: Add 20 µL Benzoyl chloride and a crystal of DMAP.

  • Reaction: Stir at RT for 30 mins. (Monitor via TLC;

    
     will increase significantly).
    
  • Quench: Add 0.5 mL water, stir for 5 mins to hydrolyze excess BzCl.

  • Extraction: Extract with EtOAc (2 x 1 mL). Wash organic layer with 1M HCl (to remove pyridine) and Brine.

  • Analysis: Inject 5-10 µL of the organic layer onto the HPLC.

Recommended Conditions
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Expert Insight: Fully benzoylated 2,5-anhydro-mannitol has


 symmetry. If you are analyzing a partial derivative (e.g., mono-protected), benzoylation of the remaining -OH groups may create diastereomers if the initial protecting group was chiral. Ensure you are tracking the correct peak.

Method B: Chiral GC with Peracetylation

Best For: Volatile intermediates, complex mixtures (high resolution), and trace impurity detection.

The Principle

Polysaccharide derivatives (sugar alcohols) interact strongly via Hydrogen bonding, leading to peak tailing or irreversible adsorption in GC. Peracetylation caps all hydroxyls with non-polar acetyl groups, allowing the molecule to transition into the gas phase at lower temperatures. Separation is achieved on Cyclodextrin-based capillary columns.

Experimental Protocol

Reagents: Acetic Anhydride (


), Pyridine.
  • Derivatization: In a GC vial, mix 2 mg sample with 100 µL Pyridine and 100 µL Acetic Anhydride.

  • Incubation: Heat at 60°C for 20 minutes.

  • Workup (Optional but recommended): Evaporate reagents under

    
     stream and reconstitute in DCM or EtOAc. Direct injection of pyridine/Ac2O can degrade column stationary phases over time.
    
  • Injection: Split injection (1:50) to prevent column overload.

Recommended Conditions
  • Column: CP-Chirasil-DEX CB (Cyclodextrin bonded to dimethylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

  • Temp Program: 100°C (hold 2 min)

    
     180°C @ 5°C/min.
    

Method C: F-NMR (Mosher Ester Analysis)

Best For: Absolute configuration assignment and cases where no racemic standard exists.

The Principle

When a chiral alcohol reacts with an enantiomerically pure derivatizing agent (Mosher's Acid / MTPA), the enantiomers are converted into diastereomers .[1] Diastereomers have different physical properties, including NMR chemical shifts. Using


F-NMR provides a clean baseline with no overlapping background signals, unlike 

H-NMR.
Experimental Protocol

Reagents: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride), Pyridine-


 or 

/Pyridine mix.
  • Reaction: Dissolve 5-10 mg sample in 0.6 mL deuterated solvent.

  • Addition: Add 3.0 eq. of (R)-MTPA-Cl and 5.0 eq. dry pyridine.

  • Equilibration: Shake and let stand for 1 hour.

  • Acquisition: Acquire

    
    F-NMR (typically -70 to -75 ppm range).
    
  • Calculation:

    
    
    Where A and B are the integrated areas of the diastereomeric 
    
    
    
    peaks.

MosherWorkflow Sample Racemic/Chiral Alcohol Reaction Derivatization (Formation of Diastereomers) Sample->Reaction Reagent (R)-MTPA-Cl (Chiral Reagent) Reagent->Reaction Detection 19F-NMR Detection (Distinct Shifts) Reaction->Detection

Figure 2: The conversion of enantiomers to diastereomers using Mosher's acid chloride for NMR analysis.

Comparative Analysis Summary

FeatureMethod A: HPLC (Benzoylation)Method B: GC (Acetylation)Method C: 19F-NMR (Mosher)
Primary Utility Routine QC, Process DevelopmentVolatile IntermediatesStructure Elucidation
Sample Requirement ~1 mg< 0.5 mg5-10 mg
Derivatization Required (UV tagging)Required (Volatility)Required (Chiral Tag)
Resolution High (

typical)
Very High (Capillary efficiency)Moderate (Peak overlap possible)
Throughput High (15-30 min run)Moderate (30-60 min run)Low (Sample prep intensive)
Cost per Run Low (Solvents)Low (Gases)High (Deuterated solvents/Reagents)
Limit of Detection High Sensitivity (UV)High Sensitivity (FID)Low Sensitivity (NMR)

References

  • HPLC Analysis of Benzoylated Sugars: Miyagi, M., et al. (2007).[2] "Sugar Microanalysis by HPLC With Benzoylation: Improvement via Introduction of a C-8 Cartridge and a High Efficiency ODS Column." Journal of Chromatography B.

  • Chiral GC of Alcohols: G. Betzenbichler, et al. (2022). "The Study of Chiral Stationary Phases for Gas Chromatography." AZoM.

  • Mosher Ester Protocol: Hoye, T. R., et al. (2007).[3] "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols.

  • Acetylation for GC: "Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis." Repositori Universitat de Lleida.

Sources

Validation

A Comparative Analysis of Protecting Groups for 2,5-Anhydro-D-mannitol: A Guide for Researchers

In the intricate landscape of carbohydrate chemistry, the judicious selection and application of protecting groups are paramount to achieving synthetic targets with precision and efficiency. This is particularly true for...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of carbohydrate chemistry, the judicious selection and application of protecting groups are paramount to achieving synthetic targets with precision and efficiency. This is particularly true for polyhydroxylated molecules like 2,5-Anhydro-D-mannitol, a key chiral building block in the synthesis of various biologically active compounds and nucleoside analogs. The presence of four hydroxyl groups—two primary (C1 and C6) and two secondary (C3 and C4)—necessitates a strategic approach to selective protection to enable regioselective modifications. This guide provides a comparative analysis of common protecting groups for 2,5-Anhydro-D-mannitol, drawing upon established principles of carbohydrate chemistry and supported by experimental insights to inform the decision-making process for researchers, scientists, and drug development professionals.

The Strategic Importance of Protecting Groups in 2,5-Anhydro-D-mannitol Chemistry

The reactivity of the hydroxyl groups in 2,5-Anhydro-D-mannitol is nuanced. The primary hydroxyls at C1 and C6 are generally more sterically accessible and thus more reactive towards bulky protecting group reagents than the secondary hydroxyls at C3 and C4. However, achieving selective protection of one primary hydroxyl over the other, or differentiating between the two secondary hydroxyls, presents a significant synthetic challenge. The choice of protecting group, therefore, is not merely a matter of masking a functional group but a strategic decision that dictates the synthetic route and overall success of the endeavor. An ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout subsequent transformations, and be removed selectively without affecting other functionalities.[1]

Trityl Ethers: Leveraging Steric Hindrance for Primary Alcohol Selectivity

The triphenylmethyl (trityl, Tr) group is a bulky protecting group renowned for its high selectivity towards primary alcohols in polyol systems.[2] This steric hindrance makes it an excellent choice for the initial protection of the C1 and/or C6 hydroxyls of 2,5-Anhydro-D-mannitol.

Application of the Trityl Group

The protection is typically achieved by reacting 2,5-Anhydro-D-mannitol with trityl chloride (TrCl) in the presence of a base, such as pyridine, which also acts as the solvent. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[2] The stoichiometry of the trityl chloride can be controlled to favor either mono- or di-protection of the primary hydroxyls.

Deprotection of Trityl Ethers

A key advantage of the trityl group is its lability under mild acidic conditions, which allows for its selective removal in the presence of other protecting groups like benzyl ethers or esters.[3] This is due to the formation of the highly stable trityl cation upon cleavage. Common deprotection conditions include treatment with 80% aqueous acetic acid or a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3]

Silyl Ethers: A Tunable Platform for Hydroxyl Protection

Silyl ethers are among the most versatile protecting groups for alcohols due to their wide range of stabilities, which can be fine-tuned by altering the substituents on the silicon atom.[4] For 2,5-Anhydro-D-mannitol, this tunability allows for a sophisticated, orthogonal protection strategy.

Common Silyl Ethers and Their Relative Stabilities

The stability of silyl ethers towards acidic and basic hydrolysis is primarily dictated by steric bulk around the silicon atom. The general order of stability is:

  • Trimethylsilyl (TMS): Least stable, often cleaved during aqueous workup.

  • Triethylsilyl (TES): More stable than TMS.

  • tert-Butyldimethylsilyl (TBDMS or TBS): Significantly more stable and widely used.

  • Triisopropylsilyl (TIPS): Very stable due to its steric bulk.

  • tert-Butyldiphenylsilyl (TBDPS): Among the most robust silyl ethers.[5]

Application of Silyl Ethers

Silylation is typically performed using the corresponding silyl chloride (e.g., TBDMSCl) or silyl triflate (e.g., TBDMSOTf) in the presence of a base like imidazole, triethylamine, or 2,6-lutidine in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[6] Regioselective silylation of the primary hydroxyl groups of 2,5-Anhydro-D-mannitol can be achieved by using a bulky silylating agent and carefully controlling the reaction conditions.[7]

Deprotection of Silyl Ethers

The most common method for the cleavage of silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[4][8] The high affinity of silicon for fluoride drives this reaction. The rate of cleavage is inversely proportional to the steric bulk of the silyl group, allowing for selective deprotection. For instance, a TBS group can often be removed in the presence of a more robust TIPS or TBDPS group. Acidic conditions can also be employed for deprotection, with the lability again depending on the steric hindrance around the silicon atom.[4]

Acyl Groups: Robust Protection with Orthogonal Removal

Acyl groups, such as acetyl (Ac) and benzoyl (Bz), form esters with the hydroxyl groups of 2,5-Anhydro-D-mannitol. These are generally stable under acidic and oxidative conditions, offering an orthogonal protection strategy to acid-labile groups like trityl and silyl ethers.

Application of Acyl Groups

Acylation is typically carried out using an acid anhydride (e.g., acetic anhydride) or an acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine or triethylamine, often with a catalytic amount of DMAP. Per-acylation of all hydroxyl groups is common, but regioselective acylation can be achieved under carefully controlled conditions, sometimes with the aid of enzymatic catalysts.[9] For instance, the synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol from 2,5-anhydro-D-mannitol involves the acetylation of the secondary hydroxyls after the primary ones have been functionalized.[10]

Deprotection of Acyl Groups

Acyl groups are most commonly removed under basic conditions, a process known as saponification. A catalytic amount of sodium methoxide in methanol (Zemplén deacetylation) is a widely used method for the mild and efficient removal of acetyl groups.[11][12] Alternatively, aqueous base solutions such as sodium hydroxide or potassium carbonate can be used. It is important to note that acyl migration can sometimes occur under basic or acidic conditions, particularly in polyol systems.[13]

Ketal Protecting Groups: Protection of Vicinal Diols

For the protection of the cis-vicinal diol at the C3 and C4 positions of 2,5-Anhydro-D-mannitol, cyclic acetals and ketals, such as the isopropylidene ketal (acetonide), are particularly useful.

Application and Deprotection of Isopropylidene Ketals

The formation of a 3,4-O-isopropylidene group can be achieved by treating 2,5-Anhydro-D-mannitol with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.[14] This protection strategy leaves the primary hydroxyls at C1 and C6 available for further functionalization. The isopropylidene group is stable to basic and neutral conditions but is readily cleaved by mild acid hydrolysis, providing another layer of orthogonality in a multi-step synthesis.[14]

Comparative Summary of Protecting Groups

Protecting GroupTypical Reagents for ProtectionKey AdvantagesTypical Reagents for DeprotectionOrthogonality & Considerations
Trityl (Tr) Trityl chloride, pyridine, DMAPSelective for primary hydroxyls; stable to base and hydrogenolysis.80% Acetic acid; dilute TFA in DCM.Orthogonal to base-labile (acyl) and hydrogenolysis-labile (benzyl) groups.[3]
Silyl Ethers (e.g., TBDMS) TBDMSCl, imidazole, DMFTunable stability; stable to a wide range of non-acidic/non-fluoride conditions.TBAF in THF; acidic conditions (e.g., acetic acid).Orthogonal to acid-labile (trityl) and base-labile (acyl) groups. Selectivity possible between different silyl ethers.[4][8]
Acetyl (Ac) Acetic anhydride, pyridine, DMAPStable to acidic and oxidative conditions.NaOMe in MeOH (Zemplén); aqueous base.Orthogonal to acid-labile (trityl, silyl) and hydrogenolysis-labile (benzyl) groups. Potential for acyl migration.[11][12]
Isopropylidene Acetone or 2,2-dimethoxypropane, acid catalystProtects vicinal diols; stable to basic and neutral conditions.Mild aqueous acid.Orthogonal to base-labile (acyl) and hydrogenolysis-labile (benzyl) groups.[14]

Experimental Protocols

Protocol 1: Selective 6-O-Tritylation of a Primary Hydroxyl in a Carbohydrate
  • Materials: Methyl α-D-glucopyranoside (as a model substrate), anhydrous pyridine, trityl chloride (TrCl), 4-dimethylaminopyridine (DMAP, catalytic), dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel.

  • Procedure:

    • Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine.

    • Add trityl chloride (1.1 - 1.5 eq) and a catalytic amount of DMAP.

    • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with a few milliliters of methanol.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by silica gel column chromatography.[3]

Protocol 2: Deprotection of a Trityl Ether
  • Materials: Tritylated carbohydrate, 80% acetic acid in water, toluene.

  • Procedure:

    • Dissolve the tritylated carbohydrate in 80% aqueous acetic acid.

    • Stir at room temperature or slightly elevated temperature (40-60 °C), monitoring by TLC.

    • Once complete, concentrate the mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual acetic acid.

    • Purify by recrystallization or chromatography if necessary.[3]

Protocol 3: TBDMS Protection of a Primary Hydroxyl
  • Materials: Alcohol, TBDMSCl, imidazole, DMF.

  • Procedure:

    • Dissolve the alcohol (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.5 eq) and TBDMSCl (1.2 eq).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by silica gel column chromatography.

Protocol 4: TBAF-Mediated Deprotection of a TBDMS Ether
  • Materials: TBDMS-protected alcohol, 1 M TBAF in THF, anhydrous THF, DCM, water, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

    • Cool to 0 °C and add 1 M TBAF in THF (1.1-1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).

    • Quench the reaction with water.

    • Dilute with DCM and separate the organic layer.

    • Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by silica gel column chromatography.[8]

Protocol 5: Zemplén Deacetylation
  • Materials: Acetylated carbohydrate, dry methanol, sodium methoxide solution.

  • Procedure:

    • Dissolve the acetylated compound in dry methanol under an inert atmosphere.

    • Cool to 0 °C and add a catalytic amount of sodium methoxide solution.

    • Warm to room temperature and stir until complete (monitored by TLC).

    • Neutralize with an acidic ion-exchange resin.

    • Filter the resin and concentrate the filtrate.

    • Purify by silica gel column chromatography.[15]

Visualization of Protecting Group Strategies

G cluster_deprotection Deprotection Mannitol 2,5-Anhydro-D-mannitol MonoTrityl 1-O-Trityl-2,5-Anhydro-D-mannitol Mannitol->MonoTrityl TrCl (1 eq), Pyridine DiTrityl 1,6-di-O-Trityl-2,5-Anhydro-D-mannitol Mannitol->DiTrityl TrCl (>2 eq), Pyridine PerAcyl Per-O-acetyl-2,5-Anhydro-D-mannitol Mannitol->PerAcyl Ac2O, Pyridine MonoSilyl 1-O-TBDMS-2,5-Anhydro-D-mannitol Mannitol->MonoSilyl TBDMSCl (1 eq), Imidazole DiSilyl 1,6-di-O-TBDMS-2,5-Anhydro-D-mannitol Mannitol->DiSilyl TBDMSCl (>2 eq), Imidazole Ketal 3,4-O-Isopropylidene-2,5-Anhydro-D-mannitol Mannitol->Ketal Acetone, H+ MonoTrityl->Mannitol H+ DiTrityl->Mannitol H+ PerAcyl->Mannitol NaOMe, MeOH MonoSilyl->Mannitol TBAF DiSilyl->Mannitol TBAF Ketal->Mannitol H+ (aq)

Sources

Comparative

A Comparative Guide to the Applications of 2,5-Anhydro-D-mannitol in Research and Drug Development

In the landscape of metabolic research and therapeutic development, the fructose analog 2,5-Anhydro-D-mannitol (2,5-AM) has emerged as a versatile tool with significant potential. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolic research and therapeutic development, the fructose analog 2,5-Anhydro-D-mannitol (2,5-AM) has emerged as a versatile tool with significant potential. This guide provides an in-depth technical overview of the primary applications of 2,5-AM, offering a comparative analysis against established alternatives, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of where and how 2,5-AM can be effectively utilized.

Introduction to 2,5-Anhydro-D-mannitol: A Fructose Mimic with Unique Properties

2,5-Anhydro-D-mannitol is a carbohydrate metabolism regulator, structurally similar to the furanose form of fructose.[1][2] Its unique configuration allows it to enter metabolic pathways that utilize fructose, but its stability prevents it from being fully metabolized. This characteristic as an antimetabolic fructose analogue underpins its primary applications.[3][4] The molecule is a white to off-white crystalline solid, soluble in water, and is typically used for research purposes only.[2][5]

Core Applications and Comparative Analysis

The utility of 2,5-AM spans several key areas of biomedical research, from fundamental metabolic studies to the development of novel therapeutics and drug delivery systems.

Probing Carbohydrate Metabolism: Inhibition of Gluconeogenesis and Glycogenolysis

One of the most well-documented applications of 2,5-AM is its ability to inhibit the production of glucose in the liver through the pathways of gluconeogenesis and glycogenolysis.[3][6] This makes it an invaluable tool for studying metabolic diseases such as diabetes.

Mechanism of Action:

2,5-AM is phosphorylated in the liver by fructokinase or hexokinase to 2,5-anhydro-D-mannitol-1-phosphate, which is then further phosphorylated to 2,5-anhydro-D-mannitol-1,6-bisphosphate.[6] These phosphorylated derivatives are the active inhibitors. Specifically, 2,5-anhydro-D-mannitol-1,6-bisphosphate is a potent inhibitor of fructose-1,6-bisphosphatase, a key regulatory enzyme in the gluconeogenesis pathway.[6]

cluster_0 Hepatocyte 2,5-AM 2,5-AM Fructokinase/Hexokinase Fructokinase/Hexokinase 2,5-AM->Fructokinase/Hexokinase Substrate 2,5-AM-1-P 2,5-AM-1-P Fructokinase/Hexokinase->2,5-AM-1-P Phosphorylation Phosphofructokinase Phosphofructokinase 2,5-AM-1-P->Phosphofructokinase Substrate 2,5-AM-1,6-BP 2,5-AM-1,6-BP Phosphofructokinase->2,5-AM-1,6-BP Phosphorylation Fructose-1,6-bisphosphatase Fructose-1,6-bisphosphatase 2,5-AM-1,6-BP->Fructose-1,6-bisphosphatase Inhibits Gluconeogenesis Gluconeogenesis Fructose-1,6-bisphosphatase->Gluconeogenesis Catalyzes cluster_1 PICLS Workflow Yeast_Culture Yeast Culture in 96-well Plate Compound_Addition Add 2,5-AM and Controls Yeast_Culture->Compound_Addition Aging_Incubation Incubate and Age Cultures Compound_Addition->Aging_Incubation Sampling Sample at Time Points Aging_Incubation->Sampling PI_Staining Stain with Propidium Iodide Sampling->PI_Staining Plate_Reader Measure Fluorescence and OD600 PI_Staining->Plate_Reader Data_Analysis Analyze Survival Curves Plate_Reader->Data_Analysis

Workflow of the PICLS High-Throughput Screening Method.

Targeted Drug Delivery via the GLUT5 Fructose Transporter

The fructose transporter GLUT5 is overexpressed in several types of cancer, making it an attractive target for the delivery of therapeutic agents specifically to tumor cells. [7][8]2,5-AM and its derivatives have shown promise as ligands for GLUT5, paving the way for targeted drug delivery strategies. [9] Mechanism of Action:

As a fructose analog, 2,5-AM can be recognized and transported by GLUT5. By chemically modifying 2,5-AM, it is possible to attach cytotoxic drugs or imaging agents. These conjugates can then be selectively taken up by cancer cells that overexpress GLUT5.

Comparative Performance of GLUT5 Inhibitors:

CompoundTypePotency (Ki)
D-Fructose Natural Substrate~15 mM [9]
2,5-Anhydro-D-mannitol Fructose Analog~12.6 mM [9]
Dinitrophenylamine-substituted 2,5-AM 2,5-AM Derivative0.56 mM [10]
MSNBA Selective GLUT5 Inhibitor3.2 µM [11]

Derivatization of 2,5-AM can significantly enhance its affinity for GLUT5, as demonstrated by the dinitrophenylamine-substituted analog. [10]When compared to other known GLUT5 inhibitors like MSNBA, 2,5-AM derivatives offer a versatile scaffold for the development of targeted therapies.

Safety and Toxicity Profile

The safety data sheet for 2,5-Anhydro-D-mannitol indicates that it may cause skin and serious eye irritation, as well as respiratory irritation. [12]It is not classified as acutely toxic, but prolonged or repeated exposure should be avoided. There is a lack of comprehensive in vivo toxicity studies for 2,5-AM. However, studies on the structurally related sugar alcohol, mannitol, have shown it to have low acute toxicity. [13]Chronic feeding studies of mannitol in rodents did not show evidence of carcinogenicity. [14]Given the limited data on 2,5-AM, appropriate personal protective equipment should be used when handling the compound.

Future Directions and Conclusion

2,5-Anhydro-D-mannitol is a multifaceted molecule with significant applications in metabolic research, anti-aging science, and targeted drug delivery. Its ability to specifically inhibit gluconeogenesis provides a valuable tool for dissecting the complexities of carbohydrate metabolism. The recent discovery of its anti-aging properties in yeast warrants further investigation in higher organisms. Furthermore, the use of 2,5-AM as a scaffold for targeting the GLUT5 transporter holds considerable promise for the development of novel cancer diagnostics and therapeutics.

While alternatives exist for each of its applications, the unique properties of 2,5-AM, particularly its role as a fructose mimic, offer distinct advantages in specific experimental contexts. As research continues to unravel the full potential of this intriguing molecule, it is poised to remain a key compound in the arsenal of researchers and drug developers.

References

  • Malik, A., & Franke, J. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(5), 2615–2631. [Link] [15][16]4. Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739–1749. [Link]

  • Jiang, J. C., Jaruga, E., Repnevskaya, M. V., & Jazwinski, S. M. (2019). A high throughput screening assay for determination of chronological lifespan of yeast. Journal of visualized experiments : JoVE, (146), 10.3791/59013. [Link]

  • Howitz, K. T., Bitterman, K. J., Cohen, H. Y., Lamming, D. W., Lavu, S., Wood, J. G., ... & Sinclair, D. A. (2003). Small molecule activators of sirtuins extend Saccharomyces cerevisiae lifespan. Nature, 425(6954), 191–196. [Link]

  • Hanson, R. L., Ho, R. S., Wiseberg, J. J., Simpson, R., Younathan, E. S., & Blair, J. B. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of biological chemistry, 259(1), 218–223.
  • Stevens, H. C., & Dills, W. L. (1985). Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 845(3), 502-506.
  • Li, P., Wang, L., Ke, Y., Liu, Y., & Shao, J. (2011). Inhibition of Gluconeogenesis in Primary Hepatocytes by Stromal Cell-derived Factor-1 (SDF-1) through a c-Src/Akt-dependent Signaling Pathway. Journal of Biological Chemistry, 286(47), 40671-40678. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-anhydro-D-mannitol. Retrieved from [Link]

  • Zaro, B. W., Yang, Y., Es-swelem, S., Sun, G., & Chang, P. V. (2016). Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. Scientific reports, 6, 24458. [Link]

  • Malik, A., & Franke, J. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(5), 2615–2631. [Link]

  • El-Sayed, N. S., El-Gokha, A. A., Fares, M., & Wuest, F. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Pharmaceutics, 14(4), 828. [Link]

  • Yokoyama, H., Oku, H., Yamashita, K., Ishida, H., & Shino, A. (1994). Differential hypoglycemic effect of 2,5-anhydro-D-mannitol, a putative gluconeogenesis inhibitor, in genetically diabetic (db/db) and streptozotocin-induced diabetic mice. Japanese journal of pharmacology, 66(3), 331–337. [Link]

  • Hanson, R. L., Ho, R. S., Wiseberg, J. J., Simpson, R., Younathan, E. S., & Blair, J. B. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of biological chemistry, 259(1), 218–223.
  • University of Alberta Libraries. (n.d.). Synthesis, biological evaluation, and screening of 2,5-anhydro-D-mannitol derivatives towards selective targeting and imaging of GLUT5 transporter protein. Retrieved from [Link]

  • El-Sayed, N. S., El-Gokha, A. A., Fares, M., & Wuest, F. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Pharmaceutics, 14(4), 828. [Link]

  • MDPI. (2021, May 11). Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. Retrieved from [Link]

  • Ritter, S., Bugarith, K., & Dinh, T. T. (2000). 2,5-Anhydro-D-mannitol induces Fos-like immunoreactivity in hindbrain and forebrain: relationship to eating behavior. Physiology & behavior, 71(1-2), 137–148. [Link]

  • PubChem. (n.d.). 2,5-anhydro-D-mannitol. Retrieved from [Link]

  • Ritter, S., Bugarith, K., & Dinh, T. T. (2000). 2,5-Anhydro-D-mannitol induces Fos-like immunoreactivity in hindbrain and forebrain: relationship to eating behavior. Physiology & behavior, 71(1-2), 137–148.
  • Horn, C. C., & Langhans, W. (1998). Hyperpolarization of the rat hepatocyte membrane by 2,5-anhydro-D-mannitol in vivo. Life sciences, 62(16), 1427–1432. [Link]

  • Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. The American journal of physiology, 254(1 Pt 2), R150–R153. [Link]

  • Tatibouët, A., Yang, J., Morin, C., & Holman, G. D. (2000). Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. Bioorganic & medicinal chemistry, 8(8), 1825–1833. [Link]

  • Cosmetic Ingredient Review. (2019, August 22). Safety Assessment of Mannitol, Sorbitol, and Xylitol as Used in Cosmetics. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). Mannitol (WHO Food Additives Series 21). Retrieved from [Link]

  • Bienta. (n.d.). Acute toxicity study in rodents. Retrieved from [Link]

  • KNOWLEDGE - International Journal. (n.d.). methods for determining sub-acute, sub-chronic, and chronic toxicity of chemical compounds. Retrieved from [Link]

  • National Toxicology Program. (1982). D-Mannitol (CASRN 69-65-8) in F344/N Rats and B6C3F1Mice (Feed Study). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol: A Framework for Safety and Operational Integrity

The 2,5-Anhydro-D-mannitol portion of the molecule is known to be a skin, eye, and respiratory irritant.[1] The addition of the bulky, hydrophobic triphenylmethyl group can modify the compound's physical properties but d...

Author: BenchChem Technical Support Team. Date: February 2026

The 2,5-Anhydro-D-mannitol portion of the molecule is known to be a skin, eye, and respiratory irritant.[1] The addition of the bulky, hydrophobic triphenylmethyl group can modify the compound's physical properties but does not negate the underlying hazards of the core structure. Furthermore, compounds containing the trityl group, such as triphenylmethyl chloride, can be corrosive and are noted for their potential toxicity to aquatic life, mandating careful disposal.[2] Therefore, we must treat 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol as, at minimum, an irritant with potential for corrosivity and environmental hazard, and handle it with the appropriate level of precaution.

Core Personal Protective Equipment (PPE) Ensemble

The foundation of safe handling for this and any fine organic chemical is a consistent and correctly worn PPE ensemble. The following table outlines the minimum required PPE and situational additions based on the specific procedure being performed.

Task Required PPE Rationale
All Laboratory Operations Nitrile GlovesProvides a barrier against skin contact. Nitrile offers good resistance to a range of organic compounds.[3] Always inspect gloves for tears or punctures before use.
Safety Glasses with Side ShieldsProtects eyes from accidental splashes or airborne particles during routine handling.
Laboratory CoatProtects skin and personal clothing from contamination.[3]
Handling Solid Powder (e.g., Weighing, Transferring) Chemical Splash GogglesOffers a higher level of protection than safety glasses by forming a seal around the eyes, which is critical when handling fine powders that can become airborne.[4]
N95 Respirator or equivalentRecommended to prevent inhalation of fine particulates that may cause respiratory irritation.[4][5] Operations should be performed in a ventilated enclosure.
Procedures with High Splash Potential (e.g., Dissolving, Reactions) Chemical Splash Goggles & Face ShieldProvides full-face protection from splashes of the chemical or solvents.[5][6] A face shield should always be worn in conjunction with goggles.
Large-Scale Operations or Emergency Spill Response Chemical-Resistant Apron or CoverallOffers an additional layer of protection for the body against significant splashes or contamination.

Procedural Guidance: From Benchtop to Disposal

Adherence to a structured workflow is paramount for ensuring safety and experimental reproducibility. The following protocols provide step-by-step guidance for key handling operations.

Experimental Workflow: Safe Handling of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

cluster_0 cluster_1 2. Handling Operations (in Chemical Fume Hood) prep 1. Pre-Operational Checks ppe Verify PPE Suitability (Gloves, Goggles, Lab Coat) prep->ppe sds Review SDS of Analogues (Mannitol & Trityl Compounds) ppe->sds handling 2. Handling Operations (in Chemical Fume Hood) ppe->handling hood Confirm Fume Hood Functionality sds->hood spill Locate Spill Kit & Safety Shower/Eyewash hood->spill weigh Weigh Solid Compound (Use N95 if powder is fine) dissolve Prepare Solution (Add solid to solvent slowly) weigh->dissolve react Perform Reaction dissolve->react post 3. Post-Handling & Disposal react->post decon Decontaminate Glassware & Work Surfaces post->decon waste Segregate Waste (Solid, Liquid, Contaminated PPE) decon->waste label Label Hazardous Waste Container (Full Chemical Name) waste->label dispose Arrange for Professional Disposal (Incineration) label->dispose

Caption: Workflow for handling 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol.

Protocol for Weighing and Transferring the Solid Compound
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Place a clean, tared weigh boat on an analytical balance inside the hood.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. For fine powders, an N95 respirator is strongly recommended.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol from the stock bottle to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.

  • Closure: Securely cap the stock bottle immediately after the transfer.

  • Dissolution/Use: Carefully add the weighed solid to your reaction vessel or solvent, which should also be located within the fume hood.

  • Decontamination: Clean the spatula thoroughly. Dispose of the weigh boat in the designated solid hazardous waste container.

Emergency and Disposal Plans

Proactive planning for unexpected events and compliant disposal are non-negotiable aspects of laboratory safety.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms such as coughing or irritation occur, seek medical attention.[7]

  • Spill: For small spills, dampen the solid material with water to prevent dust formation, then carefully sweep it into a designated hazardous waste container.[8] Do not generate dust. Ventilate the area and wash the spill site once the material is removed. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan

The presence of the triphenylmethyl group suggests that this compound should not be disposed of via sewer systems due to the known aquatic toxicity of related chemicals.[2]

  • Segregation: Collect all waste containing 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol in a clearly labeled, sealed container.[9] This includes excess solid, contaminated solutions, and disposable materials like gloves and weigh boats.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "2,5-Anhydro-1-O-triphenylmethyl-D-mannitol".[9]

  • Disposal Method: The recommended disposal method for related triphenylmethyl compounds is incineration.[10] Do not attempt to neutralize or dispose of this chemical through other means.

  • Professional Collection: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[9]

By integrating these expert-derived protocols and safety measures, you can build a framework of trust and reliability in your laboratory's operations, ensuring the safety of all personnel while handling 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol.

References

  • Protective Gear - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
  • FINE Additives for PPEs. (n.d.). Fine Organics.
  • 2,5-Anhydro-D-mannitol - Safety Data Sheet. (2025, August 15). Cayman Chemical.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Solmeglas.
  • Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). Unisafe.
  • Personal Protective Equipment (PPE). (2026, February 4). Chemical Hazards Emergency Medical Management.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • SAFETY DATA SHEET - D-Mannitol. (2022, November 17). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Triphenylmethyl chloride. (2011, January 25). Fisher Scientific.
  • SAFETY DATA SHEET - 2,5-Anhydro-D-mannitol. (2015, January 13). Santa Cruz Biotechnology.
  • D-MANNITOL - CAMEO Chemicals. (n.d.). NOAA.
  • Prudent Disposal of Ethenyl(triphenyl)germane: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Mannitol SDS, 69-65-8 Safety Data Sheets. (n.d.). ECHEMI.

Sources

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